achacin
Description
Properties
CAS No. |
142539-90-0 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Synonyms |
achacin |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Weight and Antimicrobial Mechanism of Achacin Glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin is a bioactive glycoprotein (B1211001) isolated from the body surface mucus of the giant African land snail, Achatina fulica (also referred to as Lissachatina fulica). It serves as a key component of the snail's innate immune system, exhibiting broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The primary mechanism of this activity is attributed to its L-amino acid oxidase (L-AAO) function, which catalyzes the oxidative deamination of L-amino acids to produce cytotoxic hydrogen peroxide (H₂O₂).[4][5][6] This technical guide provides an in-depth analysis of the molecular weight of this compound, details the experimental protocols used for its characterization, and illustrates its mechanism of action.
Quantitative Data Summary: Molecular Weight of this compound
The molecular weight of this compound has been determined through various biochemical and molecular biology techniques. The reported values exhibit variation, which can be attributed to differences in experimental methodologies, the dimeric nature of the protein, and post-translational modifications such as glycosylation. A summary of these findings is presented below.
| Reported Molecular Weight | Method of Determination | Key Findings | Reference |
| ~160 kDa | Ion Exchange Chromatography, Gel Filtration | Native this compound is a dimer composed of two subunits. | Kubota et al., 1985[1] |
| 70-80 kDa | SDS-PAGE (under reducing conditions) | Represents the molecular weight of the individual subunits of the native dimeric protein. | Kubota et al., 1985[1] |
| 83.67 kDa | SDS-PAGE | Identified as a key antimicrobial protein in snail mucus. | Rohi et al., 2017[7] |
| 56 kDa | Deduced from cDNA Sequence | Calculated molecular weight of the 502-residue mature polypeptide chain, excluding glycosylation. | Otsuka-Fuchino et al., 1992[8][9] |
| ~63 kDa | Deduced from cDNA Sequence | Molecular weight of the precursor polypeptide, including a 29-residue leader peptide. | Otsuka-Fuchino et al., 1992[8][9] |
| 80 kDa | SDS-PAGE | Recombinant this compound expressed in Pichia pastoris, indicating a polyglycosylated form. | Oba et al., 1999[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the purification and characterization of this compound.
Purification of Native this compound from Snail Mucus
This protocol is based on the method described by Kubota et al. (1985) for the initial isolation of the antibacterial factor, later named this compound.[1]
a. Mucus Collection:
-
Body surface mucus is collected from live specimens of Achatina fulica.
-
The collected raw mucus is centrifuged to remove insoluble debris and cells. The supernatant, containing the soluble glycoproteins, is retained for purification.
b. Ion Exchange Chromatography:
-
The clarified mucus supernatant is subjected to anion-exchange chromatography.
-
Column: DEAE-Toyopearl 650M resin.
-
Equilibration Buffer: A suitable buffer at a specific pH to ensure binding of the target protein (e.g., Tris-HCl buffer).
-
Elution: The column is washed with the equilibration buffer, followed by elution of bound proteins using a salt gradient (e.g., 0-1.0 M NaCl).
-
Fraction Collection: Fractions are collected and assayed for antibacterial activity to identify those containing this compound.
c. Molecular Weight Estimation:
-
The molecular weight of the purified native protein and its subunits is determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Samples are treated with and without a reducing agent (e.g., β-mercaptoethanol) to analyze the dimeric and monomeric forms, respectively.
Molecular Cloning of this compound cDNA
This protocol outlines the steps taken by Otsuka-Fuchino et al. (1992) to determine the primary amino acid sequence of this compound.[8][9]
a. RNA Extraction and cDNA Library Construction:
-
Total RNA is extracted from the collar tissue of Achatina fulica, which was identified as the site of this compound expression.
-
Poly(A)-rich RNA (mRNA) is isolated from the total RNA pool.
-
An expression cDNA library is constructed from the purified mRNA using a suitable vector (e.g., a plasmid or lambda phage vector).
b. Library Screening:
-
The cDNA library is screened using a specific rabbit antiserum raised against purified native this compound.
-
Positive clones (those expressing this compound or fragments thereof) are identified through immunological detection (e.g., Western blot analysis of expressed proteins).
c. Sequencing and Analysis:
-
The cDNA inserts from positive clones are isolated and sequenced.
-
The full-length cDNA sequence is analyzed to identify the open reading frame (ORF).
-
The amino acid sequence of the this compound precursor is deduced from the ORF. The molecular weight of the mature peptide is then calculated after identifying and excluding the signal peptide sequence.
Recombinant Expression of this compound in Pichia pastoris
This protocol is based on the work of Oba et al. (1999) to produce recombinant this compound.[10]
a. Vector Construction and Transformation:
-
The this compound cDNA is cloned into a Pichia expression vector, such as pPICZαC, which contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and a secretion signal.
-
The resulting expression vector is linearized and transformed into a suitable P. pastoris host strain (e.g., SMD1168H) via electroporation.
b. Expression and Induction:
-
Transformed yeast cells are initially grown in a glycerol-containing medium.
-
To induce protein expression, the cells are transferred to a minimal medium containing methanol. Methanol is added periodically to maintain induction.
c. Purification and Characterization of Recombinant this compound (rAch):
-
The secreted rAch is purified from the culture medium.
-
The molecular weight and glycosylation status of the purified rAch are analyzed by SDS-PAGE and carbohydrate analysis. The study found rAch to be a polyglycosylated form with a molecular weight of 80 kDa.[10]
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Characterization
The following diagram illustrates the integrated workflow for isolating and characterizing this compound, combining both protein and molecular biology approaches.
Antimicrobial Signaling Pathway of this compound
This diagram illustrates the enzymatic mechanism underlying this compound's antibacterial activity.
References
- 1. Purification and characterization of an antibacterial factor from snail mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. Molecular cloning of the antibacterial protein of the giant African snail, Achatina fulica Férussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Achacin Protein: Sequence, Structure, and Antimicrobial Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achacin, a glycoprotein (B1211001) isolated from the body surface mucus of the giant African snail, Lissachatina fulica (formerly Achatina fulica), is a significant subject of research due to its potent antimicrobial properties. This document provides a comprehensive technical overview of the this compound protein, detailing its amino acid sequence, predicted three-dimensional structure, and the molecular mechanisms underlying its bactericidal activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and pharmacology, as well as for professionals engaged in the development of novel antimicrobial agents.
This compound Protein Sequence
The primary structure of the this compound protein has been determined through cDNA cloning. The protein is synthesized as a precursor that undergoes post-translational modifications to yield the mature, active form.
Amino Acid Sequence
The full-length amino acid sequence of the this compound precursor, as cataloged in the UniProt database under the accession number P35903 , consists of 531 amino acids. This precursor includes a 22-amino acid signal peptide, a 7-amino acid propeptide, and a 502-amino acid mature protein chain.[1][2]
The sequence in FASTA format is provided below:
Post-Translational Modifications
This compound is a glycoprotein, containing several predicted N-linked glycosylation sites that are crucial for its proper folding and function.[1][2]
This compound Protein Structure
As of the latest data, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). However, a high-quality predicted structure is available through the AlphaFold Protein Structure Database.
Predicted Three-Dimensional Structure
The AlphaFold database provides a computational model for the structure of this compound (accession number P35903). This model predicts a complex fold, which is consistent with its function as an enzyme. The structure is predominantly helical, with connecting loops and beta-sheets.
Visualization of the Predicted this compound Structure:
Due to the dynamic nature of 3D model visualization, readers are encouraged to view the interactive model of this compound on the --INVALID-LINK--.
Antimicrobial Activity and Mechanism of Action
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Its mechanism of action is attributed to its enzymatic function as an L-amino acid oxidase (LAO).[4]
L-amino Acid Oxidase Activity
The LAO activity of this compound catalyzes the oxidative deamination of L-amino acids, producing corresponding α-keto acids, ammonia, and, most importantly, hydrogen peroxide (H₂O₂).[3][4]
Signaling Pathway of Antimicrobial Action
The bactericidal effect of this compound is primarily mediated by the generation of H₂O₂. The proposed signaling pathway for its antimicrobial action is as follows:
-
Bacterial Binding: this compound preferentially binds to the surface of growing bacteria.[3]
-
Localized H₂O₂ Production: Upon binding, the L-amino acid oxidase activity of this compound is initiated, leading to the production of hydrogen peroxide in close proximity to the bacterial cell membrane.
-
Oxidative Damage: The high local concentration of H₂O₂ induces significant oxidative stress, leading to damage of the bacterial cell membrane and other essential cellular components, ultimately resulting in cell death.[5]
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed signaling pathway of this compound's antimicrobial action.
Quantitative Data
The following table summarizes the available quantitative data regarding the antimicrobial activity of a fraction containing this compound.
| Parameter | Organism | Value | Reference |
| MIC₅₀ | Staphylococcus aureus CMPUJ 015 | 25 µg/mL | [6] |
| MIC₅₀ | Staphylococcus aureus ATCC 29213 | 125 µg/mL | [6] |
Note: The MIC₅₀ values were determined for a fraction of A. fulica mucus with a molecular weight >30 kDa, which includes this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Purification of this compound from Achatina fulica Mucus
The following diagram outlines the workflow for the purification of this compound:
Caption: Experimental workflow for the purification of an this compound-containing fraction.
Detailed Protocol:
-
Mucus Collection: Mucus secretion is obtained by direct stimulation of the foot of the snail.[6]
-
Clarification: The collected mucus is centrifuged to remove insoluble debris.
-
Fractionation: The clarified mucus is subjected to ultrafiltration using a filter with a molecular weight cutoff of 30 kDa. The retentate, containing proteins larger than 30 kDa, is collected.[6]
-
Verification: The presence of this compound in the collected fraction is confirmed by SDS-PAGE, where this compound appears as a band at approximately 60-80 kDa.[6]
L-amino Acid Oxidase (LAO) Activity Assay
This assay quantifies the production of hydrogen peroxide resulting from the enzymatic activity of this compound.
Workflow Diagram:
Caption: Experimental workflow for the L-amino acid oxidase activity assay.
Detailed Protocol: [3]
-
Reaction Setup: A reaction mixture is prepared containing the this compound sample and an appropriate L-amino acid substrate in a suitable buffer.
-
Enzymatic Reaction: The reaction is incubated at 37°C to allow for the enzymatic production of hydrogen peroxide.
-
Detection: A detection reagent is prepared containing 0.25 mM FeSO₄, 25 mM H₂SO₄, and 0.1 mM xylenol orange.
-
Color Development: An aliquot of the reaction mixture is added to the detection reagent and incubated for 30 minutes at room temperature. The H₂O₂ produced oxidizes Fe²⁺ to Fe³⁺, which forms a colored complex with xylenol orange.
-
Measurement: The absorbance of the resulting complex is measured at 550 nm. The amount of H₂O₂ is quantified by comparison to a standard curve.
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to quantify the antibacterial potency of this compound.
Workflow Diagram:
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: [6]
-
Preparation of Dilutions: A two-fold serial dilution of the this compound sample is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 1.5 x 10⁸ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion and Future Perspectives
This compound is a promising antimicrobial glycoprotein with a well-defined mechanism of action centered on its L-amino acid oxidase activity. The availability of its amino acid sequence and a high-quality predicted structure provides a solid foundation for further research. Future studies should focus on the experimental determination of its three-dimensional structure to validate and refine the current model. A deeper understanding of its structure-activity relationship could pave the way for the rational design of novel antimicrobial agents inspired by this compound. Furthermore, exploring the full spectrum of its biological activities may reveal additional therapeutic potentials.
References
- 1. Molecular cloning of the antibacterial protein of the giant African snail, Achatina fulica Férussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Discovery and Isolation of Achacin from Achatina fulica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin is a potent antibacterial glycoprotein (B1211001) isolated from the body surface mucus of the giant African snail, Achatina fulica. First identified for its broad-spectrum antimicrobial activity, this protein represents a significant area of interest in the search for novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data for researchers in the field.
This compound's primary mechanism of action is attributed to its L-amino acid oxidase (LAO) activity.[1][2] This enzymatic function catalyzes the oxidative deamination of L-amino acids, leading to the production of hydrogen peroxide (H₂O₂), which is a key mediator of its antibacterial effects.[1] The glycoprotein has been shown to be effective against both Gram-positive and Gram-negative bacteria.[1] Furthermore, studies have revealed that this compound preferentially binds to bacteria in their growth phase, suggesting a targeted mode of action.[1][2]
Biochemical and Antimicrobial Properties of this compound
This compound has been characterized as a high-molecular-weight glycoprotein. There is some variation in the reported molecular weights, which may be due to different measurement techniques or the presence of isoforms. The key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Native Molecular Weight | ~160,000 Da | Kubota et al., 1985 |
| Subunit Molecular Weight | 70,000 - 80,000 Da | Kubota et al., 1985 |
| 83.67 kDa | Mafranenda et al., 2014 | |
| Isoelectric Point (pI) | ~6.5* | (Inferred from similar LAAO) |
| Glycosylation | Yes | Kubota et al., 1985 |
Note: The isoelectric point of 6.5 is for a similar L-amino acid oxidase and is included here as a likely estimate for this compound.
Table 2: Antimicrobial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | H₂O₂ Produced at MIC (mM) | Source |
| Staphylococcus aureus | - | 0.2 | 0.2 | Ehara et al., 2002 |
| Escherichia coli | - | 2.0 | 0.4 | Ehara et al., 2002 |
| Staphylococcus aureus | CMPUJ 015 | 25 (mucus fraction >30 kDa) | - | Suárez-Gaviria et al., 2021 |
| Staphylococcus aureus | ATCC 29213 | 125 (mucus fraction >30 kDa) | - | Suárez-Gaviria et al., 2021 |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the isolation and characterization of this compound.
Collection of Snail Mucus
The raw material for this compound isolation is the body surface mucus of Achatina fulica.
-
Procedure:
-
Specimens of Achatina fulica are gently handled to minimize stress.
-
The foot of the snail is stimulated to secrete mucus. This can be achieved by manual stimulation with a sterile instrument (e.g., the tip of a syringe) or by a mild, non-harmful electrical stimulation (e.g., 9V for 30-60 seconds).
-
The secreted mucus is carefully collected into sterile containers.
-
The collected mucus can be pooled and should be processed immediately or stored at -20°C or below for later use.
-
Purification of this compound
The original method for this compound purification involves ion-exchange chromatography. The following is a representative protocol based on published methods.
-
Materials:
-
Collected snail mucus
-
DEAE-Toyopearl 650M chromatography resin
-
Chromatography column
-
Starting Buffer: 10 mM Sodium Phosphate, pH 6.6
-
Elution Buffer: 10 mM Sodium Phosphate, 0.5 M NaCl, pH 6.6
-
Dialysis tubing
-
Spectrophotometer
-
-
Procedure:
-
Preparation of Crude Extract:
-
Thaw the frozen mucus and dilute it with the Starting Buffer.
-
Centrifuge the diluted mucus to remove any insoluble material.
-
Filter the supernatant through a 0.45 µm filter to clarify the extract.
-
-
Ion-Exchange Chromatography:
-
Pack a chromatography column with DEAE-Toyopearl 650M resin and equilibrate it with the Starting Buffer.
-
Load the clarified crude extract onto the column.
-
Wash the column extensively with the Starting Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-0.5 M NaCl in the Starting Buffer.
-
Collect fractions and monitor the protein content by measuring the absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Assay the collected fractions for antibacterial activity using the protocol described below.
-
Pool the active fractions containing this compound.
-
-
Desalting and Concentration:
-
Dialyze the pooled active fractions against a low ionic strength buffer (e.g., 10 mM Sodium Phosphate, pH 6.6) to remove the salt.
-
Concentrate the desalted this compound solution using ultrafiltration.
-
-
Purity Assessment:
-
Assess the purity of the final preparation by SDS-PAGE.
-
-
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
Purified this compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate bacterial growth medium (e.g., Heart Infusion Broth, Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of purified this compound in the growth medium.
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 16-24 hours.
-
The MIC is determined as the lowest concentration of this compound that results in no visible bacterial growth (lack of turbidity). This can be confirmed by measuring the optical density at 600 nm.
-
L-amino Acid Oxidase (LAO) Activity Assay
This assay quantifies the enzymatic activity of this compound by measuring the production of hydrogen peroxide.
-
Materials:
-
Purified this compound
-
L-amino acid substrate (e.g., 10 mM L-Leucine)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., 2 mM o-phenylenediamine (B120857) or 0.1 mM xylenol orange with 0.25 mM FeSO₄ and 25 mM H₂SO₄)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
-
-
Procedure (using xylenol orange):
-
Prepare a reaction mixture containing 0.25 mM FeSO₄, 25 mM H₂SO₄, and 0.1 mM xylenol orange in a total volume of 180 µL.
-
Add 20 µL of the purified this compound solution to the reaction mixture.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 550 nm. The absorbance is proportional to the amount of H₂O₂ produced.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the LAO activity.
-
One unit of LAO activity is typically defined as the amount of enzyme that deaminizes 1 µmol of L-amino acid per minute.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound's antimicrobial activity.
Experimental Workflow for this compound Isolation and Characterization
Caption: Workflow for this compound isolation and characterization.
References
The Native Source and Biochemical Profile of Achacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achacin is a potent antimicrobial glycoprotein (B1211001) endogenous to the giant African snail, Achatina fulica (also referred to as Lissachatina fulica). This document provides a comprehensive technical overview of this compound, detailing its native source, biochemical properties, and the methodologies for its isolation and functional characterization. The antimicrobial activity of this compound is attributed to its intrinsic L-amino acid oxidase (LAAO) function, which catalyzes the production of cytotoxic hydrogen peroxide. This guide synthesizes available data to present a profile of this compound for research and development purposes.
Native Source and Isolation
This compound is secreted in the body surface mucus of the giant African snail, Achatina fulica.[1][2][3] This glycoprotein is a key component of the snail's innate immune system, providing a first line of defense against pathogenic microorganisms.[1][3] The protein is specifically expressed in the collar tissue of the snail before being processed and secreted into the mucus.
Experimental Protocol: Mucus Collection and this compound Purification
A detailed protocol for the purification of this compound is synthesized from methodologies applied to glycoproteins from A. fulica mucus.
1. Mucus Collection:
-
Snails (Achatina fulica) are maintained in a controlled laboratory environment.
-
To collect mucus, snails are stimulated by gently spraying sterile, clean water on their dorsal side (mantle). This method has been shown to yield a higher protein concentration compared to mechanical stimulation.
-
The secreted viscous mucus is carefully collected into a sterile, chilled container.
2. Initial Processing:
-
The collected mucus is diluted (e.g., 1:2) with a suitable buffer, such as 50 mM Tris-HCl (pH 7.5), to reduce viscosity.[4]
-
The diluted mucus is subjected to centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cellular debris and other insoluble components.[4] The supernatant, containing the soluble protein fraction, is retained.
3. Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
The clarified supernatant is fractionated by ammonium sulfate precipitation. A 40-60% (w/v) ammonium sulfate cut is typically used to precipitate glycoproteins.[4]
-
The precipitate is collected by centrifugation, redissolved in a minimal volume of buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5), and dialyzed extensively against the same buffer to remove excess salt.[4]
4. Chromatographic Purification:
-
Anion-Exchange Chromatography: The dialyzed protein solution is loaded onto an anion-exchange column (e.g., DEAE-Toyopearl 650M).[4] Proteins are eluted using a linear salt gradient (e.g., 50-300 mM NaCl).[4] Fractions are collected and assayed for L-amino acid oxidase activity and antibacterial properties.
-
Further Purification (Optional): Active fractions can be pooled and subjected to further purification steps if necessary, such as hydroxylapatite chromatography or gel filtration chromatography, to achieve higher purity.
5. Purity Assessment:
-
The purity of the final this compound preparation is assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Biochemical Properties and Quantitative Data
This compound is a glycoprotein characterized by its L-amino acid oxidase activity. The data available on its physicochemical and functional properties are summarized below.
| Property | Value / Description | Reference(s) |
| Native Source | Body surface mucus of the giant African snail, Achatina fulica (Lissachatina fulica). | [1][2][3] |
| Molecular Nature | Glycoprotein, L-amino acid oxidase (LAAO), Flavoenzyme. | [1][3][5] |
| Molecular Weight | ~83.67 kDa as determined by SDS-PAGE. May appear as 30 and 60 kDa bands, possibly due to subunits or glycosylation. | |
| Subunit Structure | Homodimer. | |
| Function | Innate immunity, antimicrobial agent. | [1][3] |
| Antimicrobial Spectrum | Active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. | [1] |
| Minimum Inhibitory Concentration (MIC) | S. aureus: 0.2 µg/mlE. coli: 2 µg/ml | [1] |
Mechanism of Antimicrobial Action
The primary mechanism of this compound's antibacterial activity is its enzymatic function as an L-amino acid oxidase.[1][2][3] LAAOs are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids.[5][6] This reaction uses molecular oxygen to produce a corresponding α-keto acid, ammonia, and, crucially, hydrogen peroxide (H₂O₂).[1][6]
H₂O₂ is a potent oxidizing agent that can induce oxidative damage to bacterial cells, targeting DNA, proteins, and membrane lipids, ultimately leading to cell death.[5] A key aspect of this compound's efficacy is its ability to bind preferentially to the surface of bacteria, particularly those in the growth phase.[1][5] This binding localizes the production of H₂O₂ to the immediate vicinity of the target cell, increasing its cytotoxic efficiency at concentrations that might not be sufficient to kill bacteria in the bulk medium.[1][5]
Experimental Protocol: L-amino acid Oxidase (LAAO) Activity Assay
This colorimetric assay quantifies the H₂O₂ produced by this compound's enzymatic activity.
Reagents:
-
Ferrous sulfate (FeSO₄) solution (0.25 mM)
-
Sulfuric acid (H₂SO₄) solution (25 mM)
-
Xylenol orange solution (0.1 mM)
-
L-amino acid substrate solution (e.g., 10 mM L-Leucine or L-Phenylalanine)
-
Purified this compound sample
-
0.15 M NaCl (for blank)
Procedure:
-
Prepare a reaction mixture containing 0.25 mM FeSO₄, 25 mM H₂SO₄, and 0.1 mM xylenol orange in a suitable buffer.
-
Add the L-amino acid substrate to the reaction mixture.
-
Initiate the reaction by adding a known amount of the purified this compound sample. For the blank, add an equal volume of 0.15 M NaCl.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.
-
The H₂O₂ produced by the LAAO activity will oxidize Fe²⁺ to Fe³⁺.
-
Measure the absorbance of the Fe³⁺-xylenol orange complex at 550 nm. The absorbance is proportional to the amount of H₂O₂ generated and thus to the LAAO activity.
Experimental Protocol: Antibacterial Activity Assay (Metabolic Inhibition)
This assay determines the minimum inhibitory concentration (MIC) of this compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate liquid culture medium (e.g., Heart Infusion Broth)
-
96-well microplates
-
Purified this compound sample
Procedure:
-
Grow bacterial cultures to a logarithmic phase and adjust the concentration to approximately 10⁶ colony-forming units (CFU)/ml.
-
In a 96-well plate, prepare a serial dilution of the purified this compound sample in the culture medium.
-
Add 100 µl of the bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plate for 16 hours at 37°C.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that results in no visible bacterial growth (i.e., no bacterial pellet at the bottom of the well).
Visualizations: Pathways and Workflows
Biochemical Pathway of this compound's Antimicrobial Action
Experimental Workflow for this compound Purification
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Biological Function of Achacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achacin, a glycoprotein (B1211001) found in the mucus of the giant African snail (Achatina fulica), is a key component of the snail's innate immune system. This document provides a comprehensive overview of the biological functions of this compound, with a primary focus on its potent antimicrobial properties. We delve into the enzymatic mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its study. Furthermore, we visualize the logical pathway of its antimicrobial action and the experimental workflows for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
The mucus of the giant African snail, Achatina fulica, has long been recognized for its diverse biological activities. Among its many components, the glycoprotein this compound stands out for its significant contribution to the snail's defense against pathogens.[1][2] this compound exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is primarily attributed to its intrinsic L-amino acid oxidase (LAO) activity, which leads to the production of cytotoxic hydrogen peroxide (H₂O₂).[1][2][3] This document aims to provide an in-depth technical understanding of this compound's biological functions, equipping researchers with the knowledge to explore its potential applications.
Core Biological Function: Antimicrobial Activity
The principal biological role of this compound is to protect the snail from microbial threats. This is achieved through a well-defined enzymatic process that results in the generation of a potent antimicrobial agent.
Mechanism of Action: L-amino Acid Oxidase Activity
This compound belongs to the family of flavoenzymes known as L-amino acid oxidases.[1] The antimicrobial action of this compound is not due to a direct interaction with a specific bacterial receptor that triggers a signaling cascade, but rather through an enzymatic reaction that produces a cytotoxic byproduct. The process can be summarized as follows:
-
Binding to Bacteria: this compound preferentially binds to the surface of bacteria, with a notable affinity for bacteria in their growth phase.[1] This localization of the enzyme on the bacterial cell surface is a critical step, as it concentrates the subsequent cytotoxic effects in the immediate vicinity of the pathogen.[1]
-
Oxidative Deamination: Once bound, this compound catalyzes the oxidative deamination of L-amino acids present in the extracellular environment.[1][3]
-
Generation of Hydrogen Peroxide: This enzymatic reaction produces α-keto acids, ammonia, and, most importantly, hydrogen peroxide (H₂O₂).[1]
-
Bacterial Cell Damage: The generated H₂O₂ is a powerful oxidizing agent that causes significant damage to bacterial cells, including to the plasma membrane, ultimately leading to cell death.[1][4]
Quantitative Data on Antimicrobial Efficacy
The antimicrobial activity of this compound has been quantified against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.2 | [1] |
| This compound | Escherichia coli | 2.0 | [1] |
| Hydrogen Peroxide (H₂O₂) | Staphylococcus aureus | 0.7 mM | [1] |
| Hydrogen Peroxide (H₂O₂) | Escherichia coli | 1.0 mM | [1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological function of this compound.
Purification of this compound from Snail Mucus
A common method for isolating this compound involves ion-exchange chromatography.
Protocol:
-
Mucus Collection: Collect mucus from the body surface of Achatina fulica.
-
Solubilization: Add two volumes of water to the collected mucus, stir overnight, and centrifuge to obtain the water-soluble fraction.
-
Ethanol (B145695) Precipitation: Add three volumes of ethanol to the water-soluble fraction and centrifuge to precipitate the mucin fraction containing this compound. Redissolve the precipitate in water.
-
Ion-Exchange Chromatography:
-
Equilibrate a DEAE-Toyopearl 650M column with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Load the redissolved mucin fraction onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1.0 M) in the equilibration buffer.
-
Collect fractions and monitor for protein content (e.g., absorbance at 280 nm) and antibacterial activity.
-
-
Purity Analysis: Assess the purity of the this compound-containing fractions using SDS-PAGE.
L-Amino Acid Oxidase (LAO) Activity Assay
The enzymatic activity of this compound can be quantified by measuring the production of H₂O₂.
Protocol:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing:
-
0.25 mM FeSO₄
-
25 mM H₂SO₄
-
0.1 mM xylenol orange
-
Distilled water to a final volume of 180 µL.
-
-
Sample Addition: Add 20 µL of the purified this compound solution or control to the reaction mixture.
-
Incubation: Incubate the mixture for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance of the Fe³⁺-xylenol orange complex at 550 nm. The increase in absorbance is proportional to the amount of H₂O₂ produced and thus the LAO activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against different bacteria can be determined using a metabolic inhibition assay.
Protocol:
-
Bacterial Culture: Culture the target bacteria (e.g., S. aureus, E. coli) to the mid-logarithmic phase.
-
Serial Dilutions: Prepare a series of twofold dilutions of purified this compound in a suitable growth medium (e.g., Heart Infusion Broth) in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 10⁶ CFU/mL).
-
Incubation: Incubate the microplate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth (i.e., no turbidity or pellet formation).
-
Colony Counting (Optional): To confirm the bactericidal effect, plate the contents of the wells with no visible growth onto agar (B569324) plates and incubate. The number of surviving cells can be determined by colony counting.
Assessment of this compound Binding to Bacteria
The binding of this compound to bacterial cells can be analyzed using immunochemical methods or flow cytometry.
Protocol (Immunochemical):
-
Bacterial Culture: Grow bacteria to the desired phase (e.g., growth phase vs. stationary phase).
-
Incubation with this compound: Incubate the bacterial cells with a known concentration of this compound.
-
Washing: Wash the cells to remove unbound this compound.
-
Lysis and Protein Extraction: Lyse the bacterial cells and extract the total protein.
-
Western Blotting:
-
Separate the extracted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands to confirm the presence of bound this compound.
-
Signaling Pathways and Logical Relationships
As an enzyme acting on the bacterial exterior, this compound does not initiate a classical intracellular signaling cascade within the pathogen. Instead, its action is best described as a direct enzymatic assault. The logical relationship diagram presented in Section 2.1 illustrates this straightforward mechanism.
Conclusion
This compound is a fascinating example of a natural antimicrobial agent with a well-defined mechanism of action. Its L-amino acid oxidase activity, leading to the localized production of hydrogen peroxide, makes it an effective defense molecule for the snail. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this compound's potential as a novel therapeutic agent. Future studies could focus on optimizing its production, exploring its efficacy against a wider range of pathogens, and investigating its potential for synergistic effects with other antimicrobial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay for Assessing Mucin Binding to Bacteria and Bacterial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay for Assessing Mucin Binding to Bacteria and Bacterial Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Achacin: A Key Effector Molecule in the Innate Immunity of Snails
A Technical Guide for Researchers and Drug Development Professionals
Published: December 18, 2025
Abstract
The giant African snail, Achatina fulica, possesses a robust innate immune system to defend against a wide array of pathogens.[1] A pivotal component of this defense mechanism is achacin, an antimicrobial glycoprotein (B1211001) found in the snail's body surface mucus.[2][3] This document provides a comprehensive technical overview of this compound's role in snail immunity, detailing its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its characterization. This compound functions as an L-amino acid oxidase (LAO), generating cytotoxic hydrogen peroxide (H₂O₂) to eliminate invading bacteria.[2][4] Its unique ability to preferentially bind to rapidly dividing bacteria allows for the localized delivery of H₂O₂, a feature that makes it a compelling subject for antimicrobial drug development.[2][3] This guide synthesizes current knowledge, presents quantitative data in accessible formats, and visualizes key processes to support advanced research and development efforts in this field.
Introduction to this compound and Snail Innate Immunity
Invertebrates lack an adaptive immune system and rely solely on innate immunity for host defense. Snails, such as Achatina fulica, have evolved a sophisticated innate immune system comprising both cellular and humoral components.[1][5] The humoral defense includes a variety of antimicrobial proteins and peptides, lectins, and other effector molecules.[1][6] Among these, this compound is a well-characterized antibacterial glycoprotein that plays a crucial role in the first line of defense against microbial invasion.[2][7]
First isolated from the body surface mucus of Achatina fulica, this compound is a homodimeric glycoprotein.[2][8] Its antimicrobial properties are broad, affecting both Gram-positive and Gram-negative bacteria.[2] The primary mechanism underlying its bactericidal activity is its enzymatic function as an L-amino acid oxidase (LAO).[3][4] This function links amino acid metabolism directly to pathogen elimination, representing an efficient and powerful defense strategy.
Mechanism of Action: L-Amino Acid Oxidase Activity
The antimicrobial action of this compound is not due to direct membrane permeabilization like many antimicrobial peptides, but rather through an enzymatic process. Sequence analysis revealed that this compound belongs to the family of flavin-containing amine oxidases.[2]
2.1. Generation of Hydrogen Peroxide this compound catalyzes the stereospecific oxidative deamination of L-amino acids. This reaction produces three products: the corresponding α-ketoacid, ammonia (B1221849) (NH₃), and, most importantly, hydrogen peroxide (H₂O₂).[2] H₂O₂ is a potent oxidizing agent that can cause significant damage to bacterial cells, leading to their death. The antibacterial activity of this compound is directly mediated by this generated H₂O₂.[2][4]
2.2. Preferential Binding to Growth-Phase Bacteria A critical aspect of this compound's efficacy is its ability to preferentially bind to bacteria in the growth phase.[2][3] While this compound generates H₂O₂, studies have shown that the concentration produced in the general medium is insufficient to kill the bacteria outright.[2][3] However, by binding directly to the surface of proliferating bacteria, this compound ensures a high local concentration of H₂O₂ is delivered precisely where it is needed most.[2] This targeted delivery mechanism maximizes cytotoxicity to the pathogen while minimizing potential damage to the snail's own host cells.[4] This selective toxicity is a key feature that makes this compound a molecule of interest for therapeutic applications.[2]
Caption: Mechanism of this compound's antimicrobial activity.
Quantitative Antimicrobial Data
The efficacy of this compound has been quantified against common bacterial strains. The following tables summarize key data from seminal studies, particularly the work by Ehara et al. (2002).[2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and H₂O₂
This table compares the MIC of purified this compound against S. aureus and E. coli with the MIC of H₂O₂ itself. It also shows the concentration of H₂O₂ produced by this compound at its MIC, highlighting the importance of localized delivery, as the produced amount is below the direct MIC of H₂O₂.[2]
| Compound | Target Bacterium | MIC | H₂O₂ Produced by this compound at MIC |
| This compound | Staphylococcus aureus | 0.2 µg/ml | 0.2 mM |
| This compound | Escherichia coli | 2.0 µg/ml | 0.4 mM |
| H₂O₂ | Staphylococcus aureus | 0.7 mM | N/A |
| H₂O₂ | Escherichia coli | 1.0 mM | N/A |
| (Data sourced from Ehara et al., 2002)[2] |
Table 2: Inhibition of this compound's Antimicrobial Activity by H₂O₂ Scavengers
This table demonstrates the critical role of H₂O₂ in this compound's function. The introduction of various H₂O₂ scavengers effectively inhibits the antimicrobial activity of this compound (tested at 2 µg/ml).[2]
| H₂O₂ Scavenger | Target Bacterium | Inhibitory Concentration |
| MnO₂ | S. aureus | 0.5 mg/ml |
| MnO₂ | E. coli | 0.5 mg/ml |
| FeSO₄ | S. aureus | 250 µM |
| FeSO₄ | E. coli | 250 µM |
| Catalase | S. aureus | 0.03 U |
| Catalase | E. coli | 0.25 U |
| Horseradish Peroxidase | S. aureus | 0.02 U |
| Horseradish Peroxidase | E. coli | 0.08 U |
| (Data sourced from Ehara et al., 2002)[2] |
Experimental Protocols
The characterization of this compound involves several key biochemical and microbiological assays. The following are summaries of the detailed methodologies.
4.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC is determined to quantify the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: S. aureus or E. coli are cultured to a concentration of approximately 10⁶ colony-forming units (CFU)/ml in a suitable medium (e.g., Heart Infusion Bouillon with 1% glucose).
-
Serial Dilution: A serial dilution of the test sample (purified this compound or H₂O₂) is prepared in 96-well microplates.
-
Inoculation: 50 µl of the bacterial suspension is added to 50 µl of the diluted test samples in each well.
-
Incubation: The plates are incubated for 16-24 hours at 37°C.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the sample where no bacterial pellet or turbidity is observed.[2]
4.2. Protocol: L-Amino Acid Oxidase (LAO) Activity Assay (Xylenol Orange Method) This assay quantifies the amount of H₂O₂ produced by the LAO activity of this compound.
-
Reaction Mixture: A standard assay mixture is prepared containing ferrous sulfate (B86663) (FeSO₄), sulfuric acid (H₂SO₄), and xylenol orange in distilled water.
-
Sample Addition: The purified this compound sample is added to the reaction mixture, along with an L-amino acid substrate (e.g., 10 mM L-Leucine).
-
Incubation: The mixture is incubated at room temperature for 30 minutes. During this time, H₂O₂ produced by this compound oxidizes Fe²⁺ to Fe³⁺.
-
Measurement: The Fe³⁺ ions form a complex with xylenol orange, which can be measured spectrophotometrically by its absorbance at 550 nm.
-
Quantification: The LAO activity is determined by comparing the absorbance to a standard curve. Blanks are prepared by replacing the this compound sample with 0.15 M NaCl.[2]
4.3. Protocol: Bacteria-Binding Assay This protocol uses immunochemical methods to determine if this compound binds to bacteria.
-
Bacterial Preparation: Bacteria (S. aureus or E. coli) are cultured to the desired growth phase and washed with phosphate-buffered saline (PBS).
-
Incubation with this compound: The bacterial suspension is incubated with a known concentration of this compound (e.g., 5 µg/ml) for 2 hours at 37°C.
-
Protein Extraction: Bacteria are pelleted by centrifugation, washed, and sonicated in a urea-based buffer to extract bacterial proteins, including any bound this compound.
-
SDS-PAGE and Western Blotting: The extracted proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific to this compound, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The presence of a band corresponding to this compound confirms its binding to the bacteria.[2]
Caption: A typical experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound stands out as a sophisticated effector molecule in the innate immunity of the Achatina fulica snail. Its enzymatic mechanism, which produces localized cytotoxic H₂O₂, combined with its specific targeting of proliferating bacteria, represents a highly evolved defense strategy.[2] The detailed understanding of this mechanism, supported by quantitative data and established experimental protocols, provides a solid foundation for further research.
For drug development professionals, this compound and other LAOs present an interesting model for novel antimicrobial agents.[2][9] The concept of an enzyme that generates a bactericidal compound at the site of infection could offer a pathway to overcoming antibiotic resistance. Future research should focus on:
-
Detailed structural analysis of this compound to understand the basis of its substrate specificity and bacterial binding.
-
Investigating the potential of recombinant this compound as a therapeutic agent.[10]
-
Exploring the synergy between this compound and other immune components in snail mucus, such as Mytimacin-AF and lectins.[4][11]
By continuing to explore the molecular intricacies of snail immunity, the scientific community can unlock new strategies for combating infectious diseases.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and immunity of the invasive giant African snail, Achatina (Lissachatina) fulica, intermediate host of Angiostrongylus cantonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Properties and Beneficial Effects for a Sustainable and Conscious Exploitation of Achatina fulica Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irjms.com [irjms.com]
L-Amino Acid Oxidase Activity of Achacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achacin, an antibacterial glycoprotein (B1211001) isolated from the body surface mucus of the giant African snail, Achatina fulica, exhibits its antimicrobial effects through the activity of its L-amino acid oxidase (LAAO) domain.[1][2][3] This enzyme catalyzes the oxidative deamination of L-amino acids, producing α-keto acids, ammonia, and, most critically, hydrogen peroxide (H₂O₂), which is a potent cytotoxic agent.[1][4][5] The efficacy of this compound's antibacterial action is significantly enhanced by its ability to preferentially bind to the surface of bacteria, particularly during their growth phase.[1][2][3] This binding localizes the production of H₂O₂ to the immediate vicinity of the target pathogen, increasing its cytotoxic effect while potentially minimizing damage to host tissues.[1][5] This guide provides a detailed overview of the LAAO activity of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism of action.
Quantitative Data on this compound's LAAO Activity
The enzymatic activity of this compound has been characterized, with a notable preference for hydrophobic L-amino acids. The following tables summarize the available quantitative data on its specific activity, substrate specificity, and minimum inhibitory concentrations (MIC).
Table 1: Specific Activity of this compound
| Substrate | Specific Activity (U/mg) |
| L-Leucine | 2.62 |
| One unit (U) is defined as the amount of enzyme that deaminizes 1 µmol of L-amino acid per minute.[1] |
Table 2: Substrate Specificity of this compound
The following data is derived from reported relative activity levels, with L-Leucine set as the benchmark.
| L-Amino Acid Substrate | Relative Activity (%) |
| L-Leucine | 100 |
| L-Phenylalanine | ~85 |
| L-Tyrosine | ~70 |
| L-Methionine | ~60 |
| L-Isoleucine | ~45 |
| L-Valine | ~30 |
| L-Alanine | ~20 |
| D-Amino Acids | No Activity |
| Data is estimated based on graphical representation in Ehara et al., 2002.[1] |
Table 3: Minimum Inhibitory Concentration (MIC) Data
| Organism | This compound MIC (µg/ml) | H₂O₂ produced at MIC (mM) | Exogenous H₂O₂ MIC (mM) |
| Staphylococcus aureus | 0.2 | 0.2 | 0.7 |
| Escherichia coli | 2.0 | 0.4 | 1.0 |
| This data highlights that the concentration of H₂O₂ produced by this compound at its MIC is lower than the MIC of exogenously added H₂O₂, underscoring the importance of localized H₂O₂ production at the bacterial surface.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the study and potential application of this compound. The following sections describe the methodologies for purifying this compound and assaying its LAAO activity.
Purification of this compound
General Hypothetical Purification Workflow:
-
Mucus Collection: Collection of mucus from the snail, followed by clarification through centrifugation to remove insoluble debris.
-
Initial Fractionation: Ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein fraction.
-
Ion-Exchange Chromatography: Separation based on charge.
-
Gel Filtration Chromatography: Separation based on molecular size.
-
Affinity Chromatography: To achieve high purity, potentially using a ligand that specifically binds to this compound.
L-Amino Acid Oxidase (LAAO) Activity Assay (Ferric-Xylenol Orange Method)
This colorimetric assay is used to quantify the H₂O₂ produced by the LAAO-catalyzed reaction. The principle involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by H₂O₂, followed by the formation of a colored complex between Fe³⁺ and xylenol orange, which can be measured spectrophotometrically.[1]
Materials:
-
Purified this compound solution
-
L-amino acid substrate solution (e.g., 10 mM L-Leucine)
-
Ferrous ammonium sulfate solution
-
Xylenol orange solution
-
Sorbitol
-
Sulfuric acid
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well, combine the this compound solution with the L-amino acid substrate in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
FOX Reagent Preparation: Prepare the Ferric-Xylenol Orange (FOX) reagent by mixing solutions of ferrous ammonium sulfate, xylenol orange, sorbitol, and sulfuric acid.
-
Reaction Termination and Color Development: Stop the enzymatic reaction by adding the acidic FOX reagent to the reaction mixture. This also initiates the color development.
-
Absorbance Measurement: After a short incubation period for color stabilization, measure the absorbance of the Fe³⁺-xylenol orange complex at approximately 550-560 nm.[1][6]
-
Quantification: Determine the concentration of H₂O₂ produced by comparing the absorbance to a standard curve generated with known concentrations of H₂O₂.
Mechanism of Action and Inhibition
The primary mechanism of this compound's antibacterial activity is the targeted delivery of cytotoxic H₂O₂ to the bacterial cell surface.
Signaling and Action Pathway
This compound's action can be visualized as a multi-step process:
Caption: Mechanism of this compound's antibacterial activity.
Inhibition by N-Acetylneuraminic Acid (Neu5Ac)
N-acetylneuraminic acid (Neu5Ac), a type of sialic acid, has been identified as an inhibitor of this compound's LAAO activity.[1] Interestingly, Neu5Ac does not appear to inhibit the initial binding of this compound to the bacterial surface but directly affects the enzyme's catalytic function.[1] The precise molecular mechanism of this inhibition is not yet fully elucidated but represents a key area for further investigation, potentially offering a way to modulate this compound's activity.
Caption: Inhibition of this compound's LAAO activity by Neu5Ac.
Implications for Drug Development
The properties of this compound's LAAO activity present several opportunities for drug development:
-
Targeted Antimicrobial Therapy: The preferential binding to bacteria suggests a potential for developing targeted therapies that concentrate the antimicrobial effect at the site of infection, reducing off-target effects.
-
Novel Antibiotic Development: As a naturally derived antimicrobial protein, this compound and its LAAO domain could serve as a template for designing new classes of antibiotics, particularly against drug-resistant strains.
-
Enzyme-Based Therapeutics: The enzymatic production of H₂O₂ could be harnessed for other therapeutic applications, such as in wound healing or as an anti-biofilm agent.
Further research is required to fully characterize the pharmacokinetics and pharmacodynamics of this compound, including detailed kinetic studies (Kₘ, k꜀ₐₜ) and a comprehensive evaluation of its safety and efficacy in preclinical models. Understanding the molecular basis of its interaction with bacterial surfaces and the mechanism of inhibition by Neu5Ac will be critical for its future therapeutic development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation | PLOS One [journals.plos.org]
- 3. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Xylenol Orange-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Hydrogen Peroxide Production by Achacin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achacin, a glycoprotein (B1211001) isolated from the mucus of the giant African snail, Achatina fulica, exhibits potent antimicrobial properties. This activity is primarily mediated by its intrinsic L-amino acid oxidase (LAO) activity, which generates cytotoxic hydrogen peroxide (H₂O₂). This document provides an in-depth technical guide on the core mechanism of H₂O₂ production by this compound, detailing the enzymatic reaction, summarizing key quantitative data, outlining experimental protocols, and visualizing the proposed mechanism of action. While the direct signaling pathways in host or bacterial cells initiated by this compound-derived H₂O₂ are not yet fully elucidated, this paper presents the foundational biochemical process that is critical for its antimicrobial function.
Introduction
This compound is a key component of the innate immune system of the giant African snail, providing a first line of defense against invading pathogens.[1] Its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria has garnered significant interest for its potential as a novel antimicrobial agent.[1][2] The primary mechanism underlying this activity is the enzymatic generation of hydrogen peroxide.[1][2][3] This whitepaper will dissect this core mechanism, providing the detailed technical information required for research and development in this area.
The Enzymatic Mechanism of Hydrogen Peroxide Production
The fundamental mechanism of H₂O₂ production by this compound is its L-amino acid oxidase (LAO) activity.[1][2][3] this compound catalyzes the oxidative deamination of L-amino acids. In this reaction, an L-amino acid is oxidized, leading to the formation of an unstable imino acid, which then hydrolyzes to produce the corresponding α-ketoacid, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[1]
The overall chemical reaction can be summarized as follows:
L-amino acid + O₂ + H₂O → α-ketoacid + NH₃ + H₂O₂
It is the production of H₂O₂ that is directly responsible for the antimicrobial effects of this compound.[1][2]
Logical Flow of this compound's Antimicrobial Action
Caption: Enzymatic reaction cascade of this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the antimicrobial and enzymatic activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and H₂O₂
| Organism | This compound MIC (µg/mL) | H₂O₂ MIC (mM) |
| S. aureus | 0.2 | 0.7 |
| E. coli | 2.0 | 1.0 |
| Data from Ehara et al., 2002.[1] |
Table 2: Hydrogen Peroxide Production by this compound at MIC
| Organism | This compound Concentration (µg/mL) | H₂O₂ Produced (mM) |
| S. aureus | 0.2 | 0.2 |
| E. coli | 2.0 | 0.4 |
| Data from Ehara et al., 2002.[1] |
Table 3: Inhibition of this compound's Antibacterial Activity by H₂O₂ Scavengers
| Substance | Inhibitory Concentration vs. S. aureus | Inhibitory Concentration vs. E. coli |
| MnO₂ | 0.5 mg/mL | 0.5 mg/mL |
| FeSO₄ | 250 µM | 250 µM |
| Catalase | 0.03 U | 0.25 U |
| Horseradish Peroxidase (HRP) | 0.02 U | 0.08 U |
| This compound concentration was 2 µg/mL. Data from Ehara et al., 2002.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of this compound.
Preparation of this compound
This compound is purified from the mucus of the giant African snail, A. fulica Férussac, as previously described.[1] The mucus is collected, homogenized, and subjected to a series of purification steps, which may include centrifugation, ammonium (B1175870) sulfate (B86663) precipitation, and column chromatography (e.g., ion-exchange and size-exclusion chromatography).
Antibacterial Activity Assay (Metabolic Inhibition Assay)
-
Prepare a culture of the target bacteria (S. aureus or E. coli) to approximately 10⁶ colony-forming units (CFU)/mL.
-
In a 96-well plate, add 100 µL of heart infusion bouillon medium containing 1% glucose to each well.
-
Create a dilution series of the test sample (this compound or H₂O₂) in the wells.
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plate for 16 hours at 37°C.
-
Determine the antibacterial activity by observing the absence of a bacterial pellet after incubation. The lowest concentration that inhibits visible growth is the MIC.[1]
L-Amino Acid Oxidase (LAO) Activity Assay
-
Prepare a reaction mixture containing a suitable buffer, an L-amino acid substrate (e.g., L-leucine), and a chromogenic peroxidase substrate (e.g., xylenol orange) in the presence of Fe²⁺ and horseradish peroxidase.
-
Add a 20 µL aliquot of the this compound sample to the mixture.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance of the Fe³⁺-xylenol orange complex at 550 nm. The oxidation of Fe²⁺ to Fe³⁺ by the H₂O₂ produced is proportional to the LAO activity.
-
Prepare blanks by replacing the sample with 0.15 M NaCl.[1]
Experimental Workflow for Characterizing this compound's Mechanism
References
Glycosylation Pattern of Native Achacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Achacin, an antimicrobial glycoprotein (B1211001) from the giant African snail, Achatina fulica, has garnered interest for its potential therapeutic applications. A critical aspect of its structure-function relationship lies in its glycosylation, which can influence its biological activity, stability, and immunogenicity. This technical guide provides a comprehensive overview of the current knowledge on the glycosylation pattern of this compound.
Disclaimer: Detailed structural and quantitative analysis of the glycosylation of native this compound is not extensively available in the current scientific literature. This guide synthesizes the most relevant available data from studies on recombinant this compound and general glycosylation patterns in Achatina fulica, and outlines the standard experimental protocols that would be employed for a thorough characterization of the native protein.
N-Glycosylation of this compound
Based on its amino acid sequence, this compound possesses four potential N-glycosylation sites.[1] While the precise glycan structures at these sites on the native protein have not been fully elucidated, studies on recombinant this compound expressed in the yeast Pichia pastoris provide significant insights into its N-glycosylation potential.
Glycan Composition of Recombinant this compound
Analysis of the recombinant protein revealed a high-mannose type N-glycosylation profile. The glycan moiety is predominantly composed of mannose and N-acetylglucosamine.[2]
Table 1: Monosaccharide Composition of Recombinant this compound N-Glycans
| Monosaccharide | Molar Ratio |
| Mannose | 50 |
| N-Acetylglucosamine | 2 |
Data derived from analysis of recombinant this compound expressed in Pichia pastoris.[2]
This composition is characteristic of high-mannose N-glycans commonly produced in yeast expression systems. It is plausible that native this compound also features high-mannose or complex N-glycans, though further research is required for confirmation.
O-Glycosylation of this compound
Direct analysis of the O-glycosylation of native this compound is not currently available. However, studies on the general O-glycan profile of Achatina fulica have identified a predominant and unique core structure.
General O-Glycan Structure in Achatina fulica
The primary O-glycan structure found in Achatina fulica is a di-methylated "invertebrate core." This consists of an N-acetylgalactosamine (GalNAc) linked to a serine or threonine residue on the protein, which is further substituted with two 4-O-methylated galactose (Gal) residues. This core structure can be further extended with other monosaccharides.
Table 2: Predominant O-Glycan Core Structure in Achatina fulica
| Core Structure Component | Linkage |
| 4-O-methyl-Galactose | - |
| 4-O-methyl-Galactose | - |
| N-Acetylgalactosamine | Linked to Ser/Thr |
This represents a general O-glycan profile for the organism, not specific to this compound.
Further extensions of this core with galactose, mannose, and fucose have also been reported. The presence and arrangement of these extensions on native this compound remain to be determined.
Experimental Protocols for Glycan Analysis
The comprehensive characterization of the glycosylation pattern of native this compound would involve a series of well-established experimental protocols. The following sections outline the standard methodologies for N- and O-glycan analysis.
Workflow for N-Glycan Analysis
A typical workflow for the analysis of N-glycans from a glycoprotein like this compound is depicted below. This process involves the enzymatic release of the glycans, followed by purification, labeling, and analysis by mass spectrometry and/or liquid chromatography.
Protocol for N-Glycan Release and Labeling:
-
Denaturation: The purified native this compound is denatured to allow access for enzymatic cleavage. This is typically achieved by heating in the presence of a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Enzymatic Release: The denatured glycoprotein is incubated with Peptide-N-Glycosidase F (PNGase F), an enzyme that cleaves the bond between the asparagine residue and the innermost GlcNAc of the N-glycan.
-
Purification: The released N-glycans are separated from the protein and other reaction components using solid-phase extraction (SPE) with a graphitized carbon or C18 stationary phase.
-
Fluorescent Labeling: For sensitive detection in subsequent chromatographic steps, the reducing end of the released glycans is labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB).
-
Analysis: The labeled N-glycans are then analyzed by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection and tandem mass spectrometry (MS/MS) for structural elucidation and quantification.
Workflow for O-Glycan Analysis
The analysis of O-glycans requires a chemical release method, as there are no universal enzymes for this purpose.
Protocol for O-Glycan Release and Analysis:
-
Preparation: The protein is first treated with PNGase F to remove N-glycans, which could interfere with the analysis.
-
Reductive β-elimination: The de-N-glycosylated protein is treated with a mild alkaline solution (e.g., sodium borohydride (B1222165) in sodium hydroxide) to cleave the O-glycosidic bond between the GalNAc and the serine or threonine residue. The reducing agent simultaneously converts the released reducing-end sugar to an alditol, preventing its degradation.
-
Purification: The released O-glycan alditols are purified from peptides and salts using techniques such as cation exchange chromatography.
-
Analysis: The purified O-glycans are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and may require Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation, including linkage analysis.
Signaling Pathways and Biological Functions
Currently, there is no direct evidence in the scientific literature linking the specific glycosylation pattern of this compound to the modulation of any signaling pathways. The primary recognized function of this compound is its antimicrobial activity. It is hypothesized that the glycan moieties may play a role in the protein's stability, solubility, and interaction with microbial surfaces, but further research is needed to confirm these roles.
Future Directions
The complete characterization of the glycosylation of native this compound is a critical next step in understanding its biological function and potential as a therapeutic agent. Future research should focus on:
-
Isolation and purification of native this compound from the mucus of Achatina fulica.
-
Detailed structural analysis of both N- and O-glycans using advanced mass spectrometry and NMR techniques.
-
Quantitative analysis of the different glycoforms present on the native protein.
-
Functional studies to determine the role of specific glycan structures in this compound's antimicrobial activity and its interaction with host and microbial cells.
This detailed glycomic information will be invaluable for the rational design and development of this compound-based therapeutics and for understanding the innate immune mechanisms of mollusks.
References
Unveiling the Pharmacopeia within Achatina fulica Mucus: A Technical Guide to Other Bioactive Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the diverse bioactive compounds present in the mucus of the Giant African Snail, Achatina fulica, beyond the commonly studied glycosaminoglycans. This document outlines the key molecules, their biological activities, detailed experimental protocols for their isolation and characterization, and visual representations of associated biological pathways and workflows.
Overview of Bioactive Compounds
The mucus of Achatina fulica is a complex biopolymer rich in a variety of proteins, peptides, and enzymes that contribute to its protective and regenerative properties. These molecules exhibit a range of biological activities, including antimicrobial, immunomodulatory, and enzymatic functions, making them promising candidates for novel drug development.
Key Bioactive Proteins and Peptides
A number of significant protein and peptide components have been identified in A. fulica mucus, each with distinct a biological role.
Antimicrobial Peptides and Proteins
The mucus possesses potent antimicrobial activity against a broad spectrum of pathogens, attributed to the presence of specific peptides and proteins.
-
Mytimacin-AF: A cysteine-rich antimicrobial peptide (AMP) belonging to the mytimacin family. It is composed of 80 amino acid residues and demonstrates strong activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1][2] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane.
-
Achacin: A 59 kDa glycoprotein (B1211001) with L-amino acid oxidase (L-AAO) activity.[3] This enzymatic activity generates hydrogen peroxide (H₂O₂), which is a key mediator of its antibacterial effect against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[3][4]
-
Other Antimicrobial Proteins: Studies have identified other proteins with antimicrobial properties, with molecular weights of 50.81 kDa, 15 kDa, and 11.45 kDa, showing activity against oral pathogens like Streptococcus mutans and Aggregatibacter actinomycetemcomitans.[5]
Lectins
Lectins are carbohydrate-binding proteins that play a crucial role in the innate immune system of invertebrates by recognizing and binding to pathogens.
-
AfHML (Achatina fulica High Molecular Weight Lectin): A large lectin with a relative molecular mass of 350 kDa.[6][7] Its hemagglutination activity is dependent on calcium ions and is inhibited by galactose. While it does not directly inhibit bacterial growth, it effectively agglutinates both Gram-positive and Gram-negative bacteria, facilitating their removal.[6][7]
-
Achatinin H: A sialic acid-binding lectin found in the hemolymph and also present in the mucus.[8] It has a native molecular weight of 242 kDa and is composed of 15 kDa subunits.[8] This lectin plays a role in the snail's innate immunity.[8]
Bioactive Enzymes
The mucus also contains a variety of enzymes that contribute to its protective and physiological functions.
-
L-Amino Acid Oxidase (L-AAO): As mentioned, the protein this compound exhibits L-AAO activity, contributing to the antimicrobial properties of the mucus through the production of reactive oxygen species (ROS).[8]
-
Antioxidant Enzymes: The mucus contains key antioxidant enzymes that protect the snail from oxidative stress.
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Studies have measured SOD activity in A. fulica slime to be approximately 40.59 ± 5.79 U/mL.[9][10]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. The activity of catalase in the mucus has been reported as 13.73 ± 6.13 U/mL.[9][10]
-
Glutathione (B108866) Peroxidase (GPX): Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. Its activity in the slime has been measured at 17.64 ± 3.84 mmol/L.[9][10]
-
-
Cellulase: An enzyme capable of hydrolyzing cellulose (B213188) has been purified from the intestinal juice of A. fulica and is also present in its mucus, reflecting its herbivorous diet.[11]
Quantitative Data Summary
The following tables summarize the quantitative data for the key bioactive compounds identified in Achatina fulica mucus.
| Table 1: Bioactive Proteins and Peptides in Achatina fulica Mucus | |||
| Compound | Class | Molecular Weight (kDa) | Reported Biological Activity |
| Mytimacin-AF | Antimicrobial Peptide | 9.7 (full sequence 11.45)[5] | Antimicrobial against Gram-positive and Gram-negative bacteria, and fungi.[1][2] |
| This compound | Glycoprotein/Enzyme | 59 - 83.67[3][5] | L-amino acid oxidase activity, antimicrobial.[3][4] |
| AfHML | Lectin | 350[6][7] | Ca²⁺-dependent hemagglutination, bacterial agglutination.[6][7] |
| Achatinin H | Lectin | 242 (subunits of 15)[8] | Sialic acid-binding, innate immunity.[8] |
| Unnamed Proteins | Antimicrobial Protein | 50.81, 15, 11.45[5] | Antimicrobial against oral pathogens.[5] |
| Hemocyanin-derived peptides | Antimicrobial Peptide | Various (derived from larger protein) | Antimicrobial.[3] |
| Table 2: Bioactive Enzymes in Achatina fulica Mucus | ||
| Enzyme | Class | Reported Activity/Concentration |
| L-Amino Acid Oxidase (as this compound) | Oxidase | Generates cytotoxic H₂O₂.[8] |
| Superoxide Dismutase (SOD) | Oxidoreductase | 40.59 ± 5.79 U/mL[9][10] |
| Catalase (CAT) | Oxidoreductase | 13.73 ± 6.13 U/mL[9][10] |
| Glutathione Peroxidase (GPX) | Oxidoreductase | 17.64 ± 3.84 mmol/L[9][10] |
| Cellulase | Hydrolase | Present, degrades cellulose.[11] |
Experimental Protocols
This section provides detailed methodologies for the collection of Achatina fulica mucus and the purification and analysis of its key bioactive compounds.
Mucus Collection
A common and effective method for mucus collection involves gentle electrical stimulation.
Protocol:
-
Acclimate snails by placing them in a clean, moist environment for at least 24 hours prior to collection.
-
Gently clean the snail's body and shell with distilled water to remove any debris.
-
Place the snail on a non-conductive surface.
-
Apply a mild electrical stimulus (5-10 volts for 30-60 seconds) to the foot of the snail using two electrodes.
-
Collect the secreted mucus using a sterile spatula or by allowing it to drip into a sterile collection tube.
-
Pool the collected mucus and immediately store it at -20°C or below to prevent degradation of bioactive components.
Purification of Mytimacin-AF
Protocol:
-
Crude Extract Preparation: Thaw the collected mucus and centrifuge at 10,000 x g for 30 minutes at 4°C to remove insoluble components.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve 80% saturation. Stir for 4 hours at 4°C.
-
Centrifugation and Dialysis: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Resuspend the pellet in a minimal volume of 20 mM Tris-HCl buffer (pH 8.0) and dialyze extensively against the same buffer.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with 20 mM Tris-HCl (pH 8.0). Elute the bound proteins with a linear gradient of 0-1.0 M NaCl in the same buffer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Collect the fractions showing antimicrobial activity and apply them to a C18 RP-HPLC column. Elute with a linear gradient of acetonitrile (B52724) (0-80%) in 0.1% trifluoroacetic acid.
-
Purity Analysis: Assess the purity of the final mytimacin-AF fraction by SDS-PAGE and determine its molecular weight.
Purification of Lectins (AfHML)
Protocol:
-
Crude Extract Preparation: Prepare the crude mucus extract as described in section 5.2.1.
-
Affinity Chromatography:
-
Prepare an affinity column by coupling galactose or a suitable glycoprotein (e.g., hog gastric mucin) to a Sepharose 4B matrix.
-
Equilibrate the column with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Apply the crude mucus extract to the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound lectin with an elution buffer containing a competitive sugar (e.g., 0.5 M galactose in the binding buffer).
-
-
Gel Filtration Chromatography: Further purify the eluted lectin fraction by gel filtration chromatography on a Superdex 200 column to separate proteins based on size and to determine the native molecular weight.
-
Purity and Characterization: Analyze the purified lectin by SDS-PAGE and perform hemagglutination assays to confirm its activity.
Enzyme Activity Assays
Protocol:
-
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.8), 0.1 mM EDTA, 50 µM NBT, and 0.1 mM xanthine (B1682287).
-
Add the mucus sample to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase (e.g., 0.025 U/mL).
-
Monitor the increase in absorbance at 560 nm for 5 minutes at 25°C.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
Protocol:
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.
-
Add the mucus sample to the reaction mixture.
-
Monitor the decrease in absorbance at 240 nm for 1 minute at 25°C.
-
Calculate the catalase activity using the extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹ cm⁻¹).
Protocol:
-
This is a coupled assay that measures the oxidation of NADPH.
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM sodium azide, 0.2 mM NADPH, 1 U/mL glutathione reductase, and 1 mM reduced glutathione (GSH).
-
Add the mucus sample and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 0.25 mM H₂O₂.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate the GPX activity using the extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the bioactive compounds in Achatina fulica mucus.
Caption: Workflow for the purification of Mytimacin-AF from Achatina fulica mucus.
Caption: A representative Toll-like receptor signaling pathway in molluscan innate immunity.
Caption: Proposed mechanism of action for the antimicrobial peptide Mytimacin-AF.
References
- 1. A primitive Toll-like receptor signaling pathway in mollusk Zhikong scallop Chlamys farreri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Snail mucus from the mantle and foot of two land snails, Lissachatina fulica and Hemiplecta distincta, exhibits different protein profile and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bivalves Present the Largest and Most Diversified Repertoire of Toll-Like Receptors in the Animal Kingdom, Suggesting Broad-Spectrum Pathogen Recognition in Marine Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptors, Associated Biological Roles, and Signaling Networks in Non-Mammals [frontiersin.org]
- 9. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Crude Snail Mucus Extract: A Technical Guide
An in-depth technical guide on the antimicrobial spectrum of crude snail mucus extract for researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of antibiotic-resistant pathogens has spurred a global search for novel antimicrobial agents from natural sources. Snail mucus, a complex secretion with roles in adhesion, lubrication, and defense, has emerged as a promising reservoir of bioactive compounds. Historically used in traditional medicine for its wound-healing properties, recent scientific investigations have begun to systematically evaluate its antimicrobial potential. This technical guide provides a comprehensive overview of the antimicrobial spectrum of crude snail mucus extracts, detailing quantitative data, experimental protocols, and proposed mechanisms of action to support further research and development in this field.
The mucus of various snail species, including Helix aspersa, Achatina fulica, and Cornu aspersum, has been shown to possess inhibitory activity against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3][4] The antimicrobial efficacy is attributed to a complex mixture of components, primarily proteins and peptides, such as mucins and antimicrobial peptides (AMPs), which can act synergistically.[4][5][6][7]
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the quantitative data on the antimicrobial activity of crude snail mucus extracts from various studies. The primary methods used to assess this activity are the agar (B569324) well/disk diffusion assay, which measures the diameter of the zone of inhibition (in mm), and the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Snail Mucus Extract (Zone of Inhibition in mm)
| Snail Species | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Reference |
| Helix aspersa | Escherichia coli (ATCC 35218) | 100 µL | 30 | [1] |
| Helix aspersa | Pseudomonas aeruginosa | 100 µL | 23 | [1] |
| Helix aspersa | Staphylococcus aureus (ATCC 29213) | 100 µL | 12.3 | [1] |
| Helix aspersa | Listeria monocytogenes (ATCC 7644) | 100 µL | 11.1 | [1] |
| Archachatina marginata | Staphylococcus aureus | Raw Mucus | 17.50 | [8] |
| Archachatina marginata | Pseudomonas aeruginosa | Raw Mucus | 11.70 | [8] |
| Achatina fulica | Staphylococcus aureus | 30% Mucin | 17 | [9] |
| Theba pisana | Enterococcus faecalis | 100% Slime | 24 | [10] |
| Theba pisana | Klebsiella pneumoniae | 100% Slime | 16 | [10] |
| Theba pisana | MRSA | 100% Slime | 14 | [10] |
| Theba pisana | Escherichia coli | 100% Slime | 12 | [10] |
| Bellamya bengalensis | Escherichia coli | 100% Mucus | Not specified | [11] |
| Bellamya bengalensis | Staphylococcus aureus | 100% Mucus | Not specified | [11] |
| Bellamya bengalensis | Proteus vulgaris | 100% Mucus | Not specified | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of Snail Mucus Extract
| Snail Species | Bacterial Strain | MIC (µg/mL) | Reference |
| Helix aspersa | Escherichia coli | Not specified | [1] |
| Lissachatina fulica | Staphylococcus aureus | 12.5 | [12][13] |
| Lissachatina fulica | MRSA | 12.5 | [12][13] |
| Lissachatina fulica | Staphylococcus epidermidis | 25 | [12][13] |
| Achatina fulica (FMA30 fraction) | Staphylococcus aureus | 25 | [14] |
| Achatina fulica (FME30 fraction) | Staphylococcus aureus | 125 | [14] |
| Eremina desertorum | Bacterial Strains | 5 - 20 | [15] |
| Cryptozona bistrialis | Pathogenic Bacteria | 25 | [16][17] |
| Cornu aspersum | Pathogenic Bacteria | 64 - 128 | [7] |
Table 3: Antifungal Activity of Snail Mucus Extract
| Snail Species | Fungal Strain | Method | Result | Reference |
| Achatina fulica | Candida albicans | Agar Well Diffusion | 12 mm Zone of Inhibition (30% Mucin) | [9] |
| Eremina desertorum | Fungal Strains | Agar Well Diffusion | 3 - 55.2 mm Zone of Inhibition | [15] |
| Eremina desertorum | Fungal Strains | Microdilution | MIC: 7 - 32 µg/mL | [15] |
| Cryptozona bistrialis | Candida albicans | Agar Well Diffusion | Active | [16][17] |
| Cryptozona bistrialis | Aspergillus fumigatus | Agar Well Diffusion | Active | [16][17] |
| Cryptozona bistrialis | Penicillium chrysogenum | Agar Well Diffusion | Active | [16][17] |
| Cryptozona bistrialis | Mucor racemosus | Agar Well Diffusion | Active | [16][17] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific evaluation of natural products. The following sections outline the key experimental protocols cited in the literature for the assessment of the antimicrobial properties of snail mucus.
Mucus Extraction and Preparation
The method of mucus extraction can influence its composition and bioactivity. Common methods include:
-
Manual Stimulation: Snails are housed in a controlled environment and stimulated to secrete mucus. This can be achieved by gentle prodding of the pedal gland.[12] The collected mucus is then pooled.
-
Chemical Stimulation: A solution, such as citric acid, is briefly applied to the snail to induce mucus secretion.[9]
-
Crude Mucus Extract (CME) Preparation:
-
The collected raw mucus is often diluted with distilled water or a buffer like Phosphate-Buffered Saline (PBS).[3][5][9]
-
The mixture is stirred or homogenized to ensure uniformity.[6][7]
-
The solution is centrifuged to pellet debris and insoluble components.[6][7][9]
-
The resulting supernatant is collected, which constitutes the crude aqueous extract.[12]
-
For preservation and concentration, the extract can be filtered, lyophilized (freeze-dried), and stored at low temperatures (-20°C or below).[12] The lyophilized powder is then resuspended in a suitable solvent for testing.
-
Antimicrobial Susceptibility Testing
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[10][18]
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, is prepared and poured into sterile Petri dishes.[9][10]
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture of the test organism.[11]
-
Inoculation: The surface of the agar plate is uniformly swabbed with the prepared inoculum.[9][11]
-
Application of Extract:
-
Well Diffusion: Sterile wells (typically 5-6 mm in diameter) are punched into the agar using a cork borer. A specific volume (e.g., 20-100 µL) of the snail mucus extract at a known concentration is added to each well.[10][16]
-
Disk Diffusion: Sterile filter paper disks are impregnated with a known volume of the snail mucus extract. The saturated disks are then placed on the surface of the inoculated agar.[1][11]
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).[9][10]
-
Data Collection: The diameter of the clear zone of inhibition around the well or disk is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[10][16]
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][16]
-
Preparation of Extract Dilutions: A series of twofold dilutions of the snail mucus extract are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism in broth without extract) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Data Analysis: The MIC is determined as the lowest concentration of the extract at which there is no visible turbidity (growth).[1] This can be confirmed by measuring the optical density at 600 nm.[1]
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the study of the antimicrobial properties of snail mucus.
References
- 1. Chemical composition, mineral profile, anti-bacterial, and wound healing properties of snail slime of Helix aspersa Müller - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. From Nature to Nurture: The Science and Applications of Snail Slime in Health and Beauty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial properties of mucus from the brown garden snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.isec.pt [files.isec.pt]
- 7. mdpi.com [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ecronicon.net [ecronicon.net]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. jetir.org [jetir.org]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial, Antibiofilm and Anti-Virulence Activity of Biactive Fractions from Mucus Secretion of Giant African Snail Achatina fulica against Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial efficacy of Egyptian Eremina desertorum and Helix aspersa snail mucus with a novel approach to their anti-inflammatory and wound healing potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activities of Different Fractions from Mucus of the Garden Snail Cornu aspersum - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Bactericidal Effects of Achacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research on the bactericidal properties of achacin, a glycoprotein (B1211001) derived from the mucus of the giant African snail, Achatina fulica. The document focuses on its mechanism of action, quantitative bactericidal data, and the experimental protocols used in its initial characterization.
Core Concepts: Mechanism of Action
Early studies revealed that this compound's primary bactericidal and bacteriostatic effects stem from its enzymatic activity. This compound is a glycoprotein with L-amino acid oxidase (LAAO) activity.[1][2] Its antimicrobial action is primarily mediated by the generation of cytotoxic hydrogen peroxide (H₂O₂) through the oxidative deamination of L-amino acids.[1][2]
However, research has shown that the concentration of H₂O₂ produced in the general culture medium is insufficient to be bactericidal on its own.[1][2] This suggests a localized cytotoxic effect. A key finding from early immunochemical analyses is that this compound preferentially binds to bacteria in their growth phase.[1][3] This targeted binding is crucial for its activity, as it concentrates the production of H₂O₂ at the bacterial cell surface, leading to damage of the plasma membrane.[1] Morphological studies have shown that this compound treatment leads to the lengthening of Escherichia coli cells and causes damage to the cell surface of Staphylococcus aureus, including the sinking of the cytoplasmic membrane into the cytoplasm.[4]
Quantitative Data on Bactericidal Activity
Quantitative data from early research on purified this compound is limited. However, studies on semi-purified fractions of A. fulica mucus containing this compound, and on recombinant this compound, provide insights into its potency. The following tables summarize the available minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and this compound-Containing Fractions
| Preparation | Bacterial Strain(s) | MIC Value (µg/mL) | Reference(s) |
| Recombinant this compound | E. coli, S. aureus, P. fluorescens, S. epidermidis, S. faecalis, V. anguillarum, V. parahaemolyticus | 100 | [5] |
| Mucus Fraction FMA30 (>30 kDa) | S. aureus CMPUJ 015 | 25 (MIC₅₀) | [6][7] |
| Mucus Fraction FMA30 (>30 kDa) | S. aureus ATCC 29213 | 125 (MIC₅₀) | [6][7] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound-Containing Preparations
| Preparation | Bacterial Strain(s) | MBC Value (µg/mL) | Reference(s) |
| L. fulica Crude Mucus Extract | S. aureus and MRSA | >50 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in early this compound research.
Purification of this compound from Achatina fulica Mucus
This protocol is a composite of methods described in early literature for the purification of glycoproteins from snail mucus.[8][9]
-
Mucus Collection and Solubilization : Collect mucus from the collar of A. fulica. Dilute the mucus 1:2 with 50mM Tris-HCl buffer (pH 7.5).
-
Reduction of Viscosity : To reduce the viscosity caused by polysaccharides, add polyvinylpolypyrrolidone (PVPP) to a final concentration of 4% (w/v).
-
Centrifugation : Centrifuge the mixture at 15,000 x g for 30 minutes to precipitate polysaccharides.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation : Subject the supernatant to fractional ammonium sulfate precipitation. Collect the precipitate from the 40-60% (w/v) saturation step.
-
Dialysis : Dissolve the precipitate in 50 mM Tris-HCl buffer (pH 7.5) containing 50 mM NaCl and dialyze extensively against the same buffer.
-
Anion-Exchange Chromatography : Apply the dialyzed sample to a DEAE-Toyopearl 650M column pre-equilibrated with the dialysis buffer. Elute the bound proteins with a linear gradient of NaCl (50-300 mM) in 50 mM Tris-HCl (pH 7.5).
-
Affinity Chromatography : Further purify the active fractions using affinity chromatography on a Sepharose 4B-hog gastric mucin column to isolate the agglutinin, this compound.[8]
-
Purity Assessment : Check the homogeneity of the purified this compound using SDS-PAGE, immunodiffusion, and gel filtration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, modified for cationic antimicrobial peptides.[10][11]
-
Preparation of Bacterial Inoculum :
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
-
Inoculate into 5 mL of Cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions :
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption).
-
Perform serial two-fold dilutions of this compound in the same solvent using polypropylene (B1209903) tubes.
-
-
Assay Procedure :
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene microtiter plate.
-
Add 11 µL of each this compound dilution to the corresponding wells.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
-
Incubation and Reading :
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism.
-
L-Amino Acid Oxidase (LAAO) Activity Assay
This colorimetric assay measures the production of hydrogen peroxide.[12][13]
-
Reagent Preparation :
-
Prepare a reaction mixture containing 0.25 mM FeSO₄, 25 mM H₂SO₄, and 0.1 mM xylenol orange in distilled water.
-
-
Assay Procedure :
-
To 180 µL of the reaction mixture, add 20 µL of the purified this compound sample.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement :
-
Measure the absorbance of the Fe³⁺-xylenol orange complex at 550 nm. The absorbance is proportional to the amount of H₂O₂ generated, and thus to the LAAO activity.
-
-
Blank :
-
Prepare a blank by replacing the this compound sample with 0.15 M NaCl.
-
Summary and Future Directions
Early research on this compound established it as a bactericidal glycoprotein with a unique mechanism of action mediated by L-amino acid oxidase activity. Its ability to preferentially bind to growing bacteria and generate localized concentrations of hydrogen peroxide makes it an interesting candidate for antimicrobial research. While initial studies have provided a foundational understanding of its properties, further research is required to fully elucidate the specific bacterial surface structures that this compound recognizes and to establish a comprehensive profile of its bactericidal activity against a wider range of clinically relevant pathogens. The development of recombinant this compound opens avenues for its standardized production and further investigation as a potential therapeutic agent.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Library [library.naist.jp]
- 4. Morphological aspects of this compound-treated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial, Antibiofilm and Anti-Virulence Activity of Biactive Fractions from Mucus Secretion of Giant African Snail Achatina fulica against Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of an agglutinin from mucus of the snail Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. L-amino acid oxidase from Bothrops atrox snake venom triggers autophagy, apoptosis and necrosis in normal human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification, Cloning, and Analysis of the Achacin Gene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies for identifying, cloning, and characterizing the Achacin gene from the giant African snail, Lissachatina fulica (also known as Achatina fulica). This compound is a potent antimicrobial glycoprotein (B1211001) with significant potential for therapeutic applications. This guide details the molecular characteristics of the gene, its mechanism of action, and the experimental protocols required for its study and production.
Molecular and Biochemical Characteristics of this compound
The this compound gene encodes a precursor protein that undergoes post-translational processing to yield a mature, active antimicrobial glycoprotein. The primary source for gene identification has been the collar tissue of the snail, where it is specifically expressed.[1] Below is a summary of its key quantitative characteristics.
| Feature | Value | Source(s) |
| Gene (cDNA) | ||
| cDNA Clone Size | 1.9 kbp | [1] |
| Open Reading Frame (ORF) | 1593 nucleotides | [1] |
| Protein (Precursor) | ||
| Deduced Amino Acid Length | 531 residues | [2] |
| Signal Peptide | 22-29 residues | [1][2] |
| Propeptide | 7 residues | [2] |
| Molecular Weight (Predicted) | ~63 kDa | [1] |
| Protein (Mature) | ||
| Amino Acid Length | 502 residues | [1][3] |
| Molecular Weight (Predicted) | 56 kDa | [1] |
| Molecular Weight (Recombinant, Glycosylated) | 80 kDa | [4] |
| Potential N-Glycosylation Sites | 4 | [1][2] |
| Subunit Structure | Homodimer | [2] |
Mechanism of Action: The L-Amino Acid Oxidase Pathway
This compound's antimicrobial activity is not based on direct membrane permeabilization like many antimicrobial peptides. Instead, it functions as an L-amino acid oxidase (LAO).[5][6][7] The enzyme catalyzes the oxidative deamination of L-amino acids, producing hydrogen peroxide (H₂O₂) as a key byproduct.[6][7] This locally generated H₂O₂ is cytotoxic to bacteria.[5][6] this compound preferentially binds to bacteria in their growth phase, which concentrates the H₂O₂ at the bacterial surface, leading to membrane damage and growth inhibition.[5][7][8]
Experimental Protocols
This section provides detailed methodologies for the identification, cloning, and analysis of the this compound gene.
This compound Gene Identification and Cloning from A. fulica
The original identification of the this compound gene was accomplished by screening a cDNA expression library.[1] This protocol outlines the key steps based on that successful approach.
Methodology:
-
mRNA Extraction and cDNA Library Construction:
-
Source Tissue: Dissect the collar tissue from the giant African snail, A. fulica.[1]
-
RNA Extraction: Immediately homogenize the tissue in a guanidinium (B1211019) thiocyanate (B1210189) solution to inhibit RNase activity. Isolate total RNA using a standard protocol like phenol-chloroform extraction or a commercial kit.
-
mRNA Purification: Isolate poly(A)-rich RNA (mRNA) from the total RNA pool using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: Synthesize double-stranded cDNA from the purified mRNA template using a reverse transcriptase and DNA polymerase. Utilize a cDNA synthesis kit for optimal results.
-
Vector Ligation: Ligate the synthesized cDNA fragments into an appropriate expression vector, such as the λgt11 phage vector, which allows for screening based on protein expression.
-
-
Expression Library Screening:
-
Plating: Infect E. coli host cells (e.g., strain Y1090) with the λgt11 cDNA library and plate on LB agar (B569324) to form a lawn with distinct plaques.
-
Protein Expression: Overlay the plates with nitrocellulose membranes soaked in IPTG (isopropyl β-D-1-thiogalactopyranoside) to induce the expression of the cloned cDNA as fusion proteins.
-
Immunodetection:
-
Block the membranes (e.g., with non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membranes with a primary antibody raised against purified native this compound protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
Develop with a chromogenic substrate (e.g., BCIP/NBT for AP) to visualize plaques expressing this compound.
-
-
-
Clone Isolation and Characterization:
-
Plaque Purification: Isolate the positive plaques identified during the screening. Perform successive rounds of re-plating and screening at lower densities to purify the phage clone.
-
DNA Extraction: Prepare high-titer phage lysates from the purified clones and extract the phage DNA.
-
Insert Analysis: Digest the phage DNA with restriction enzymes (e.g., EcoRI for λgt11) to release the cDNA insert. Analyze the insert size via agarose (B213101) gel electrophoresis. The expected size for the full-length this compound precursor is approximately 1.9 kbp.[1]
-
-
Subcloning and Verification:
-
Vector Preparation: Digest a suitable plasmid vector (e.g., pUC18, pBluescript) with the same restriction enzyme used to excise the insert.
-
Ligation: Ligate the purified cDNA insert into the prepared plasmid vector using T4 DNA ligase.
-
Transformation: Transform the recombinant plasmid into competent E. coli cells (e.g., DH5α).
-
Verification: Select transformed colonies and verify the presence and orientation of the insert by restriction digestion and, most importantly, by DNA sequencing. Compare the deduced amino acid sequence with known this compound protein sequences and motifs (e.g., amine oxidase domains).
-
Heterologous Expression and Protein Purification
To produce sufficient quantities of this compound for functional studies and drug development, heterologous expression is necessary. The methylotrophic yeast Pichia pastoris has been successfully used to express and secrete a glycosylated, active form of recombinant this compound (rAch).[4]
Methodology:
-
Vector Construction: Subclone the full-length ORF of the this compound precursor into a Pichia expression vector (e.g., pPICZα A), which includes an α-factor secretion signal to direct the protein out of the cell and a C-terminal His-tag for purification.
-
Transformation: Linearize the recombinant plasmid with a restriction enzyme and transform it into a suitable P. pastoris strain (e.g., X-33) via electroporation. The linearization facilitates integration into the yeast genome.
-
Selection and Screening: Select for positive transformants on appropriate selection media (e.g., containing Zeocin™). Screen small-scale cultures for the expression and secretion of rAch following methanol (B129727) induction.
-
Large-Scale Expression: Grow a high-performing clone in a large-scale fermenter. Induce expression with methanol for 72-96 hours.
-
Purification:
-
Separate the yeast cells from the culture medium by centrifugation.
-
The secreted rAch in the supernatant can be purified using affinity chromatography (e.g., Ni-NTA resin if His-tagged) followed by other chromatographic steps like ion-exchange or size-exclusion for higher purity.
-
-
Characterization: Confirm the identity and purity of rAch using SDS-PAGE and Western blotting with an anti-Achacin antibody. The glycosylated rAch from Pichia is expected to have a molecular weight of approximately 80 kDa.[4]
Gene Expression Analysis by Northern Blot or qRT-PCR
To quantify the expression levels of the this compound gene in different tissues or under various conditions, Northern blotting or quantitative real-time PCR (qRT-PCR) can be employed. Northern blot analysis was originally used to confirm that this compound expression is specific to the snail's collar tissue.[1]
Methodology (qRT-PCR):
-
RNA Isolation: Isolate high-quality total RNA from various snail tissues (e.g., collar, foot, mantle, hepatopancreas) as described in Protocol 3.1.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Design specific primers that amplify a ~100-200 bp region of the this compound cDNA.
-
qRT-PCR Reaction: Perform the qPCR using a real-time PCR system, SYBR Green master mix, the designed primers, and the synthesized cDNA as a template. Include a housekeeping gene (e.g., actin, GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the this compound gene across different tissues using the comparative Cₜ (2⁻ΔΔCₜ) method. This will confirm tissue-specific expression and allow for quantitative comparisons.
Antimicrobial Activity of Recombinant this compound
Functional validation is a critical step. The antimicrobial activity of purified recombinant this compound (rAch) can be tested against a panel of pathogenic bacteria. A study using rAch expressed in Pichia pastoris demonstrated a broad spectrum of activity.[4]
| Bacterial Species | Gram Stain | Growth Inhibition by 0.1 mg/ml rAch |
| Escherichia coli | Gram-Negative | Yes |
| Staphylococcus aureus | Gram-Positive | Yes |
| Pseudomonas fluorescens | Gram-Negative | Yes |
| Staphylococcus epidermidis | Gram-Positive | Yes |
| Streptococcus faecalis | Gram-Positive | Yes |
| Vibrio anguillarum | Gram-Negative | Yes |
| Vibrio parahaemolyticus | Gram-Negative | Yes |
| Proteus mirabilis | Gram-Negative | No |
| Bacillus cereus | Gram-Positive | No |
| Micrococcus luteus | Gram-Positive | No |
| (Data sourced from Obara et al., 1999)[4] |
References
- 1. Molecular cloning of the antibacterial protein of the giant African snail, Achatina fulica Férussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. This compound [camp.bicnirrh.res.in]
- 4. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Morphological aspects of this compound-treated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Variants of Achacin: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of the natural variants of the achacin protein, a key antimicrobial component of the mucus of the giant African snail, Lissachatina fulica (formerly Achatina fulica). This document is intended for researchers, scientists, and drug development professionals interested in the structure, function, and potential therapeutic applications of this compound and its natural derivatives.
Introduction to this compound
This compound is a glycoprotein (B1211001) with potent antibacterial properties, playing a crucial role in the innate immunity of the giant African snail.[1][2] Its primary mechanism of action is attributed to its L-amino acid oxidase (L-AAO) activity, which catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), ammonia, and a corresponding α-keto acid.[1][3] This enzymatic activity is central to its antimicrobial effects against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][4] The protein exists as a homodimer and is expressed in the collar tissue of the snail.[5][6]
Evidence for Natural Variants of this compound
Direct sequencing of natural variants of the this compound protein is not yet extensively documented in publicly available literature. However, several lines of evidence strongly suggest the existence of such variants:
-
Genetic Diversity of Lissachatina fulica : Studies on the genetic diversity of L. fulica have identified multiple haplotypes (C, D, E, F, O, Q, and S) based on mitochondrial 16S rRNA gene sequencing.[7][8] This genetic variability within the snail population provides a basis for potential variations in the amino acid sequence of this compound.
-
Proteomic Variations in Snail Mucus : Comparative proteomic studies of snail mucus from different geographical locations have revealed variations in the protein profiles. Notably, protein bands of approximately 30 kDa and 60 kDa from L. fulica in Thailand have been identified as this compound, suggesting possible differences in protein size due to isoforms, post-translational modifications, or proteolytic processing.[9][10]
-
Body Polymorphism : The observation of body color polymorphism (grey, black, and white) in L. fulica from South India, while not directly linked to this compound, further supports the existence of genetic variation within the species that could extend to the this compound gene.[11]
Quantitative Data on this compound Activity
The antimicrobial efficacy of this compound has been quantified against several bacterial strains. The primary mechanism of this activity is the generation of hydrogen peroxide.
| Parameter | Value | Organism(s) | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | |||
| vs. Staphylococcus aureus | 0.2 µg/mL | Staphylococcus aureus | [1] |
| vs. Escherichia coli | 2.0 µg/mL | Escherichia coli | [1] |
| Hydrogen Peroxide (H₂O₂) Production at MIC | |||
| vs. S. aureus | 0.2 mM | Staphylococcus aureus | [1] |
| vs. E. coli | 0.4 mM | Escherichia coli | [1] |
| Molecular Weight (deduced from cDNA) | 56 kDa (mature peptide) | Lissachatina fulica | [6] |
| Molecular Weight (from purified glycoprotein) | ~160 kDa (composed of two 70-80 kDa subunits) | Lissachatina fulica | [4] |
Experimental Protocols
Purification of this compound from Snail Mucus
This protocol is based on the method described by Kubota et al. (1985).[4]
-
Mucus Collection : Snails are stimulated to secrete mucus, which is then collected. A mild electrical stimulation (5-10 volts for 30-60 seconds) can be used to induce mucus secretion.[12]
-
Extraction : The collected mucus is macerated in water for 24 hours at 4°C to create a water-soluble fraction.[12]
-
Ion Exchange Chromatography : The water-soluble fraction is subjected to DEAE-Toyopearl 650M ion exchange chromatography.
-
Elution : The column is washed, and the bound proteins are eluted with a salt gradient.
-
Dialysis : The fractions containing this compound are pooled and dialyzed against a suitable buffer to remove salts and concentrate the protein.
-
Purity Assessment : The purity of the isolated this compound is assessed by SDS-PAGE.
L-Amino Acid Oxidase (L-AAO) Activity Assay
This protocol is a standard method for determining L-AAO activity.[13][14]
-
Reagent Preparation :
-
0.2 M Triethanolamine buffer (pH 7.6) containing 0.1% L-leucine and 0.0065% o-dianisidine.
-
1.0% Peroxidase solution (10 mg/mL in water).
-
-
Enzyme Dilution : Dilute the purified this compound sample to a concentration of 0.05-0.2 units/mL in reagent-grade water.
-
Assay Procedure :
-
Set a spectrophotometer to 436 nm and 25°C.
-
In a cuvette, mix 2.9 mL of the triethanolamine-leucine-o-dianisidine mixture and 0.01 mL of the peroxidase solution.
-
Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.
-
Add 0.1 mL of the diluted this compound sample to initiate the reaction.
-
Record the increase in absorbance at 436 nm for 4-5 minutes.
-
-
Calculation : Calculate the change in absorbance per minute (ΔA₄₃₆/min) from the initial linear portion of the curve. One unit of L-AAO activity is defined as the amount of enzyme that oxidizes one micromole of L-leucine per minute under the specified conditions.
Mechanism of Action and Signaling Pathways
The primary antibacterial action of this compound involves its L-AAO activity. This compound binds to the surface of bacterial cells, and through the oxidative deamination of L-amino acids present in the local environment, generates a high localized concentration of H₂O₂.[1][3] This oxidative stress is believed to be the main cause of bacterial cell damage and growth inhibition. The produced H₂O₂ can damage the bacterial cell membrane and other cellular components.[15] While the direct downstream signaling pathways within the bacteria that are affected by this localized oxidative stress are not yet fully elucidated, it is known that H₂O₂ can impact various cellular processes.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of an antibacterial factor from snail mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Molecular cloning of the antibacterial protein of the giant African snail, Achatina fulica Férussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restricted Genetic Variation in Populations of Achatina (Lissachatina) fulica outside of East Africa and the Indian Ocean Islands Points to the Indian Ocean Islands as the Earliest Known Common Source | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Amino Acid Oxidase, L- - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. worthingtonweb.com [worthingtonweb.com]
- 15. Morphological aspects of this compound-treated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Achacin from Snail Mucus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin is a bioactive glycoprotein (B1211001) found in the mucus of the giant African snail, Achatina fulica.[1][2] This protein exhibits significant antimicrobial properties against a broad spectrum of Gram-positive and Gram-negative bacteria.[3] The primary mechanism of its antibacterial action is attributed to its L-amino acid oxidase (LAAO) activity, which catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[1][2][4] This document provides a detailed protocol for the purification of this compound from snail mucus, methods for assessing its purity and activity, and a summary of expected results.
Data Presentation: Purification Summary
The purification of this compound can be monitored at each step by measuring total protein content and L-amino acid oxidase activity. The following table presents representative data for a typical purification procedure. Note that these values are illustrative and actual results may vary depending on experimental conditions.
Table 1: Representative Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Mucus Supernatant | 250 | 500 | 2.0 | 100 | 1 |
| DEAE-Toyopearl 650M | 45 | 350 | 7.8 | 70 | 3.9 |
| Gel Filtration | 15 | 250 | 16.7 | 50 | 8.4 |
*One unit of LAAO activity is defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified assay conditions.
Experimental Protocols
Protocol 1: Collection and Preparation of Snail Mucus
This protocol describes a non-invasive method for collecting mucus from Achatina fulica and preparing it for purification.
Materials:
-
Giant African snails (Achatina fulica)
-
Sterile glass petri dishes
-
Sterile spatula
-
50 mM Tris-HCl buffer (pH 7.5)
-
Polyvinylpolypyrrolidone (PVPP)
-
Refrigerated centrifuge
-
0.45 µm syringe filters
Procedure:
-
House the snails in a clean, humid environment and provide them with fresh vegetables and a calcium source.
-
Gently stimulate the snails by placing them in a petri dish and carefully poking the foot and mantle lobes to induce mucus secretion.[5] Alternatively, spraying clean water on the snail's back (mantle) can also be used to collect mucus.[6][7]
-
Collect the secreted mucus using a sterile spatula and place it into a pre-weighed beaker on ice.
-
Dilute the collected mucus with two volumes of 50 mM Tris-HCl buffer (pH 7.5).[8]
-
To reduce viscosity, add PVPP to a final concentration of 4% (w/v) and stir gently for 1 hour at 4°C.[8]
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to precipitate polysaccharides and other insoluble materials.[8]
-
Carefully collect the supernatant and filter it through a 0.45 µm membrane to remove any remaining particulate matter.[5]
-
Determine the total protein concentration of the crude mucus supernatant using the Bradford assay.[9]
Protocol 2: Anion-Exchange Chromatography
This step separates proteins based on their net negative charge. This compound, being a glycoprotein, is expected to bind to the anion-exchange resin at a neutral pH.
Materials:
-
DEAE-Toyopearl 650M resin
-
Chromatography column
-
Peristaltic pump and fraction collector
-
Buffer A: 50 mM Tris-HCl (pH 7.5)
-
Buffer B: 50 mM Tris-HCl (pH 7.5) containing 1 M NaCl
-
UV-Vis Spectrophotometer
Procedure:
-
Pack a chromatography column with DEAE-Toyopearl 650M resin and equilibrate it with Buffer A at a flow rate of 1 ml/min until the UV absorbance at 280 nm stabilizes.
-
Load the filtered crude mucus supernatant from Protocol 1 onto the column.
-
Wash the column with 2-3 column volumes of Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes.
-
Collect fractions (e.g., 2-5 ml) and monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Assay the collected fractions for L-amino acid oxidase activity (Protocol 4) to identify those containing this compound.
-
Pool the active fractions, and determine the total protein content.
Protocol 3: Gel Filtration Chromatography
This step separates molecules based on their size and can be used to further purify this compound and for buffer exchange. Given this compound's reported molecular weight of approximately 160 kDa, a resin with an appropriate fractionation range should be selected.
Materials:
-
Gel filtration resin (e.g., Sephacryl S-200 HR or equivalent)
-
Chromatography column
-
Gel filtration buffer: 50 mM Tris-HCl (pH 7.5) containing 0.15 M NaCl
-
UV-Vis Spectrophotometer
Procedure:
-
Concentrate the pooled active fractions from the anion-exchange step using an appropriate method (e.g., ultrafiltration with a 30 kDa MWCO membrane).
-
Pack a gel filtration column with the selected resin and equilibrate with the gel filtration buffer at a low flow rate (e.g., 0.5 ml/min).
-
Load the concentrated protein sample onto the column. The sample volume should not exceed 2-4% of the total column volume for optimal resolution.
-
Elute the proteins with the gel filtration buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for L-amino acid oxidase activity to identify the peak corresponding to this compound.
-
Pool the pure, active fractions. This is the purified this compound preparation.
-
Perform SDS-PAGE analysis to confirm the purity and estimate the molecular weight.
Protocol 4: L-amino acid Oxidase (LAAO) Activity Assay
This assay quantifies the activity of this compound by measuring the production of hydrogen peroxide.
Materials:
-
Purified this compound fractions
-
100 mM Tris-HCl buffer (pH 8.5)
-
5 mM L-leucine (or another suitable L-amino acid substrate)
-
Horseradish peroxidase (HRP) (5 U/ml)
-
2 mM o-phenylenediamine (B120857) (OPD) (HRP substrate)
-
2 M H₂SO₄
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 2 µg of the protein sample to be tested.
-
Add the following reagents to each well: 100 mM Tris-HCl (pH 8.5), 5 mM L-leucine, HRP, and OPD. Adjust the final reaction volume as needed.
-
Incubate the plate at 37°C for 1 hour.[7]
-
Stop the reaction by adding 50 µl of 2 M H₂SO₄.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the activity based on a standard curve generated with known concentrations of H₂O₂.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the purification of this compound from snail mucus.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. conductscience.com [conductscience.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Comparative mucomic analysis of three functionally distinct Cornu aspersum Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-amino acid oxidase from Bothrops atrox snake venom triggers autophagy, apoptosis and necrosis in normal human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Snail mucus from the mantle and foot of two land snails, Lissachatina fulica and Hemiplecta distincta, exhibits different protein profile and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Achacin Expression in Pichia pastoris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin is a potent antimicrobial glycoprotein (B1211001) originally isolated from the body surface mucus of the giant African snail, Achatina fulica. Its broad-spectrum antibacterial activity makes it a compelling candidate for novel therapeutic development. The methylotrophic yeast Pichia pastoris is an effective expression system for producing complex, glycosylated proteins like this compound. This document provides detailed application notes and protocols for the expression, purification, and characterization of recombinant this compound (rAch) using the P. pastoris system.
Data Presentation
Table 1: Properties of Recombinant this compound Expressed in Pichia pastoris
| Property | Value | Reference |
| Expression System | Pichia pastoris | [1] |
| Expression Vector | pPICZαA (contains α-factor secretion signal) | [2][3] |
| Promoter | AOX1 (Alcohol Oxidase 1), methanol-inducible | [2][3] |
| Recombinant Protein | Recombinant this compound (rAch) | [1] |
| Molecular Weight | 80 kDa (polyglycosylated form) | [1] |
| Glycosylation | N-linked, high-mannose type | [1] |
| Carbohydrate Composition | ~50 mol mannose, ~2 mol N-acetylglucosamine | [1] |
| Subcellular Location | Secreted into the culture medium | [1] |
Table 2: Antimicrobial Spectrum of Recombinant this compound (0.1 mg/ml)
| Bacterial Species | Growth Inhibition | Reference |
| Escherichia coli | Yes | [1] |
| Staphylococcus aureus | Yes | [1] |
| Pseudomonas fluorescens | Yes | [1] |
| Staphylococcus epidermidis | Yes | [1] |
| Streptococcus faecalis | Yes | [1] |
| Vibrio anguillarum | Yes | [1] |
| Vibrio parahaemolyticus | Yes | [1] |
| Proteus mirabilis | No | [1] |
| Bacillus cereus | No | [1] |
| Micrococcus luteus | No | [1] |
Experimental Workflows and Logical Relationships
Caption: Experimental workflow for recombinant this compound production.
Experimental Protocols
Gene Cloning and Vector Construction
This protocol describes the cloning of the this compound cDNA into the Pichia pastoris expression vector pPICZαA, which facilitates the secretion of the recombinant protein.
Materials:
-
This compound cDNA
-
pPICZαA vector
-
Restriction enzymes (e.g., EcoRI and XhoI)
-
T4 DNA Ligase and buffer
-
E. coli competent cells (e.g., DH5α)
-
LB agar (B569324) plates with Ampicillin
Protocol:
-
Amplify the this compound cDNA using PCR with primers that introduce appropriate restriction sites (e.g., EcoRI and XhoI) at the ends.
-
Digest both the amplified this compound cDNA and the pPICZαA vector with the selected restriction enzymes.
-
Purify the digested DNA fragments using a gel extraction kit.
-
Ligate the digested this compound cDNA into the linearized pPICZαA vector using T4 DNA Ligase at a 3:1 insert-to-vector molar ratio.
-
Transform the ligation product into competent E. coli cells and plate on LB agar containing ampicillin.
-
Incubate overnight at 37°C.
-
Select colonies, culture them, and isolate the recombinant plasmid DNA.
-
Verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.
Pichia pastoris Transformation by Electroporation
This protocol details the introduction of the recombinant pPICZαA-achacin vector into P. pastoris cells.
Materials:
-
Recombinant pPICZαA-achacin plasmid
-
P. pastoris strain (e.g., X-33 or GS115)
-
YPD medium
-
Ice-cold sterile water
-
Ice-cold 1 M sorbitol
-
Electroporation cuvettes (0.2 cm gap)
-
YPDS plates with Zeocin
Protocol:
-
Linearize 5-10 µg of the recombinant pPICZαA-achacin plasmid with a suitable restriction enzyme (e.g., SacI or SalI) to facilitate integration into the yeast genome.[1]
-
Prepare electrocompetent P. pastoris cells: a. Inoculate 5 mL of YPD medium with a single colony of P. pastoris and grow overnight at 30°C. b. Use the overnight culture to inoculate 500 mL of fresh YPD and grow to an OD600 of 1.3-1.5. c. Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C. d. Wash the cell pellet sequentially with 500 mL, 250 mL of ice-cold sterile water, and finally with 20 mL of ice-cold 1 M sorbitol. e. Resuspend the final cell pellet in 1 mL of ice-cold 1 M sorbitol. The cells are now competent.[1]
-
Mix 80 µL of competent cells with the linearized plasmid DNA in a pre-chilled electroporation cuvette.
-
Incubate on ice for 5 minutes.
-
Apply an electrical pulse (e.g., 1.5 kV, 25 µF, 200 Ω).[4]
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
Incubate at 30°C for 1-2 hours without shaking.
-
Spread 100-200 µL of the cell suspension onto YPDS plates containing Zeocin for selection.
-
Incubate at 30°C for 2-4 days until colonies appear.
Recombinant this compound Expression
This protocol outlines the small-scale expression of rAch in baffled flasks.
Materials:
-
BMGY (Buffered Glycerol-complex Medium)
-
BMMY (Buffered Methanol-complex Medium)
-
100% Methanol (B129727)
Protocol:
-
Inoculate 20 mL of BMGY medium in a 100 mL baffled flask with a single colony of a Zeocin-resistant P. pastoris transformant.
-
Grow at 28-30°C in a shaking incubator (250-300 rpm) for approximately 16-18 hours until the culture reaches an OD600 of 2-6.[2]
-
To induce expression, harvest the cells by centrifugation at 1,500-3,000 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 20 mL of BMMY medium to an OD600 of 1.0.[2]
-
Return the culture to the baffled flask and continue to incubate at 28-30°C.
-
Add 100% methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.[2]
-
Collect 1 mL aliquots of the culture at 24, 48, 72, and 96 hours post-induction to determine the optimal expression time.
-
Separate the cells from the supernatant by centrifugation. The secreted rAch will be in the supernatant.
Purification of Secreted Recombinant this compound
As rAch is a secreted glycoprotein, purification is performed from the culture supernatant.
Materials:
-
Culture supernatant
-
Dialysis tubing
-
Chromatography system (e.g., FPLC)
-
Appropriate chromatography columns (e.g., Ion-Exchange, Size-Exclusion)
Protocol:
-
Clarification and Concentration: a. Centrifuge the culture at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove any remaining cells and debris. b. Concentrate the supernatant using ammonium sulfate precipitation (e.g., 40-80% saturation). c. Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). d. Dialyze the resuspended protein against the same buffer to remove excess salt.
-
Chromatography: a. Further purify the rAch using a combination of chromatography techniques. Given that this compound is a glycoprotein, ion-exchange chromatography followed by size-exclusion chromatography is a common strategy.[5] b. The choice of ion-exchange resin (anion or cation) will depend on the isoelectric point (pI) of rAch. c. Monitor the fractions for protein content (A280) and analyze by SDS-PAGE to identify those containing rAch. d. Pool the fractions containing pure rAch and dialyze into a suitable storage buffer.
Antimicrobial Activity Assay
This assay determines the ability of purified rAch to inhibit bacterial growth.
Materials:
-
Purified rAch
-
Bacterial strains (E. coli, S. aureus)
-
Luria-Bertani (LB) broth
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Protocol:
-
Grow overnight cultures of E. coli and S. aureus in LB broth.
-
Dilute the overnight cultures to a starting OD600 of ~0.05 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add varying concentrations of purified rAch to the wells. Include a positive control (e.g., a known antibiotic) and a negative control (buffer only).
-
Incubate the plate at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD600 at regular intervals for 12-24 hours.
-
Inhibition of growth is observed as a lower OD600 compared to the negative control.
L-Amino Acid Oxidase (LAAO) Activity Assay
This assay measures the enzymatic activity of rAch, which is mediated by its LAAO function to produce hydrogen peroxide (H₂O₂).
Materials:
-
Purified rAch
-
L-leucine (or another suitable L-amino acid substrate)
-
Horseradish peroxidase (HRP)
-
o-dianisidine (chromogenic substrate)
-
0.2 M Triethanolamine buffer, pH 7.6
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 0.2 M Triethanolamine buffer (pH 7.6), 0.1% L-leucine, 0.0065% o-dianisidine, and a small amount of HRP.[6]
-
Pipette 2.9 mL of the reaction mixture into a cuvette and incubate at 25°C for 5 minutes to equilibrate.
-
Add 0.1 mL of diluted, purified rAch to the cuvette and mix.
-
Immediately measure the increase in absorbance at 436 nm over time (e.g., for 5 minutes).[6]
-
The rate of increase in absorbance is proportional to the LAAO activity, as H₂O₂ produced by rAch is used by HRP to oxidize o-dianisidine, causing a color change.
-
One unit of LAAO activity is defined as the amount of enzyme that oxidizes one micromole of L-leucine per minute under the specified conditions.[6]
Signaling Pathways and Logical Relationships
Caption: Regulation of the AOX1 promoter for this compound expression.
References
Application Notes: A Guide to Selecting the Optimal Expression System for Recombinant Achacin Production
Abstract
Achacin is a potent antimicrobial glycoprotein (B1211001) derived from the mucus of the giant African snail, Lissachatina fulica. Its therapeutic potential is linked to its L-amino acid oxidase activity, which requires proper post-translational modifications, including glycosylation, for full functionality.[1][2][3][4] The successful production of bioactive recombinant this compound is therefore critically dependent on the selection of an appropriate expression system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing a suitable host for recombinant this compound production. It compares the most common expression systems—Escherichia coli, Pichia pastoris, insect cells, and mammalian cells—and provides detailed protocols for expression and purification.
Introduction to this compound and Recombinant Production
Native this compound is a glycosylated homodimer with demonstrated broad-spectrum antimicrobial activity.[5][6] Its mechanism of action involves generating cytotoxic hydrogen peroxide (H₂O₂) through L-amino acid oxidase activity, which is effective against various Gram-positive and Gram-negative bacteria.[1][2][3] The production of this compound for research or therapeutic use via purification from its natural source is not scalable. Recombinant DNA technology offers a viable alternative for high-yield production.
However, several key characteristics of this compound must be considered when selecting an expression host:
-
Glycosylation: this compound is a glycoprotein. Proper folding, stability, and full biological activity likely depend on N-linked glycosylation.[5][6]
-
Disulfide Bonds: As a secreted protein, correct disulfide bond formation is crucial for its tertiary structure.
-
Potential Host Toxicity: The antimicrobial nature of this compound could be toxic to the expression host, potentially leading to low yields or cell death.[7][8]
This guide evaluates four common expression systems based on these requirements.
Comparative Analysis of Expression Systems
The choice of an expression system involves a trade-off between protein yield, biological activity, production time, and cost.[9][10] For a complex glycoprotein like this compound, eukaryotic systems are strongly favored over prokaryotic ones.
Escherichia coli
E. coli is a popular host due to its rapid growth, high yields, and low cost.[11] However, it has significant drawbacks for this compound production.
-
Advantages:
-
Extremely fast growth and high cell densities.
-
Low media and fermentation costs.[12]
-
Well-established genetic tools and protocols.
-
-
Limitations:
-
No Post-Translational Modifications (PTMs): E. coli cannot perform glycosylation, which is critical for this compound.[13]
-
Inclusion Bodies: Overexpressed proteins often form insoluble, non-functional aggregates (inclusion bodies) that require complex refolding procedures.
-
Host Toxicity: The antimicrobial activity of this compound is a major concern. Expression often requires fusion to a carrier protein to mask toxicity and prevent degradation.[7][8][11]
-
Pichia pastoris (Yeast)
The methylotrophic yeast Pichia pastoris is a highly effective and economical eukaryotic expression system, particularly for secreted proteins.[14][15][16] Notably, this compound has been successfully expressed and secreted in a functional, glycosylated form using this system.[5]
-
Advantages:
-
Eukaryotic PTMs: Capable of N-linked glycosylation and disulfide bond formation.[15][17]
-
High-Yield Secretion: Can secrete proteins at high levels (grams per liter), simplifying purification.[17][18]
-
High-Density Fermentation: Can be grown to very high cell densities in simple, defined media, making it cost-effective and scalable.[14][17]
-
-
Limitations:
-
Glycosylation Pattern: Yeast produces high-mannose N-glycans, which differ from the complex glycans synthesized by mammalian cells.[19] This may affect protein immunogenicity or function in therapeutic applications.
-
Insect Cell Expression System (BEVS)
The Baculovirus Expression Vector System (BEVS) is a robust platform for producing complex eukaryotic proteins that require extensive PTMs.[20][21][22]
-
Advantages:
-
Advanced PTMs: Provides PTMs (including glycosylation) that are more similar to those in mammalian cells than yeast.[20]
-
High Expression Levels: Capable of producing high yields of soluble, functional protein.[21]
-
Handles Large Proteins: Well-suited for expressing large proteins and protein complexes.[21]
-
-
Limitations:
Mammalian Cells
Mammalian cell lines (e.g., CHO, HEK293) are the gold standard for producing therapeutic proteins intended for human use, as they provide the most authentic PTMs and protein folding.[23][24][25]
-
Advantages:
-
Limitations:
Data Presentation: Comparison of Expression Systems
The following table summarizes quantitative and qualitative data for selecting an expression system for this compound production.
| Feature | E. coli | Pichia pastoris | Insect Cells (BEVS) | Mammalian Cells |
| Glycosylation | None | High-mannose N-linked | Complex, near-native | Fully native, complex |
| Typical Protein Yield | >1 g/L (often insoluble) | 1-10 g/L (secreted)[28] | 50-200 mg/L (secreted)[29] | 10-100 mg/L (secreted) |
| Culture Medium Cost | Low | Low to Moderate | High | Very High[9] |
| Production Time | Fast (~3-5 days) | Moderate (~7-10 days) | Slow (~10-14 days) | Very Slow (>2 weeks) |
| Scalability | Excellent | Excellent | Good | Complex |
| Suitability for this compound | Very Low | High (Proven) | High (Alternative) | Very High (Clinical Grade) |
Visualization of Workflows and Pathways
Logical Flow for System Selection
The following diagram illustrates the decision-making process for choosing an expression system for this compound.
Caption: Decision tree for selecting an this compound expression system.
General Experimental Workflow
This diagram outlines the general workflow from gene synthesis to purified protein.
Caption: General workflow for recombinant this compound production.
Experimental Protocols
The following protocols are based on the recommended Pichia pastoris system. They assume the use of a commercial Pichia expression kit (e.g., EasySelect™ Pichia Expression Kit) with the pPICZα vector for secreted expression, which adds a C-terminal His-tag for purification.
Protocol 1: Gene Cloning into Pichia Expression Vector
-
Gene Design: Obtain the amino acid sequence for this compound (e.g., UniProt ID: P35903).[6] Codon-optimize the DNA sequence for high expression in Pichia pastoris. Include vector-compatible restriction sites (e.g., XhoI and XbaI) flanking the gene. Exclude the native signal peptide sequence as the pPICZα vector provides the alpha-factor secretion signal.
-
Vector Preparation: Digest 5 µg of the pPICZα A vector with XhoI and XbaI restriction enzymes in a 50 µL reaction volume according to the manufacturer's protocol. Purify the linearized vector using a PCR purification kit.
-
Ligation: Perform a ligation reaction with the digested vector and the synthesized this compound gene insert at a 1:3 molar ratio using T4 DNA ligase. Incubate at 16°C overnight.
-
Transformation into E. coli: Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate on Low Salt LB agar (B569324) plates containing 25 µg/mL Zeocin™. Incubate overnight at 37°C.
-
Colony PCR and Sequencing: Screen colonies by PCR using AOX1 primers to confirm the insert. Purify the plasmid from positive colonies and verify the sequence by Sanger sequencing.
Protocol 2: Transformation and Screening in Pichia pastoris
-
Plasmid Linearization: Linearize 10 µg of the confirmed pPICZα-achacin plasmid with PmeI to promote integration at the AOX1 locus.
-
Electroporation: Prepare electrocompetent P. pastoris X-33 cells. Mix 80 µL of cells with the linearized plasmid and electroporate using standard parameters (e.g., 1.5 kV, 25 µF, 200 Ω).
-
Plating and Selection: Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette. Spread the cell suspension onto YPDS plates containing 100 µg/mL Zeocin™. Incubate at 30°C for 3-5 days until colonies appear.
-
Screening for High-Expressing Clones (Small-Scale): a. Inoculate 10-15 individual colonies into 5 mL of BMGY medium in a 50 mL tube. Grow at 30°C with vigorous shaking (250 rpm) for 24 hours. b. Pellet the cells and resuspend in 1 mL of BMMY medium (containing 0.5% methanol) to induce expression. c. Incubate for 48-72 hours, adding 100% methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction. d. Harvest the supernatant and analyze for this compound expression by SDS-PAGE and Western blot using an anti-His antibody. Select the colony that shows the highest level of secreted protein for scale-up.
Protocol 3: Large-Scale Expression and Purification
-
Inoculum Preparation: Inoculate the best-performing clone into 50 mL of BMGY and grow overnight at 30°C.
-
Large-Scale Culture: Use the overnight culture to inoculate 1 L of BMGY in a 2.8 L baffled flask. Grow for 24 hours at 30°C, 250 rpm, until the culture is dense.
-
Induction: Centrifuge the cells and resuspend the pellet in 200 mL of BMMY to start induction.
-
Expression: Grow for 72 hours at 30°C. Maintain induction by adding methanol to 0.5% every 24 hours.
-
Harvesting: After 72 hours, pellet the cells by centrifugation (e.g., 6000 x g for 20 min). The supernatant contains the secreted His-tagged recombinant this compound.
-
Purification - Immobilized Metal Affinity Chromatography (IMAC): a. Buffer Preparation:
- Lysis/Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
- Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0. b. Procedure: i. Clarify the supernatant by filtering through a 0.45 µm filter. ii. Equilibrate a Ni-NTA resin column with 5 column volumes (CV) of Binding Buffer. iii. Load the clarified supernatant onto the column. iv. Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. v. Elute the recombinant this compound with 5 CV of Elution Buffer. Collect fractions.
-
Buffer Exchange/Desalting: Exchange the buffer of the purified fractions into a storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE. A single band should be observed. Confirm identity with Western blot or mass spectrometry.
-
Activity Assay: Confirm the biological activity of the purified recombinant this compound using a standard antimicrobial assay (e.g., minimum inhibitory concentration (MIC) assay) against a sensitive bacterial strain like E. coli or S. aureus.[5]
References
- 1. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjms.com [irjms.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Biological Properties and Beneficial Effects for a Sustainable and Conscious Exploitation of Achatina fulica Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Analysis of Recombinant Protein Expression in Different Biofactories: Bacteria, Insect Cells and Plant Systems [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 15. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pichia.com [pichia.com]
- 17. abyntek.com [abyntek.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Expression systems for the production of recombinant proteins [rekombiotech.com]
- 20. cusabio.com [cusabio.com]
- 21. Baculovirus-Insect Cell Expression - Creative BioMart [creativebiomart.net]
- 22. news-medical.net [news-medical.net]
- 23. Mammalian Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. biomatik.com [biomatik.com]
- 25. researchgate.net [researchgate.net]
- 26. Mammalian Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 27. revvity.com [revvity.com]
- 28. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 29. Comparative Evaluation of Recombinant Protein Production in Different Biofactories: The Green Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bacteria from Achatina Snails
Introduction
The giant African land snail, of the genus Achatina, can harbor a diverse range of bacteria.[1] Some of these bacteria, such as Escherichia coli, Salmonella spp., Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus, are of significant interest due to their potential impact on snail health, the environment, and public health.[1] Understanding the antimicrobial susceptibility of these bacterial isolates is crucial for veterinary medicine, ecological research, and the discovery of novel antimicrobial compounds.
These application notes provide a comprehensive, step-by-step guide to performing antimicrobial susceptibility testing (AST) on bacterial isolates from Achatina snails. The protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific context of environmental isolates.[2][3][4][5][6]
Two primary methods are detailed: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow
The overall workflow for antimicrobial susceptibility testing of bacterial isolates from Achatina snails is depicted below.
References
Application Notes and Protocols: Agar Disk Diffusion Assay for Achacin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial activity of achacin using the agar (B569324) disk diffusion assay. This compound, a glycoprotein (B1211001) with L-amino acid oxidase activity isolated from the mucus of the giant African snail (Achatina fulica), presents a promising natural antimicrobial agent.[1]
Introduction
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the enzymatic generation of cytotoxic hydrogen peroxide (H₂O₂) through the oxidative deamination of L-amino acids.[3][4] This localized production of H₂O₂ at the site of infection is believed to be a key contributor to its antimicrobial efficacy. The agar disk diffusion assay, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective method to evaluate the susceptibility of various microorganisms to antimicrobial agents like this compound.[5][6]
Data Presentation: Antimicrobial Spectrum of Snail Mucus Proteins
While specific zone of inhibition data for purified this compound is not widely available in the literature, the following table summarizes representative data from studies on the antimicrobial activity of snail mucus, where this compound is a key active component. This data is intended to be illustrative of the expected results from an agar disk diffusion assay.
| Test Microorganism | Class | Antimicrobial Agent | Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Gram-positive | Raw Snail Mucus | Undiluted | 17.50 | [7] |
| Staphylococcus aureus | Gram-positive | Snail Mucus Extract | 100% | 16 | [8] |
| MRSA | Gram-positive | Snail Mucus Extract | 100% | 14 | [8] |
| Enterococcus faecalis | Gram-positive | Snail Mucus Extract | 100% | 24 | [8] |
| Escherichia coli | Gram-negative | Raw Snail Mucus | Undiluted | - | [7] |
| Escherichia coli | Gram-negative | Snail Mucus Extract | 100% | 12 | [8] |
| Pseudomonas aeruginosa | Gram-negative | Raw Snail Mucus | Undiluted | 11.70 | [7] |
| Klebsiella pneumoniae | Gram-negative | Snail Mucus Extract | 100% | 16 | [8] |
Disclaimer: This table presents data from studies on crude or extracted snail mucus and should be considered illustrative. Results for purified this compound may vary.
Experimental Protocols
This section provides a detailed protocol for performing the agar disk diffusion assay to determine the antimicrobial activity of this compound.
Materials
-
Purified this compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zones of inhibition
-
Sterile forceps
-
Positive control antibiotic disks (e.g., gentamicin, chloramphenicol)
-
Negative control disks (impregnated with the solvent used to dissolve this compound)
Preparation of this compound Disks
-
Prepare a stock solution of purified this compound in a suitable sterile solvent (e.g., sterile deionized water or phosphate-buffered saline).
-
Prepare serial dilutions of the this compound stock solution to obtain the desired concentrations for testing.
-
Impregnate sterile filter paper disks with a known volume (typically 10-20 µL) of each this compound dilution.
-
Allow the disks to dry completely in a sterile environment before application to the agar plates.
Inoculum Preparation
-
From a pure overnight culture of the test bacterium, select 3-4 isolated colonies.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
Inoculation of Agar Plates
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.
Disk Application and Incubation
-
Using sterile forceps, place the prepared this compound disks, positive control disks, and negative control disks onto the inoculated agar surface.
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk) to the nearest millimeter using calipers or a ruler.
-
The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of this compound for the tested microorganism.
-
Compare the zone diameters produced by different concentrations of this compound and the positive control. The absence of a zone of inhibition indicates resistance of the microorganism to the tested concentration of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Mechanism of Action of this compound
Caption: this compound's antimicrobial mechanism of action.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Activities of Different Fractions from Mucus of the Garden Snail Cornu aspersum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. microbiologyjournal.org [microbiologyjournal.org]
Application Notes and Protocols for Broth Microdilution Method for Determining Achacin MIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The broth microdilution method is a widely used technique in microbiology to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[2][3] This quantitative data is crucial for understanding the potency of new antimicrobial compounds, monitoring resistance, and guiding drug development.
Achacin is a glycoprotein (B1211001) with antimicrobial properties, isolated from the body surface mucus of the giant African snail, Achatina fulica.[4][5][6] Its antimicrobial action is mediated by L-amino acid oxidase activity, which generates hydrogen peroxide (H₂O₂), a substance toxic to bacteria.[4][5][6] this compound has demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria, making it a subject of interest in the search for novel antimicrobial agents.[4][7] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Data Presentation
The following table summarizes key quantitative data and MIC values for this compound against common bacterial strains as reported in the literature.
| Parameter | Value | Organism(s) | Reference |
| This compound MIC | 0.2 µg/mL | Staphylococcus aureus | [4] |
| 2.0 µg/mL | Escherichia coli | [4] | |
| Incubation Time | 16-20 hours | General Bacteria | [2] |
| Incubation Temperature | 35°C ± 2°C | General Bacteria | [2] |
| Inoculum Concentration | ~5 x 10⁵ CFU/mL | General Bacteria | [2] |
| Microplate Volume | 100 - 200 µL | General | [10] |
Experimental Protocol: Broth Microdilution for this compound MIC Determination
This protocol is adapted from the CLSI guidelines for antimicrobial susceptibility testing.[8][9]
Materials
-
Purified this compound
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or PBS). The final concentration of the solvent should not inhibit bacterial growth.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[2]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Assay Procedure
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing this compound. This will result in a range of this compound concentrations.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.
-
-
Controls:
-
Growth Control: Add 100 µL of CAMHB and 100 µL of the bacterial inoculum to a well. This well should show turbidity after incubation.
-
Sterility Control: Add 200 µL of sterile CAMHB to a well. This well should remain clear after incubation.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Interpretation of Results
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[2][3]
-
Growth is determined by observing turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.[2]
Visualization
Experimental Workflow
Caption: Workflow for this compound MIC Determination.
Signaling Pathway of this compound's Antimicrobial Action
Caption: this compound's Antimicrobial Mechanism.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. irjms.com [irjms.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests [intertekinform.com]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
L-amino acid oxidase enzymatic assay for achacin
Application Notes and Protocols
Topic: L-Amino Acid Oxidase (LAAO) Enzymatic Assay for Achacin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an antibacterial glycoprotein (B1211001) isolated from the body surface mucus of the giant African snail, Achatina fulica.[1] Its antimicrobial activity is primarily attributed to its intrinsic L-amino acid oxidase (LAAO) activity.[1][2] LAAOs are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids into the corresponding α-keto acids, releasing hydrogen peroxide (H₂O₂) and ammonia (B1221849) as byproducts.[3][4] The H₂O₂ generated by this compound is a key mediator of its bactericidal effects.[1][5]
These application notes provide a detailed protocol for the enzymatic assay of this compound's LAAO activity, which is crucial for characterizing its function, screening for inhibitors, and developing potential therapeutic applications. The primary method described is a colorimetric assay based on the quantification of H₂O₂ production.
Principle of the Assay
The LAAO activity of this compound is determined by measuring the rate of hydrogen peroxide (H₂O₂) production. In the presence of an L-amino acid substrate (e.g., L-Leucine), this compound catalyzes the following reaction:
L-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂
The generated H₂O₂ can be quantified using various methods. A common and reliable method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by H₂O₂ in an acidic solution. The resulting Fe³⁺ ions form a stable, colored complex with a suitable chromogen, such as xylenol orange. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of H₂O₂ produced and thus to the LAAO activity.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the LAAO activity of this compound.
Table 1: Specific Activity and Substrate Specificity of this compound
| Parameter | Value | Substrate | Reference |
| Specific Activity | 2.62 U/mg | L-Leucine | [1] |
| Substrate Profile | Broad specificity for L-amino acids | Various L-amino acids | [1] |
| No activity observed | D-amino acids | [1] |
Unit Definition: One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of H₂O₂ per minute under standard assay conditions.
Table 2: this compound-Generated H₂O₂ at Minimum Inhibitory Concentrations (MIC)
| Target Organism | This compound MIC | H₂O₂ Produced by this compound | H₂O₂ MIC (alone) | Reference |
| Staphylococcus aureus | 0.2 µg/mL | 0.2 mM | 0.7 mM | [1] |
| Escherichia coli | 2.0 µg/mL | 0.4 mM | 1.0 mM | [1] |
Note: The data suggests that the local concentration of H₂O₂ at the bacterial surface is critical for this compound's antibacterial effect, as the bulk concentration produced is below the MIC of H₂O₂ alone.[1]
Experimental Protocols
Protocol 1: Colorimetric LAAO Assay using Ferrous Ion Oxidation-Xylenol Orange (FOX) Method
This protocol is adapted from the method described by Ehara et al. (2002) for measuring the LAAO activity of this compound.[1]
A. Materials and Reagents
-
This compound (purified sample)
-
L-Leucine (or other L-amino acid substrate)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Sulfuric acid (H₂SO₄)
-
Xylenol orange
-
Sodium chloride (NaCl)
-
Distilled or deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
B. Reagent Preparation
-
L-Amino Acid Stock Solution (e.g., 10 mM L-Leucine): Prepare in distilled water. Store at -20°C.
-
FOX Reagent Mixture: Prepare fresh before use. For a final volume of 10 mL, add the following in order:
-
250 µL of 10 mM FeSO₄ (Final: 0.25 mM)
-
100 µL of 2.5 M H₂SO₄ (Final: 25 mM)
-
100 µL of 10 mM xylenol orange (Final: 0.1 mM)
-
Bring the total volume to 10 mL with distilled water.
-
C. Assay Procedure
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. For a total reaction volume of 100 µL:
-
50 µL of appropriate buffer (e.g., Tris-HCl, pH 7.5)
-
10 µL of L-Leucine solution (adjust concentration as needed)
-
30 µL of distilled water
-
10 µL of this compound solution (at desired concentration)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction & Color Development:
-
Take a 20 µL aliquot of the reaction mixture.
-
Add it to 180 µL of the FOX Reagent Mixture in a new 96-well plate.
-
-
Final Incubation: Incubate for 30 minutes at room temperature to allow for full color development.
-
Measurement: Measure the absorbance of the Fe³⁺-xylenol orange complex at 550 nm using a microplate reader.
-
Controls:
-
Blank: Replace the 20 µL sample aliquot with 20 µL of 0.15 M NaCl.[1]
-
Negative Control (No Enzyme): Replace the this compound solution with the same volume of buffer in the initial reaction setup.
-
Negative Control (No Substrate): Replace the L-amino acid solution with the same volume of buffer.
-
-
Standard Curve: To quantify the H₂O₂ concentration, prepare a standard curve using known concentrations of H₂O₂ (from 0 to 1 mM) treated with the FOX reagent in the same manner as the samples.
D. Data Analysis
-
Subtract the absorbance of the blank from all sample readings.
-
Use the H₂O₂ standard curve to determine the concentration of H₂O₂ produced in each sample.
-
Calculate the specific activity of this compound using the following formula:
Specific Activity (U/mg) = (µmol H₂O₂ produced) / (incubation time in min × mg of this compound)
Visualizations
Diagrams of Pathways and Workflows
Caption: Enzymatic reaction catalyzed by this compound L-amino acid oxidase.
Caption: Workflow for the colorimetric LAAO assay using the FOX method.
Caption: Proposed mechanism of this compound's antibacterial action.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism of ancestral L-lysine oxidase assigned by sequence data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocols for SDS-PAGE Analysis of Purified Achacin Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin is a bioactive glycoprotein (B1211001) found in the mucus of the giant African snail, Achatina fulica.[1][2] This protein has garnered significant interest in the scientific and pharmaceutical communities due to its potent antimicrobial properties.[3][4] this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of novel antimicrobial agents.[4] The antimicrobial action of this compound is attributed to its L-amino acid oxidase activity, which results in the production of hydrogen peroxide, a potent bactericidal agent.[1][2][3]
Accurate characterization of purified this compound is crucial for research and development. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to determine the molecular weight and assess the purity of protein samples.[5][6] This application note provides a detailed protocol for the SDS-PAGE analysis of purified this compound, along with methods for data interpretation and visualization of relevant biological pathways.
Data Presentation
The molecular weight of this compound has been reported with some variability in the literature, which may be attributed to factors such as post-translational modifications (e.g., glycosylation) and the use of different purification and analytical techniques. The following tables summarize the reported molecular weight of this compound and provide an example of a quantitative analysis of a purified this compound sample using SDS-PAGE and densitometry.
Table 1: Reported Molecular Weights of this compound from Achatina fulica
| Molecular Weight (kDa) | Method of Determination | Reference |
| 83.67 | SDS-PAGE | [7] |
| ~70 | Gel Filtration | [8] |
Table 2: Example of Quantitative Densitometric Analysis of Purified this compound
Note: The following data is a representative example for illustrative purposes.
| Sample ID | Protein Concentration (mg/mL) | Volume Loaded (µL) | This compound Band Intensity (Arbitrary Units) | Total Lane Intensity (Arbitrary Units) | Calculated Purity (%) |
| Purified this compound | 0.5 | 10 | 8500 | 9000 | 94.4 |
| Crude Mucus Extract | 2.0 | 5 | 3000 | 15000 | 20.0 |
| Molecular Weight Marker | N/A | 5 | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Purification of this compound from Snail Mucus
This protocol describes a general method for the initial purification of this compound from the mucus of Achatina fulica. Further purification steps, such as ion-exchange or affinity chromatography, may be required to achieve higher purity.
Materials:
-
Live Achatina fulica snails
-
Sterile distilled water
-
50 mM Tris-HCl buffer, pH 7.5
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
-
Bradford protein assay reagent
-
Bovine serum albumin (BSA) standards
Procedure:
-
Mucus Collection: Gently stimulate the snails to secrete mucus. This can be done by placing them in a clean container with a small amount of sterile distilled water at room temperature.[9]
-
Solubilization: Collect the secreted mucus and dilute it 1:2 with 50 mM Tris-HCl buffer (pH 7.5). Stir gently for 1-2 hours at 4°C to ensure complete solubilization of the proteins.
-
Centrifugation: Centrifuge the mucus solution at 10,000 x g for 30 minutes at 4°C to pellet cellular debris and other insoluble materials.
-
Filtration: Carefully collect the supernatant and pass it through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Protein Quantification: Determine the total protein concentration of the filtered supernatant using the Bradford protein assay, with BSA as a standard.
-
Storage: Store the purified protein solution at -20°C or -80°C for long-term use.
Protocol 2: SDS-PAGE Analysis of Purified this compound
This protocol details the steps for analyzing the purified this compound sample by SDS-PAGE to determine its molecular weight and assess its purity.[5][6][10]
Materials:
-
Purified this compound sample
-
Molecular weight standards
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (methanol, acetic acid, and water)
-
Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, and power supply)
-
Gel imaging system
-
Densitometry software
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare a 10% resolving gel solution and pour it between the glass plates, leaving space for the stacking gel. Overlay with a thin layer of water or isopropanol (B130326) to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.
-
Remove the overlay and prepare a 4% stacking gel solution. Pour it on top of the resolving gel and insert a comb to create wells. Allow the stacking gel to polymerize for 30 minutes.
-
-
Sample Preparation:
-
Mix the purified this compound sample and molecular weight standards with an equal volume of 2x Laemmli sample buffer.
-
Heat the mixtures at 95°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tubes.
-
-
Electrophoresis:
-
Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with SDS-PAGE running buffer.
-
Carefully remove the comb from the stacking gel.
-
Load the prepared samples and molecular weight standards into the wells.
-
Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Add Coomassie Brilliant Blue staining solution and incubate with gentle agitation for at least 1 hour.
-
Remove the staining solution and add destaining solution. Gently agitate until the protein bands are clearly visible against a clear background. The destaining solution may need to be changed several times.
-
-
Imaging and Densitometry:
-
Acquire an image of the stained gel using a gel imaging system.
-
Analyze the image using densitometry software to determine the molecular weight of the protein bands by comparing their migration to the molecular weight standards.[11]
-
Quantify the intensity of the this compound band and any impurity bands to calculate the purity of the sample.[11]
-
Visualizations
Experimental and Biological Pathways
References
- 1. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 6. Assessing protein purity using SDS PAGE [protocols.io]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. Purification and characterization of an agglutinin from mucus of the snail Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein analysis SDS PAGE [qiagen.com]
- 11. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Wound Healing Models to Test Achacin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin, a glycoprotein (B1211001) derived from the mucus of the giant African snail (Achatina fulica), has demonstrated significant potential as a therapeutic agent for cutaneous wound healing.[1][2] Its beneficial effects are attributed to a combination of antimicrobial, anti-inflammatory, and tissue-regenerative properties.[3][2][4] this compound exhibits broad-spectrum antibacterial activity, which is crucial in preventing wound infections that can impede the healing process.[5][6] Furthermore, preclinical evidence suggests that snail mucus containing this compound accelerates wound closure, promotes angiogenesis (the formation of new blood vessels), and enhances collagen deposition, all of which are critical phases of wound repair.[3][2] These properties make this compound a compelling candidate for development as a novel wound healing therapy.
These application notes provide detailed protocols for two standard in vivo models for evaluating the efficacy of this compound: the murine splinted excisional wound model and the murine incisional wound model.
Data Presentation: Summary of this compound's Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies on the wound healing effects of snail mucus, rich in this compound.
| Efficacy Parameter | Observation | Quantitative Data | Citation |
| Wound Closure | Accelerated rate of wound closure compared to controls. | 24-37% faster wound closure. | [3][2] |
| Angiogenesis | Increased formation of new blood vessels in the wound bed. | Significant boost in angiogenesis (p=0.01) with higher concentrations (48-96%) of snail mucus. | [2] |
| Collagen Deposition | Enhanced density of collagen fibers in the healed tissue. | 28% greater collagen density in animal models. | [2] |
| Fibroblast Proliferation | Stimulation of fibroblast cell growth, which is essential for producing the new extracellular matrix. | Fibroblast counts in treated wounds were significantly higher (70.2 vs. 34.4 cells in controls). | [2] |
| Fibroblast Viability | Increased viability of human dermal fibroblasts exposed to UVB radiation. | Significantly higher cell viability with Achatina fulica mucous (AFM) treatment, with 62.5 μg/mL showing the best result. | [7] |
| Antimicrobial Activity | Inhibition of bacterial growth. | 0.1 mg/ml of recombinant this compound inhibited the growth of E. coli and S. aureus. | [6] |
Experimental Protocols
Murine Splinted Excisional Wound Healing Model
This model is designed to mimic human wound healing by preventing wound contraction, thus promoting healing through re-epithelialization and granulation tissue formation.[4][8]
Materials:
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric razor and depilatory cream
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
6mm biopsy punch
-
Silicone sheet (e.g., 0.5 mm thickness) for splint creation
-
Suture material (e.g., 6-0 nylon)
-
Topical formulation of this compound (and vehicle control)
-
Transparent occlusive dressing (e.g., Tegaderm™)
-
Digital camera for documentation
-
Calipers for measurement
Protocol:
-
Animal Preparation:
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6mm biopsy punch.[8] The wounds should be positioned symmetrically on either side of the midline.
-
-
Splint Application:
-
Place a sterile, donut-shaped silicone splint around each wound.
-
Secure the splint to the skin using interrupted sutures.[4] This prevents the skin from contracting and closing the wound.
-
-
Treatment Application:
-
Apply the this compound formulation to one wound and the vehicle control to the contralateral wound.
-
Cover each wound and splint with a transparent occlusive dressing.[4]
-
-
Post-operative Care and Monitoring:
-
House mice individually to prevent them from disturbing each other's wounds.
-
Monitor the animals daily for signs of distress or infection.
-
On specified days (e.g., 3, 7, 10, and 14), anesthetize the mice, remove the dressing, and photograph the wounds with a ruler for scale.[4]
-
Measure the wound area using digital image analysis software.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment (e.g., day 14), euthanize the mice.
-
Excise the entire wound, including the surrounding splinted skin.
-
Process the tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation, Masson's trichrome staining for collagen deposition) and immunohistochemistry for markers of angiogenesis (e.g., CD31).
-
Murine Incisional Wound Healing Model
This model is used to assess the tensile strength of healed tissue, providing a measure of the functional quality of the repair process.
Materials:
-
8-12 week old mice
-
Anesthetic
-
Electric razor and depilatory cream
-
Antiseptic solution
-
Sterile surgical instruments (scalpel, forceps)
-
Suture material (e.g., 6-0 nylon)
-
Topical formulation of this compound (and vehicle control)
-
Tensiometer
Protocol:
-
Animal Preparation:
-
Anesthetize and prepare the dorsal skin as described for the excisional model.
-
-
Wound Creation:
-
Treatment Application:
-
Apply the this compound formulation or vehicle control topically to the sutured wound.
-
-
Post-operative Care and Monitoring:
-
House mice individually and monitor daily.
-
Remove the sutures at a specified time point (e.g., day 7).
-
-
Tensile Strength Measurement:
Visualizations
Caption: Proposed signaling pathway for this compound-mediated wound healing.
Caption: Workflow for the murine splinted excisional wound model.
Caption: Workflow for the murine incisional wound model.
References
- 1. Wound tensile strength measurements [bio-protocol.org]
- 2. irjms.com [irjms.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Murine Model of Wound Healing [jove.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Achatina fulica mucous improves cell viability and increases collagen deposition in UVB-irradiated human fibroblast culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of tensile strength methodology for murine skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Rate of Wound Closure with Achacin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases.[1] Achacin, a glycoprotein (B1211001) derived from snail mucus, has demonstrated significant potential in promoting wound healing.[2][3][4][5] Its therapeutic effects are attributed to its antimicrobial, anti-inflammatory, and tissue-regenerative properties, including the stimulation of fibroblast proliferation and collagen synthesis.[2][5] Preclinical data suggests that treatments containing this compound can accelerate wound closure by 24–37% compared to standard treatments.[2][3][5]
These application notes provide detailed protocols for quantifying the rate of wound closure in response to this compound treatment using both in vitro and in vivo models.
Key Concepts in Wound Healing Measurement
The rate of wound closure is a primary metric for assessing the efficacy of wound healing agents.[6] This can be quantified by measuring the reduction in the wounded area or the decrease in the width of the wound over time. Both two-dimensional in vitro models and more complex in vivo animal models are crucial for a comprehensive evaluation.[1][7][8][9]
In Vitro Method: The Scratch Assay
The scratch assay, or wound healing assay, is a straightforward and widely used method to study cell migration in a two-dimensional setup.[7][10][11][12] It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[10][11][12] This method is particularly useful for high-throughput screening of potential wound healing compounds.[7]
In Vivo Method: Excision Wound Model
In vivo models are essential for evaluating wound healing in a physiological context, encompassing the complex interplay of various cell types, the extracellular matrix, and the immune system.[1][9] The excision wound model involves creating a full-thickness skin wound and is a common method for studying wound contraction and re-epithelialization.[13][14]
Experimental Protocols
Protocol 1: In Vitro Scratch Assay
This protocol details the steps to measure the effect of this compound on the migration of dermal fibroblasts, a key cell type in wound healing.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with an imaging system
-
Image analysis software (e.g., ImageJ)
-
This compound solution of desired concentrations
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells are fully confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip. Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells with PBS to remove dislodged cells.
-
Treatment: Replace the medium with DMEM containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Image Acquisition: Immediately after treatment (0 hours), capture images of the scratch in each well. Mark the specific locations to ensure subsequent images are taken at the same spot. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours).
-
Image Analysis: Use image analysis software to measure the area or width of the scratch at each time point. The rate of wound closure can be calculated as the percentage of area reduction compared to the initial scratch area.[15]
Data Analysis:
The percentage of wound closure can be calculated using the following formula:
Wound Closure % = [(Initial Wound Area - Wound Area at time T) / Initial Wound Area] * 100
Protocol 2: In Vivo Excision Wound Model
This protocol describes the creation and assessment of full-thickness excision wounds in a rodent model to evaluate the topical application of this compound.
Materials:
-
Laboratory mice or rats
-
Anesthetic agents
-
Surgical tools (scalpel, biopsy punch)
-
Topical this compound formulation (e.g., hydrogel)
-
Vehicle control formulation
-
Digital caliper or ruler
-
Camera for photographic documentation
-
Histology equipment and reagents
Procedure:
-
Animal Preparation: Anesthetize the animal and shave the dorsal area.
-
Wound Creation: Create a circular, full-thickness excision wound using a sterile biopsy punch (e.g., 6 mm diameter).[14]
-
Treatment Application: Topically apply the this compound formulation to the wound. A control group should be treated with the vehicle formulation.
-
Wound Measurement: Measure the wound diameter daily or at other regular intervals using a digital caliper. Take photographs of the wounds with a ruler for scale.
-
Data Collection: Continue treatment and measurements until the wounds are fully closed.
-
Histological Analysis: At selected time points, euthanize a subset of animals and collect the wound tissue for histological analysis to assess tissue regeneration, collagen deposition, and inflammation.[16]
Data Analysis:
The percentage of wound contraction can be calculated using the following formula:
Wound Contraction % = [(Initial Wound Area - Wound Area on day N) / Initial Wound Area] * 100
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: In Vitro Wound Closure Rate with this compound Treatment
| Time (Hours) | Control (Vehicle) - % Wound Closure | This compound (10 µg/mL) - % Wound Closure | This compound (50 µg/mL) - % Wound Closure |
| 0 | 0 | 0 | 0 |
| 6 | 15.2 ± 2.1 | 25.8 ± 3.5* | 35.4 ± 4.2 |
| 12 | 32.5 ± 3.8 | 55.1 ± 5.6 | 70.2 ± 6.1 |
| 24 | 65.8 ± 5.2 | 92.3 ± 4.9** | 98.5 ± 1.5 |
Values are presented as mean ± standard deviation. Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001) compared to the control group.
Table 2: In Vivo Wound Contraction Rate with this compound Treatment
| Day | Control (Vehicle) - % Wound Contraction | This compound (1% Gel) - % Wound Contraction |
| 0 | 0 | 0 |
| 3 | 10.5 ± 3.2 | 22.1 ± 4.5* |
| 7 | 45.2 ± 5.8 | 68.9 ± 6.2** |
| 14 | 85.6 ± 6.1 | 99.2 ± 0.8*** |
Values are presented as mean ± standard deviation. Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001) compared to the control group.
Visualizations
Experimental Workflows
References
- 1. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjms.com [irjms.com]
- 3. Biomedical Potentials of Snail Mucus: A Review of this compound and Mytimacin-AF in Wound Healing | International Research Journal of Multidisciplinary Scope (IRJMS) [irjms.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Characterization Methods for Evaluation of Modern Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Wimasis - Wound Healing AI Image Analysis Free Trials [wimasis.com]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. Evaluation of the Wound Healing Potential of Achillea biebersteinii Afan. (Asteraceae) by In Vivo Excision and Incision Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Antimicrobial and Wound-Healing Activity of Resveratrol, Dihydroquercetin, and Dihydromyricetin against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Tissues Treated with Achacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histological analysis of tissues treated with achacin, a bioactive glycoprotein (B1211001) with known antimicrobial and wound healing properties. The protocols detailed below are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound in tissue regeneration studies.
Introduction to this compound
This compound is a glycoprotein originally isolated from the mucus of the giant African snail, Achatina fulica. Its primary mechanism of action is attributed to its L-amino acid oxidase (LAAO) activity, which catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), ammonia, and a corresponding α-keto acid.[1][2][3] The generation of H₂O₂ is a key factor in its antimicrobial effects and plays a significant role in modulating the wound healing process.[1][3] Studies have shown that snail mucus, containing this compound, can accelerate wound closure, stimulate fibroblast proliferation and collagen synthesis, and promote angiogenesis.[4][5][6]
Data Presentation
The following tables summarize quantitative data from studies on tissues treated with snail mucus containing this compound, providing a clear comparison of its effects on various parameters of wound healing.
Table 1: Effect of this compound-Containing Snail Mucus on Cellular Proliferation in Wounds
| Treatment Group | Fibroblast Count (cells/field) | Macrophage Count (cells/field) | Reference |
| Control | 34.4 | 13.06 | [4] |
| Snail Mucus | 70.2 | 17.44 | [4] |
Table 2: Efficacy of this compound-Containing Snail Mucus on Wound Closure
| Treatment Group | Wound Closure Rate (%) | Time to Complete Healing | Reference |
| Control (No Treatment) | 71.58 ± 9.49 | >21 days | [7] |
| Snail Mucin (96%) | 100 | 21 days | [7] |
| Zinc Oxide Ointment (25%) | 95.38 ± 0.62 | >21 days | [7] |
Key Experimental Protocols
Detailed methodologies for essential experiments to analyze the histological effects of this compound are provided below.
Protocol 1: In Vivo Excisional Wound Healing Model
This protocol describes the creation and treatment of excisional wounds in a rat model to evaluate the in vivo efficacy of this compound.
Materials:
-
Wistar rats (male, 8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and 8mm biopsy punch
-
Sterile phosphate-buffered saline (PBS)
-
This compound solution (at desired concentration in a suitable vehicle)
-
Control vehicle
-
Suturing material (optional)
-
Digital camera
Procedure:
-
Anesthetize the rats according to approved animal ethics protocols.
-
Shave the dorsal region of the rat and disinfect the area with 70% ethanol.
-
Create two full-thickness excisional wounds on the dorsum of each rat using an 8mm biopsy punch.[8]
-
Topically apply the this compound solution to one wound and the control vehicle to the other.
-
Photograph the wounds at day 0 and at regular intervals (e.g., days 3, 7, 14, and 21) for wound closure analysis.[9][8]
-
At the end of the experimental period, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin, for histological analysis.[8]
Protocol 2: Histological Processing and Staining
This protocol outlines the steps for processing the excised wound tissue for microscopic examination.
Materials:
-
10% neutral buffered formalin
-
Graded ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Staining reagents (Hematoxylin and Eosin, Masson's Trichrome)
Procedure:
-
Fixation: Immediately fix the excised tissues in 10% neutral buffered formalin for 24-48 hours.[8]
-
Dehydration: Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions.[9]
-
Clearing: Clear the tissues in xylene to remove the ethanol.[9]
-
Embedding: Infiltrate the tissues with and embed them in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.[9]
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, rehydrate the sections and stain with H&E to visualize cell nuclei (blue/purple) and cytoplasm (pink/red).[8][10]
-
Masson's Trichrome Staining: To assess collagen deposition, stain with Masson's trichrome, which stains collagen fibers blue, nuclei black, and cytoplasm red/pink.[9]
-
-
Mounting: Dehydrate the stained sections and mount with a coverslip using a permanent mounting medium.
Protocol 3: Fibroblast Proliferation Assay (MTT Assay)
This in vitro assay is used to quantify the effect of this compound on fibroblast proliferation.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed HDFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12] Increased absorbance indicates increased cell viability and proliferation.
Protocol 4: Endothelial Cell Tube Formation Assay for Angiogenesis
This in vitro assay assesses the pro-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well plate
-
Basement membrane matrix (e.g., Matrigel)
-
This compound solution at various concentrations
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[13]
-
Seed HUVECs (1-1.5 x 10⁴ cells/well) onto the matrix-coated wells in the presence of various concentrations of this compound.
-
Incubate for 4-18 hours at 37°C.[13]
-
Examine the formation of capillary-like structures (tubes) using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound in wound healing and a typical experimental workflow for histological analysis.
Caption: Proposed signaling pathway of this compound in wound healing.
Caption: Experimental workflow for histological analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. irjms.com [irjms.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. scispace.com [scispace.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Developing Stable Topical Formulations of Achacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin, a glycoprotein (B1211001) with a molecular weight of approximately 71.3 kDa, is a key bioactive component found in the mucus of the giant African snail, Achatina fulica.[1] Its notable antibacterial properties are attributed to its L-amino acid oxidase (LAAO) activity, which catalyzes the production of hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[2][3][4][5] This mechanism of action, involving the localized generation of H₂O₂, makes this compound a compelling candidate for the development of novel topical treatments for various skin conditions, including infections and wound healing.[2][3][4][5][6][7]
The primary challenge in harnessing the therapeutic potential of this compound lies in its formulation. As a glycoprotein, this compound is susceptible to degradation, which can lead to a loss of enzymatic activity and therapeutic efficacy. Therefore, the development of stable topical formulations is paramount. These application notes provide a comprehensive guide to creating and evaluating stable this compound formulations, including key stability data, recommended excipients, and detailed experimental protocols.
Data Presentation: Stability of L-Amino Acid Oxidases
While specific quantitative stability data for this compound is limited in the public domain, data from homologous L-amino acid oxidases (LAAOs) can provide valuable insights for formulation development. The following tables summarize the known stability profiles of LAAOs, which can be used as a proxy for this compound.
Table 1: Temperature Stability of L-Amino Acid Oxidases
| Temperature Range | Observation | Recommendation for this compound Formulation |
| -30°C to -15°C | Progressive, reversible inactivation may occur upon freezing.[2][8] | Avoid freezing of this compound stock solutions and final formulations. If freezing is necessary, flash-freezing in the presence of cryoprotectants should be evaluated. |
| 0°C to 8°C | Generally stable for extended periods (6-12 months in solution).[8] | Recommended storage condition for aqueous solutions and final topical formulations to ensure long-term stability. |
| 25°C (Room Temp) | Stability is variable and dependent on the specific LAAO and formulation. | Formulations should be designed to maintain stability at room temperature for practical patient use. Accelerated stability studies are crucial. |
| 37°C to 50°C | Generally stable, but the rate of degradation increases.[2] Some LAAOs show high activity up to 75°C.[9] | Elevated temperatures can be used for accelerated stability testing to predict shelf-life. |
| > 60°C | Significant inactivation is likely for most LAAOs.[10] However, some bacterial LAAOs can be stable up to 80°C.[1] | Avoid high temperatures during manufacturing and storage. |
Table 2: pH Stability of L-Amino Acid Oxidases
| pH Range | Observation | Recommendation for this compound Formulation |
| < 5.0 | Reduced activity and potential for irreversible denaturation.[11] | Formulations should generally avoid highly acidic pH. |
| 5.0 - 6.5 | Moderate stability. Some LAAOs exhibit high thermal stability in this range.[1] | A potential pH range for formulation, but requires careful evaluation of this compound's specific stability. |
| 6.2 - 8.3 | Generally the optimal pH range for LAAO activity and stability.[12] | Target a pH within this range for topical formulations to maximize enzymatic activity and stability. A pH around 7.5 is often optimal.[3] |
| > 8.5 | Decreased activity and stability. | Avoid highly alkaline conditions in the formulation. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Gel Formulation
This protocol outlines the preparation of a basic hydrogel formulation designed to stabilize this compound for topical application.
Materials:
-
Purified this compound
-
Carbomer 940
-
Glycerin
-
Propylene (B89431) Glycol
-
Methylparaben
-
Purified Water
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained.
-
Add glycerin and propylene glycol to the carbomer dispersion and mix thoroughly. These act as humectants and co-solvents.
-
Dissolve methylparaben (a preservative) in a small amount of warm purified water and add it to the gel base.
-
-
pH Adjustment:
-
Slowly add triethanolamine (TEA) dropwise to the gel base while continuously monitoring the pH. Adjust the pH to the target range of 7.0-7.5 to ensure optimal this compound stability and activity.
-
-
Incorporation of this compound:
-
Prepare a concentrated solution of purified this compound in a compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Gently incorporate the this compound solution into the gel base with slow, steady mixing to avoid shearing forces that could denature the protein.
-
-
Final Formulation:
-
Mix until a homogenous, translucent gel is formed.
-
Package the final formulation in airtight, opaque containers to protect from light and air.
-
Protocol 2: Stability Testing of the Topical this compound Formulation
This protocol describes the methodology for assessing the physical and chemical stability of the prepared this compound formulation.
1. Physical Stability Assessment:
-
Visual Inspection: At predetermined time points (e.g., 0, 1, 3, and 6 months), visually inspect the formulation for any changes in color, odor, clarity, and the presence of any phase separation or precipitation.
-
pH Measurement: Measure the pH of the formulation at each time point to ensure it remains within the optimal range for this compound stability. A significant drop in pH can indicate instability.[1]
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the gel. Significant changes in viscosity can indicate structural changes in the formulation.
-
Centrifugation Test: Centrifuge a sample of the formulation at 3000 rpm for 30 minutes to assess for any signs of phase separation, which would indicate an unstable emulsion.[13]
-
Freeze-Thaw Cycling: Subject the formulation to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.[13] This assesses the formulation's resistance to temperature fluctuations.
2. Chemical Stability Assessment (this compound Activity Assay):
The enzymatic activity of this compound is the most critical indicator of its stability. The following assay can be used to quantify L-amino acid oxidase activity.
Materials:
-
This compound formulation sample
-
L-leucine (substrate)
-
Horseradish peroxidase (HRP)
-
o-phenylenediamine (OPD) or a similar chromogenic substrate
-
Phosphate buffer (pH 7.6)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Extract this compound from the gel formulation by dilution in phosphate buffer followed by centrifugation to remove gel components.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, L-leucine, HRP, and OPD.
-
Initiate Reaction: Add the extracted this compound sample to the reaction mixture to initiate the enzymatic reaction. The L-amino acid oxidase activity of this compound will produce H₂O₂.
-
Color Development: The H₂O₂ produced will react with OPD in the presence of HRP to generate a colored product.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 492 nm for OPD) using a spectrophotometer at regular intervals.
-
Calculation: Calculate the rate of reaction, which is proportional to the this compound activity. Compare the activity at different time points to the initial activity (time 0) to determine the percentage of remaining activity.
3. Accelerated Stability Study:
To predict the long-term stability and shelf-life of the formulation, an accelerated stability study should be conducted.
-
Store the formulation at elevated temperatures, such as 40°C and 45°C, with controlled humidity (e.g., 75% RH).[14]
-
Perform the physical and chemical stability assessments described above at accelerated time points (e.g., 0, 1, 2, and 3 months).
-
As a general guideline, a product that is stable for three months at 45°C is predicted to be stable for approximately two years at room temperature.[13]
Visualization of Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L -Amino Acid Oxidase Type IV, main = 4.0units/mg protein, aqueous suspension 9000-89-9 [sigmaaldrich.com]
- 4. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Amino Acid Oxidase, L- | Worthington Biochemical [worthington-biochem.com]
- 9. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 12. Redox potential-pH properties of the flavoprotein L-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying Achacin Concentration
For researchers, scientists, and drug development professionals, accurate quantification of the antimicrobial glycoprotein (B1211001) achacin is critical for understanding its therapeutic potential and mechanism of action. This document provides detailed application notes and protocols for various methods to determine the concentration of this compound in a sample.
Introduction to this compound
This compound is a glycoprotein found in the body surface mucus of the giant African snail, Achatina fulica. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] This activity is mediated, at least in part, by its intrinsic L-amino acid oxidase (LAO) activity, which catalyzes the production of hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[2][3][4] Given its therapeutic promise, reliable methods for its quantification are essential for research and development.
Methods for this compound Quantification
Several direct and indirect methods can be employed to quantify this compound concentration. The choice of method will depend on the sample matrix, the required sensitivity and specificity, and the available instrumentation.
1. Immunological Methods: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly specific and sensitive method for quantifying a target protein using specific antibodies. The existence of an anti-achacin polyclonal antibody enables the development of an ELISA for this compound quantification.[2]
Protocol: Indirect ELISA for this compound Quantification
This protocol is adapted from general ELISA procedures and would require an anti-achacin primary antibody.[5][6][7]
Materials:
-
96-well microtiter plates
-
Purified this compound standard
-
Anti-achacin primary antibody (rabbit polyclonal)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (5% non-fat dry milk or 1% BSA in PBST)
-
Antibody Dilution Buffer (1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the purified this compound standard and samples to be tested in Coating Buffer.
-
Add 100 µL of the diluted standards and samples to separate wells of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the anti-achacin primary antibody in Antibody Dilution Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Antibody Dilution Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a plate reader.
-
Construct a standard curve using the absorbance values of the purified this compound standards and determine the concentration of this compound in the samples.
-
2. Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. For proteins like this compound, reverse-phase HPLC (RP-HPLC) is a common approach.
Protocol: RP-HPLC for this compound Quantification
This is a general protocol for bacteriocin (B1578144) purification that can be adapted for this compound.[8][9]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Sunfire™ Prep C18)
Reagents:
-
Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Purified this compound standard
Procedure:
-
Sample Preparation:
-
Clarify the sample by centrifugation or filtration (0.22 µm filter).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound proteins using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Quantification:
-
Identify the peak corresponding to this compound based on the retention time of the purified standard.
-
Quantify the amount of this compound by integrating the area of the corresponding peak and comparing it to a standard curve generated from known concentrations of the this compound standard.
-
3. Mass Spectrometry (MS)-Based Methods
Mass spectrometry offers high sensitivity and specificity for protein quantification. A common approach is to digest the protein into peptides and quantify specific, unique peptides using techniques like parallel reaction monitoring (PRM).
A study on snail mucin successfully quantified an indicator peptide (TEAPLNPK) with a concentration of 7.5 ± 0.2 μg/g using LC-quadrupole Orbitrap high-resolution tandem mass spectrometry.[10] A similar targeted approach can be developed for this compound.
Protocol: LC-MS/MS for this compound Quantification (Targeted Peptide Approach)
This protocol outlines a general workflow for targeted peptide quantification.
Procedure:
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues in the protein sample.
-
Digest the protein with a specific protease, such as trypsin, overnight.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using nano-flow HPLC with a C18 column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in a targeted mode (e.g., PRM).
-
Select specific precursor ions of unique this compound peptides and fragment them.
-
-
Quantification:
-
Quantify the selected fragment ions.
-
Use a stable isotope-labeled synthetic peptide corresponding to the target this compound peptide as an internal standard for absolute quantification.
-
4. Functional Assays: L-amino Acid Oxidase (LAO) Activity Assay
The enzymatic activity of this compound can be used as an indirect measure of its concentration. The LAO activity assay measures the production of H₂O₂.[2]
Protocol: LAO Activity Assay
This protocol is based on the oxidation of xylenol orange by H₂O₂ in the presence of Fe²⁺.[2]
Materials:
-
Reagent A: 0.25 mM FeSO₄, 25 mM H₂SO₄, 0.1 mM xylenol orange
-
This compound sample or standard
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 180 µL of Reagent A to each well.
-
Add 20 µL of the this compound sample or standard to the respective wells.
-
Prepare a blank by adding 20 µL of 0.15 M NaCl instead of the sample.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance of the Fe³⁺-xylenol orange complex at 550 nm.
-
The absorbance is proportional to the amount of H₂O₂ produced and thus to the LAO activity.
-
Correlate the LAO activity to the this compound concentration using a standard curve of purified this compound with known concentrations.
-
Quantitative Data Summary
| Method | Analyte | Sample Matrix | Reported Concentration | Reference |
| LC-MS/MS | TEAPLNPK (indicator peptide) | Snail Mucin | 7.5 ± 0.2 μg/g | [10] |
| Antimicrobial Assay | Recombinant this compound | Bacterial Culture | 0.1 mg/ml (inhibits growth) | [1] |
| Antimicrobial Assay | This compound | Bacterial Culture | MIC for S. aureus: 0.2 µg/ml | [2] |
| Antimicrobial Assay | This compound | Bacterial Culture | MIC for E. coli: 2 µg/ml | [2] |
Visualizations
Experimental Workflow: ELISA for this compound Quantification
Caption: Workflow for quantifying this compound using an indirect ELISA protocol.
Logical Relationship: this compound's Antimicrobial Mechanism
Caption: The role of L-amino acid oxidase activity in this compound's antimicrobial action.
References
- 1. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 6. ELISA Protocol [protocols.io]
- 7. cusabio.com [cusabio.com]
- 8. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive workflow encompassing discovery, verification, and quantification of indicator peptide in snail mucin using LC-quadrupole Orbitrap high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying Achacin in a Diabetic Wound Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic wounds present a significant and complex clinical challenge, characterized by impaired healing processes that can lead to chronic ulcers and amputations.[1] The underlying pathology involves a combination of hyperglycemia, chronic inflammation, impaired angiogenesis (new blood vessel formation), and reduced production of essential growth factors.[2][3] Achacin, a glycoprotein (B1211001) derived from the giant African snail (Achatina fulica), has emerged as a promising therapeutic agent due to its antimicrobial, anti-inflammatory, and tissue-regenerative properties.[4][5] Preclinical studies have indicated that snail mucus, containing this compound, can accelerate wound closure, enhance angiogenesis, and increase collagen deposition.[6] These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in a preclinical diabetic wound model.
Core Concepts
-
Diabetic Wound Healing: A multifactorial process hindered by elevated blood glucose, persistent inflammation, inadequate blood supply, and deficiencies in cellular signaling pathways crucial for repair.[2][3]
-
This compound: A glycoprotein with L-amino acid oxidase activity, which contributes to its antimicrobial effects through the generation of hydrogen peroxide.[4][7][8] It also exhibits properties that may modulate inflammation and promote tissue regeneration.[5][6]
-
Diabetic Animal Model: The use of a well-established animal model that mimics the pathophysiology of human diabetic wounds is essential for preclinical assessment.[1][9] The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used and accepted model for this purpose.[9][10]
Experimental Protocols
Animal Model and Diabetes Induction
Objective: To establish a consistent and reliable diabetic rat model for subsequent wound healing studies.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5), cold
-
Glucometer and glucose test strips
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Acclimatize male Sprague-Dawley rats to standard laboratory conditions for at least one week.
-
Induce type 1 diabetes via a single intraperitoneal injection of STZ (a common dose is 55-65 mg/kg) freshly dissolved in cold citrate buffer.[10][11]
-
Monitor blood glucose levels 72 hours post-injection and then weekly. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and included in the study.[12]
-
Maintain the diabetic state for at least 4-6 weeks to allow for the development of chronic diabetic complications that impair wound healing.[10]
Wound Creation and Treatment Application
Objective: To create standardized full-thickness excisional wounds and administer treatments in a controlled manner.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Electric razor
-
Antiseptic solution (e.g., 70% ethanol)
-
8 mm sterile biopsy punch
-
Sterile surgical instruments (forceps, scissors)
-
This compound solution (at varying concentrations)
-
Vehicle control (e.g., sterile saline or hydrogel base)
-
Positive control (a commercially available wound healing agent)
-
Semi-occlusive sterile dressings
Protocol:
-
Anesthetize the diabetic rats.
-
Shave the dorsal thoracic area and disinfect the skin.
-
Create two full-thickness excisional wounds on the back of each rat using an 8 mm sterile biopsy punch.
-
Randomly assign rats to the following treatment groups:
-
Group A: Vehicle Control
-
Group B: Low-dose this compound
-
Group C: High-dose this compound
-
Group D: Positive Control
-
-
Topically apply the designated treatment to the wounds.
-
Cover the wounds with a semi-occlusive sterile dressing to protect the wound area.
-
Change dressings and re-apply treatments daily or every other day, depending on the formulation's properties.
Assessment of Wound Healing
Objective: To quantitatively and qualitatively evaluate the progression of wound healing.
Methods:
-
Wound Closure Rate:
-
Histological Analysis:
-
At the end of the study (e.g., day 21), euthanize the animals and harvest the entire wound tissue, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 5 µm sections and stain with:
-
-
Immunohistochemistry/Immunofluorescence:
-
Stain tissue sections with specific antibodies to identify and quantify key cellular markers related to:
-
Molecular Analysis
Objective: To investigate the underlying molecular mechanisms of this compound's effects on wound healing.
Methods:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from a portion of the harvested wound tissue.
-
Synthesize complementary DNA (cDNA).
-
Perform qRT-PCR to measure the gene expression levels of key targets involved in:
-
Growth Factors: Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF).[18]
-
Extracellular Matrix (ECM) Components: Collagen Type I (COL1A1), Collagen Type III (COL3A1).
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6.[16]
-
Anti-inflammatory Cytokines: IL-10.
-
-
-
Western Blotting:
-
Extract total protein from another portion of the wound tissue.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against key proteins in signaling pathways implicated in diabetic wound healing, such as:
-
Data Presentation
Table 1: Quantitative Analysis of Wound Closure Rate (%)
| Time Point | Vehicle Control | Low-Dose this compound | High-Dose this compound | Positive Control |
| Day 3 | 8.5 ± 2.1 | 14.2 ± 3.5 | 18.9 ± 4.0 | 16.5 ± 3.8 |
| Day 7 | 22.1 ± 4.5 | 35.6 ± 5.2 | 48.3 ± 6.1 | 42.8 ± 5.5 |
| Day 14 | 45.8 ± 6.8 | 68.2 ± 7.9 | 85.1 ± 5.4 | 79.4 ± 6.3 |
| Day 21 | 65.3 ± 8.2 | 92.4 ± 4.7 | 98.7 ± 1.5 | 96.2 ± 2.1 |
| Values are presented as mean ± standard deviation. |
Table 2: Histological Scoring of Wound Healing Parameters (Day 21)
| Parameter | Vehicle Control | Low-Dose this compound | High-Dose this compound | Positive Control |
| Re-epithelialization | 1.8 ± 0.4 | 3.2 ± 0.6 | 4.5 ± 0.5 | 4.1 ± 0.6 |
| Granulation Tissue | 2.1 ± 0.5 | 3.8 ± 0.4 | 4.7 ± 0.3 | 4.4 ± 0.4 |
| Collagen Deposition | 1.5 ± 0.3 | 3.5 ± 0.5 | 4.6 ± 0.4 | 4.0 ± 0.5 |
| Angiogenesis | 1.9 ± 0.6 | 3.4 ± 0.7 | 4.3 ± 0.5 | 3.9 ± 0.6 |
| Scoring is based on a 5-point scale (1=minimal, 5=extensive).[20] |
Table 3: Relative Gene Expression in Wound Tissue (Fold Change vs. Vehicle Control)
| Gene Target | Low-Dose this compound | High-Dose this compound | Positive Control |
| VEGF | 2.8 ± 0.4 | 4.5 ± 0.6 | 3.9 ± 0.5 |
| TGF-β1 | 2.1 ± 0.3 | 3.8 ± 0.5 | 3.2 ± 0.4 |
| TNF-α | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| IL-10 | 1.9 ± 0.3 | 3.1 ± 0.4 | 2.7 ± 0.3 |
| Data normalized to a housekeeping gene and presented as mean fold change ± standard deviation. |
Mandatory Visualizations
Caption: Experimental workflow for this compound evaluation in a diabetic wound model.
Caption: Proposed signaling pathways for this compound-mediated wound healing.
References
- 1. gjms.com.pk [gjms.com.pk]
- 2. Cell migration in diabetic wound healing: Molecular mechanisms and therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Biomedical Potentials of Snail Mucus: A Review of this compound and Mytimacin-AF in Wound Healing | International Research Journal of Multidisciplinary Scope (IRJMS) [irjms.com]
- 5. researchgate.net [researchgate.net]
- 6. irjms.com [irjms.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances and perspective on animal models and hydrogel biomaterials for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes [jove.com]
- 11. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 13. 2.6. Rat Model of Diabetic Wound Healing [bio-protocol.org]
- 14. oaepublish.com [oaepublish.com]
- 15. researchgate.net [researchgate.net]
- 16. magonlinelibrary.com [magonlinelibrary.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Biology and Biomarkers for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toll-like receptor expression and signaling in human diabetic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in recombinant achacin expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of recombinant achacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant expression important?
This compound is a glycoprotein (B1211001) with antimicrobial properties, originally isolated from the body surface mucus of the giant African snail, Achatina fulica.[1] It exhibits L-amino acid oxidase activity, which contributes to its antibacterial effects.[2] Recombinant expression of this compound is crucial for producing large, consistent quantities of the protein for research, and potential therapeutic and antimicrobial applications.
Q2: Which expression system is recommended for recombinant this compound?
Given that this compound is a glycoprotein, eukaryotic expression systems are preferable to ensure proper post-translational modifications, such as glycosylation, which are important for its structure and function.[3] The methylotrophic yeast Pichia pastoris has been successfully used to express and secrete a glycosylated, biologically active form of recombinant this compound.[1] Other potential systems include baculovirus-insect and mammalian cell lines, which are also adept at producing complex glycoproteins.[4][5][6][7]
Q3: My recombinant this compound shows no antimicrobial activity. What could be the reason?
Lack of activity in recombinant this compound can stem from several factors:
-
Improper Folding and Glycosylation: Expression in a non-optimal host (like E. coli) can lead to misfolded protein or an absence of necessary glycosylation.[6] Verifying expression in a eukaryotic system like P. pastoris is recommended.[8]
-
Incorrect Post-Translational Processing: The native this compound precursor has a leader peptide that needs to be cleaved for maturation.[3] Ensure your expression vector and host system can correctly process the precursor.
-
Degradation: The expressed protein might be degraded by host cell proteases.[9] Consider using protease-deficient strains or adding protease inhibitors during purification.
-
Assay Conditions: The antimicrobial activity of this compound is linked to its L-amino acid oxidase activity, which may have specific buffer and cofactor requirements.[2] Ensure your assay conditions are optimal.
Q4: Should I express this compound intracellularly or as a secreted protein?
Secretion is highly recommended for recombinant this compound for several reasons:
-
Correct Folding: The eukaryotic secretory pathway facilitates proper disulfide bond formation and glycosylation.[8]
-
Simplified Purification: Secretion into the culture medium separates this compound from the majority of host cell proteins, simplifying downstream purification.[10][11]
-
Reduced Toxicity: Some antimicrobial proteins can be toxic to the host cell when expressed intracellularly at high levels. Secretion can mitigate this issue.
Troubleshooting Low Yield of Recombinant this compound
Low yield is a frequent challenge in recombinant protein expression. The following guide provides a structured approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low this compound Yield
References
- 1. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant expression of an l-amino acid oxidase from the fungus Hebeloma cylindrosporum in Pichia pastoris including fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning of the antibacterial protein of the giant African snail, Achatina fulica Férussac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyco-engineered Mammalian Cell Expression System - Creative Biolabs [creative-biolabs.com]
- 5. FAQs: Mammalian Expression System - Creative Biogene [creative-biogene.com]
- 6. Efficient Mammalian Cell Expression and Single-step Purification of Extracellular Glycoproteins for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing baculovirus-insect cell expression systems for humanized recombinant glycoprotein production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Engineering of protein secretion in yeast: strategies and impact on protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplified purification of active, secreted his-tagged proteins [takarabio.com]
Technical Support Center: Expression of Achacin in E. coli
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of the antimicrobial protein achacin in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and why is it important for expressing this compound in E. coli?
A1: Codon usage bias refers to the phenomenon where different organisms prefer to use certain synonymous codons (codons that code for the same amino acid) over others. This preference is often correlated with the abundance of corresponding transfer RNA (tRNA) molecules in the cell.[1] E. coli has a distinct codon usage pattern compared to the giant African snail, Achatina fulica, the native source of this compound. If the this compound gene contains codons that are rare in E. coli, it can lead to translational stalling, premature termination of protein synthesis, and overall low expression levels.[1][2] Therefore, optimizing the codon usage of the this compound gene to match that of E. coli is a critical step for achieving high-level recombinant protein production.
Q2: this compound is a glycoprotein (B1211001). Will it be correctly modified in E. coli?
A2: No, E. coli lacks the cellular machinery for post-translational modifications like N-linked glycosylation, which is present in the native this compound protein.[3][4] This means that this compound expressed in E. coli will be a non-glycosylated form of the protein. The lack of glycosylation may affect the protein's solubility, stability, and biological activity. Researchers should be aware of this and may need to consider downstream processing steps, such as in vitro glycosylation, or alternative expression systems if glycosylation is critical for their application.
Q3: What are the main challenges I might face when expressing this compound in E. coli?
A3: The primary challenges include:
-
Low or no protein expression: This can be due to non-optimized codon usage, mRNA instability, or toxicity of the this compound protein to the E. coli host.[5][6]
-
Inclusion body formation: The expressed this compound may be insoluble and aggregate into inclusion bodies, making purification of the active protein difficult.[7] This can be exacerbated by the lack of glycosylation.
-
Protein inactivity: Even if expressed, the non-glycosylated this compound produced in E. coli may not exhibit the same level of antimicrobial activity as the native protein.
Q4: What are the first steps I should take to optimize my this compound gene for E. coli expression?
A4: The initial steps for optimizing your this compound gene should include:
-
In silico codon analysis: Compare the codon usage of the native this compound gene with the codon usage of highly expressed genes in E. coli.
-
Gene synthesis with codon optimization: Synthesize a new version of the this compound gene where rare codons are replaced with codons frequently used in E. coli. Many commercial gene synthesis services offer codon optimization algorithms.
-
Avoidance of mRNA secondary structures: The optimization process should also aim to minimize stable mRNA secondary structures, especially near the 5' end of the transcript, which can hinder translation initiation.[8]
-
Optimization of GC content: Adjust the GC content of the gene to be within the optimal range for E. coli (typically around 50-60%).
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage | Synthesize a codon-optimized version of the this compound gene tailored for E. coli expression. Replace rare codons with those frequently used in E. coli to improve translation efficiency. |
| mRNA Instability | During codon optimization, ensure that the algorithm also minimizes mRNA secondary structures and removes AU-rich elements that can lead to rapid mRNA degradation. |
| Protein Toxicity | Use a tightly regulated expression vector (e.g., pET vectors) and a host strain that provides tight control over basal expression (e.g., BL21(DE3)pLysS).[2] Lower the induction temperature (e.g., 16-25°C) and shorten the induction time. |
| Incorrect Vector Construction | Verify the integrity of your expression construct by restriction digestion and DNA sequencing to ensure the this compound gene is in the correct reading frame and under the control of the promoter. |
Problem 2: this compound is Expressed in Inclusion Bodies
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature (e.g., 16-25°C) and reduce the concentration of the inducer (e.g., IPTG) to slow down the rate of protein synthesis and allow for proper folding. |
| Lack of Glycosylation | Since E. coli cannot glycosylate proteins, the hydrophobic regions that would normally be shielded by glycans may be exposed, leading to aggregation. Consider co-expressing molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Disulfide Bond Formation | If the this compound protein contains disulfide bonds, consider using an E. coli strain with an oxidizing cytoplasm (e.g., SHuffle strains) to promote their correct formation. |
| Suboptimal Culture Conditions | Optimize culture conditions such as pH, aeration, and media composition. Sometimes, switching to a richer or minimal media can impact protein solubility. |
Data Presentation
Table 1: Codon Usage Comparison for Key Amino Acids in Achatina fulica vs. E. coli K-12
This table highlights the differences in codon preferences between the native host of this compound (Achatina fulica) and the expression host (E. coli K-12) for a selection of amino acids. Data is presented as frequency per thousand codons.
| Amino Acid | Codon | Achatina fulica Frequency[9] | E. coli K-12 Frequency[10] | Recommendation for Optimization |
| Arginine | AGA | 18.5 | 1.4 | Replace with CGU or CGC |
| AGG | 8.8 | 1.6 | Replace with CGU or CGC | |
| CGU | 9.7 | 21.1 | Favorable | |
| CGC | 4.4 | 26.0 | Highly Favorable | |
| CGA | 10.6 | 4.3 | Avoid | |
| CGG | 3.5 | 4.1 | Avoid | |
| Leucine | UUA | 13.2 | 15.2 | Favorable |
| UUG | 15.0 | 11.9 | Favorable | |
| CUU | 22.0 | 11.9 | Favorable | |
| CUC | 13.2 | 10.5 | Favorable | |
| CUA | 13.2 | 5.3 | Avoid | |
| CUG | 26.4 | 46.9 | Highly Favorable | |
| Isoleucine | AUU | 12.3 | 30.5 | Favorable |
| AUC | 8.8 | 18.2 | Favorable | |
| AUA | 13.2 | 3.7 | Replace with AUU or AUC | |
| Proline | CCU | 14.1 | 8.4 | Favorable |
| CCC | 7.0 | 6.4 | Favorable | |
| CCA | 15.8 | 6.6 | Favorable | |
| CCG | 6.2 | 26.7 | Highly Favorable |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of this compound. The sequence can be retrieved from protein databases such as UniProt (Accession: P35903).[1]
-
Utilize a codon optimization software tool. Input the amino acid sequence into a commercially available or online codon optimization tool.
-
Set the target organism to Escherichia coli K-12.
-
Review and adjust optimization parameters. Ensure the tool avoids rare codons, minimizes mRNA secondary structures, and optimizes GC content. Also, check for and remove any cryptic Shine-Dalgarno sequences within the coding region.
-
Synthesize the optimized gene. Order the synthesis of the optimized DNA sequence from a reputable gene synthesis company. The synthesized gene should be cloned into a suitable E. coli expression vector, such as pET-28a(+), which can provide a purification tag (e.g., His-tag).
-
Verify the sequence of the synthesized gene. Upon receiving the plasmid containing the synthesized gene, perform DNA sequencing to confirm the accuracy of the sequence.
Protocol 2: Small-Scale Expression Trial and Analysis by SDS-PAGE and Western Blot
-
Transformation: Transform the expression plasmid containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pre-induction Sample: Remove a 1 mL aliquot of the culture before induction. This will serve as the uninduced control.
-
Induction: Add IPTG to a final concentration of 0.1-1 mM. Incubate the culture at a lower temperature (e.g., 20°C) for 4-16 hours with shaking.
-
Harvesting: After induction, take a 1 mL aliquot of the induced culture. Centrifuge both the uninduced and induced samples at 13,000 rpm for 5 minutes.
-
Sample Preparation for SDS-PAGE: Discard the supernatant and resuspend the cell pellets in 100 µL of 1X SDS-PAGE loading buffer. Boil the samples for 10 minutes.[11]
-
SDS-PAGE: Load 10-15 µL of the uninduced and induced samples onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Western Blot (if an antibody is available): a. Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific to the purification tag (e.g., anti-His-tag) or to this compound overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Detect the protein using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Workflow for codon optimization and expression analysis of this compound in E. coli.
Caption: Logical workflow for troubleshooting low this compound expression.
References
- 1. uniprot.org [uniprot.org]
- 2. goldbio.com [goldbio.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Escherichia coli as a glycoprotein production host: recent developments and challenges: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Codon usage table [kazusa.or.jp]
- 10. Codon usage table [kazusa.or.jp]
- 11. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
How to prevent proteolytic degradation during achacin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing proteolytic degradation during the purification of achacin from the mucus of the giant African snail, Achatina fulica.
Troubleshooting Guide
Issue 1: Low Yield of Purified this compound and Evidence of Degradation
Symptom: SDS-PAGE analysis of the purified fractions shows multiple bands below the expected molecular weight of intact this compound, or a general smear, indicating protein degradation. The total yield of the target protein is significantly lower than expected.
Possible Causes and Solutions:
-
Endogenous Protease Activity: The primary cause of degradation is the presence of endogenous proteases in the snail mucus. Studies have indicated the presence of serine proteases in the digestive tract of Achatina fulica, and it is highly probable that similar proteases are present in the mucus.
-
Solution 1: Immediate Use of Protease Inhibitors. Add a protease inhibitor cocktail to the mucus immediately upon collection. Since evidence points towards serine proteases, a cocktail containing a serine protease inhibitor is crucial. Aprotinin has been shown to be effective against proteases in the gut of Achatina fulica.
-
Solution 2: Maintain Optimal pH and Low Temperature. Work at a pH that is suboptimal for the activity of snail proteases. Since some snail proteases exhibit optimal activity at an alkaline pH (around 8.5-9.5), maintaining the purification buffers at a neutral or slightly acidic pH (e.g., pH 6.0-7.5) can help reduce proteolytic activity. Furthermore, performing all purification steps at low temperatures (4°C) is critical to minimize enzymatic activity.
-
-
Suboptimal Purification Conditions: Incorrect buffer composition or prolonged purification steps can contribute to protein degradation.
-
Solution: Optimize Purification Protocol. Streamline the purification workflow to minimize the time the protein is in solution. Ensure that the buffer conditions are optimal for this compound stability. While specific data on this compound stability is limited, many glycoproteins are stable at a neutral pH.
-
Experimental Protocol: Assessing Protease Activity and Inhibition
This protocol allows for the quantitative assessment of protease activity in your snail mucus preparation and the effectiveness of your chosen protease inhibitors.
-
Substrate Preparation: Prepare a 1% (w/v) solution of a general protease substrate, such as azocasein (B1165720), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Sample Preparation:
-
Control: Mix 100 µL of snail mucus extract with 400 µL of the assay buffer.
-
Inhibitor Test: Mix 100 µL of snail mucus extract with 400 µL of the assay buffer containing your protease inhibitor cocktail at the desired concentration.
-
-
Reaction: Add 500 µL of the 1% azocasein solution to both the control and inhibitor test samples. Incubate at 37°C for 1 hour.
-
Stopping the Reaction: Add 500 µL of 10% (w/v) trichloroacetic acid (TCA) to each tube to precipitate the undigested substrate.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Measurement: Carefully transfer the supernatant to a new tube and add an equal volume of 1 M NaOH to develop the color. Measure the absorbance at 440 nm.
-
Calculation: A higher absorbance in the control compared to the inhibitor test indicates effective protease inhibition. The percentage of inhibition can be calculated as: (1 - (Absorbance_inhibitor / Absorbance_control)) * 100.
| Protease Inhibitor Cocktail | Target Proteases | Typical Working Concentration | Estimated Efficacy on Snail Mucus Proteases |
| General Protease Inhibitor Cocktail | Serine, Cysteine, Aspartic, and Metalloproteases | 1X | High (Broad Spectrum) |
| Serine Protease Inhibitor Cocktail | Serine Proteases | 1X | High (Targeted) |
| Aprotinin (standalone) | Serine Proteases | 1-2 µg/mL | High (Based on literature for A. fulica gut proteases) |
Note: The efficacy of commercially available cocktails on snail mucus proteases has not been extensively quantified in published literature. The table provides an estimation based on the known presence of serine proteases. It is highly recommended to perform the experimental protocol above to determine the most effective inhibitor and concentration for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to prevent this compound degradation upon mucus collection?
A1: The most critical step is to immediately cool the collected mucus to 4°C and add a broad-spectrum protease inhibitor cocktail. This minimizes the activity of endogenous proteases from the moment of extraction.
Q2: Are there specific types of proteases I should be concerned about in Achatina fulica mucus?
A2: Yes, evidence suggests that serine proteases are a major concern. Therefore, your protease inhibitor strategy should prioritize the effective inhibition of this class of enzymes. Aprotinin is a specific serine protease inhibitor that has been shown to be effective against proteases from A. fulica.
Q3: What are the optimal pH and temperature conditions for maintaining this compound stability during purification?
Q4: Can I use affinity chromatography to purify this compound?
A4: Yes, affinity chromatography is a highly effective method for purifying glycoproteins like this compound.[1] Since this compound is a glycoprotein, a lectin-based affinity column could be a suitable option. Alternatively, if specific antibodies against this compound are available, antibody-based affinity chromatography would provide very high specificity.
Experimental Protocol: Glycoprotein Affinity Chromatography
-
Column Preparation: Equilibrate a lectin-agarose column (e.g., Concanavalin A-agarose) with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
Sample Loading: Load the pre-cleared and protease-inhibited snail mucus extract onto the column at a slow flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound glycoproteins using a competitive sugar solution (e.g., 0.5 M methyl-α-D-mannopyranoside in the binding buffer).
-
Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing purified this compound.
Q5: My purified this compound shows a single band on SDS-PAGE, but its antimicrobial activity is low. What could be the issue?
A5: This could be due to partial, non-obvious degradation or denaturation of the protein. Even minor proteolytic cleavage can affect the protein's native conformation and biological activity. It is also possible that the purification conditions (e.g., pH, salt concentration) have led to a loss of activity. To troubleshoot this:
-
Re-evaluate your protease inhibition strategy: Consider using a more potent or broader-spectrum protease inhibitor cocktail from the very beginning of the purification.
-
Assess protein integrity: Use more sensitive techniques like mass spectrometry to check for minor degradation products.
-
Optimize elution conditions: If using affinity chromatography, try a gentler elution method. For example, a step-wise or gradient elution with the competitive sugar may be less harsh than a sudden change in buffer conditions.
-
Buffer exchange: Immediately after elution, exchange the buffer to one that is optimal for this compound's stability and activity.
Visual Guides
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Proteolytic Degradation.
References
Technical Support Center: Overcoming Insolubility of Recombinant Achacin
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant achacin, with a focus on overcoming insolubility.
Understanding the Challenge: this compound Insolubility
This compound is an antimicrobial glycoprotein (B1211001) originally isolated from the mucus of the giant African snail, Lissachatina fulica.[1][2][3] Its native form is a glycosylated homodimer.[2][4] When expressed recombinantly, particularly in bacterial systems like E. coli, this compound has a high tendency to misfold and aggregate, forming insoluble inclusion bodies.[5][6] This is a common challenge for many recombinant proteins, as the cellular environment of the expression host may lack the necessary machinery for proper folding and post-translational modifications.[7][8]
Frequently Asked Questions (FAQs)
1. Why is my recombinant this compound expressed as insoluble inclusion bodies?
High-level expression of recombinant proteins in E. coli often outpaces the cell's capacity for correct protein folding, leading to the formation of dense, insoluble aggregates known as inclusion bodies.[6][9][10] Several factors can contribute to this issue with recombinant this compound:
-
High Expression Rate: Strong promoters (e.g., T7) can lead to such rapid protein synthesis that the cellular folding machinery, including chaperones, becomes overwhelmed.[7][8][11]
-
Lack of Post-Translational Modifications: this compound is naturally a glycoprotein.[1][2] E. coli lacks the machinery for glycosylation, and the absence of these modifications can impact folding and solubility.[5]
-
Cellular Environment: The reducing environment of the E. coli cytoplasm can interfere with the formation of correct disulfide bonds, which may be necessary for proper this compound folding.[12]
-
Codon Mismatch: The codons used in the this compound gene may be rare in E. coli, leading to translational pausing and subsequent misfolding.[13]
2. How can I improve the soluble expression of this compound in vivo?
Optimizing expression conditions is the first step to increasing the yield of soluble this compound.[14][15][16] Key strategies include:
-
Lowering Expression Temperature: Reducing the temperature to 15-25°C after induction slows down cellular processes, including protein synthesis.[17][18] This can give the polypeptide chain more time to fold correctly.
-
Reducing Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, preventing the overwhelming of the cell's folding machinery.[17][19]
-
Choosing a Different Expression Strain: Strains like BL21(DE3)pLysS can help control basal expression levels, which can be beneficial if this compound is toxic to the cells.[20]
-
Using Solubility-Enhancing Fusion Tags: Fusing this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can improve its solubility.[5][18][19]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of recombinant this compound.[19]
3. What should I do if this compound is still insoluble?
If optimizing expression conditions fails, the next step is to purify the this compound from inclusion bodies and then refold it in vitro.[8][21] This involves isolating the inclusion bodies, solubilizing the aggregated protein, and then refolding it into its active conformation.
4. How do I isolate and solubilize this compound from inclusion bodies?
The process involves cell lysis, washing the inclusion bodies to remove contaminants, and then solubilizing the protein using strong denaturants.
-
Isolation: After cell lysis (e.g., by sonication or high-pressure homogenization), inclusion bodies can be pelleted by centrifugation.[22] It is crucial to wash the pellet with buffers containing mild detergents (e.g., Triton X-100) or low concentrations of denaturants (e.g., 2M urea) to remove contaminating cellular proteins.[23]
-
Solubilization: The washed inclusion bodies are then solubilized in a buffer containing a high concentration of a denaturing agent (chaotrope), such as 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl).[10][21] A reducing agent, like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, should also be included to break any incorrect disulfide bonds.[12][21]
5. What are the common methods for refolding solubilized this compound?
The goal of refolding is to remove the denaturant in a controlled manner, allowing the protein to fold into its native, biologically active state.[10] Common techniques include:
-
Dilution: This is the simplest method, where the denatured protein solution is rapidly or gradually diluted into a large volume of refolding buffer.[23][24] The protein concentration must be kept low to minimize aggregation.[23]
-
Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer.[23][25] The denaturant concentration is gradually reduced through diffusion. Step-wise dialysis, with progressively lower concentrations of the denaturant, can improve refolding yields.[25]
-
On-Column Refolding: If using a purification tag (like a His-tag), the denatured protein can be bound to a chromatography column. The denaturant is then gradually washed away with a refolding buffer before the protein is eluted.[26][27]
6. How can I prevent aggregation during the refolding process?
Protein aggregation is a major challenge during refolding.[25] Several strategies can help mitigate this:
-
Use of Additives: Certain chemical additives in the refolding buffer can suppress aggregation and promote proper folding.[24]
-
Low Temperature: Performing the refolding at a low temperature (e.g., 4°C) can reduce hydrophobic interactions that lead to aggregation.
-
Pulsatile Renaturation: Adding the denatured protein to the refolding buffer in small amounts over time (pulse refolding) can help maintain a low concentration of unfolded protein, reducing the chances of aggregation.[23][28]
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant this compound
| Possible Cause | Troubleshooting Step |
| Codon Bias | Synthesize the this compound gene with codons optimized for E. coli expression. |
| Protein Toxicity | Use a tightly regulated promoter system (e.g., pBAD) or an expression strain that reduces basal expression (e.g., BL21(DE3)pLysS).[13][20] |
| Plasmid Instability | Ensure the correct antibiotic is used at the proper concentration in all growth media. |
| mRNA Instability | Check the 5' end of your transcript for sequences that might promote degradation. |
Problem 2: this compound is in Inclusion Bodies Despite Optimized Expression
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Confirm complete cell lysis by microscopy to ensure inclusion bodies are released. |
| Contamination of Inclusion Bodies | Wash the inclusion body pellet thoroughly with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.[22] |
| Inefficient Solubilization | Increase the concentration of the denaturant (up to 8M Urea or 6M GdnHCl).[21] Ensure a reducing agent is present. Incubate with shaking for a longer duration. |
Problem 3: Protein Aggregates and Precipitates During Refolding
| Possible Cause | Troubleshooting Step |
| High Protein Concentration | Decrease the protein concentration during refolding (typically to 0.01-0.1 mg/mL).[23] |
| Incorrect Buffer Conditions | Screen a variety of refolding buffers with different pH values and additives. |
| Rapid Removal of Denaturant | Use a slower method for denaturant removal, such as step-wise dialysis.[25] |
| Incorrect Disulfide Bond Formation | Include a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) in the refolding buffer.[12][27] |
Quantitative Data Summary
Table 1: Common Denaturant and Additive Concentrations for Solubilization and Refolding
| Component | Typical Concentration for Solubilization | Typical Concentration for Refolding | Purpose |
| Urea | 6 - 8 M[21] | 0.5 - 2 M | Denaturant |
| Guanidine HCl | 6 M[21] | 0.5 - 1 M | Denaturant |
| DTT | 5 - 10 mM | 1 mM | Reducing Agent |
| L-Arginine | N/A | 0.4 - 1 M | Aggregation Suppressor |
| Glycerol | N/A | 10 - 20% (v/v) | Stabilizer |
| PEG 3350 | N/A | 0.1 - 1% (w/v) | Crowding Agent |
| Reduced Glutathione (GSH) | N/A | 1 - 5 mM | Redox Shuffling |
| Oxidized Glutathione (GSSG) | N/A | 0.1 - 0.5 mM | Redox Shuffling |
Experimental Protocols
Protocol 1: Isolation and Solubilization of this compound Inclusion Bodies
-
Harvest Cells: Centrifuge the E. coli culture expressing recombinant this compound. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Inclusion Body Collection: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C. The pellet contains the inclusion bodies.
-
Wash Inclusion Bodies: Resuspend the pellet in a wash buffer (e.g., lysis buffer with 1% Triton X-100). Vortex thoroughly and centrifuge again. Repeat this wash step at least twice to remove contaminants.
-
Solubilization: Resuspend the final washed pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M GdnHCl, 10 mM DTT). Stir or gently shake at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 2: Refolding of this compound by Step-Wise Dialysis
-
Prepare Dialysis Buffers: Prepare a series of dialysis buffers (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine) with decreasing concentrations of the denaturant used for solubilization (e.g., 4M, 2M, 1M, 0.5M, and 0M GdnHCl).
-
Initial Dialysis: Place the solubilized this compound solution into a dialysis cassette. Begin dialysis against the first buffer (4M GdnHCl) at 4°C for 4-6 hours.
-
Step-wise Dialysis: Sequentially transfer the dialysis cassette to the buffers with decreasing denaturant concentrations, dialyzing for 4-6 hours at each step.
-
Final Dialysis: Perform the final dialysis step against the buffer with no denaturant for at least 12 hours, with at least one buffer change.
-
Concentration and Analysis: After dialysis, recover the refolded protein. Centrifuge to remove any precipitate. Concentrate the soluble protein using an appropriate method (e.g., ultrafiltration) and analyze for proper folding and activity.
Visualizations
Caption: Workflow for expression, purification, and refolding of recombinant this compound.
Caption: Decision-making flowchart for addressing this compound insolubility.
References
- 1. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 6. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. youtube.com [youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. neb.com [neb.com]
- 14. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 16. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 17. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 21. goldbio.com [goldbio.com]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. jabonline.in [jabonline.in]
- 25. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ipo.lbl.gov [ipo.lbl.gov]
- 27. researchgate.net [researchgate.net]
- 28. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achacin Enzymatic Assays
Welcome to the technical support center for achacin enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enzymatic activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its enzymatic activity?
This compound is a glycoprotein (B1211001) originally isolated from the body surface mucus of the giant African snail, Achatina fulica. It functions as an L-amino acid oxidase (LAO), a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids. The enzymatic reaction produces α-keto acids, ammonia, and hydrogen peroxide (H₂O₂).[1][2] The production of H₂O₂ is the primary mechanism behind this compound's potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]
Q2: What is the substrate specificity of this compound?
This compound exhibits broad substrate specificity for L-amino acids, showing high activity against substrates like L-leucine.[2] It is stereospecific and does not oxidize D-amino acids.[2]
Q3: How is this compound activity typically measured?
The most common method for measuring this compound's L-amino acid oxidase activity is to quantify the amount of hydrogen peroxide (H₂O₂) produced. A widely used colorimetric method is the ferric-xylenol orange (FOX) assay. In this assay, H₂O₂ oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic solution. The resulting Fe³⁺ ions form a colored complex with xylenol orange, which can be measured spectrophotometrically at a wavelength of approximately 560 nm.
Q4: What are the known inhibitors of this compound activity?
This compound's enzymatic activity can be inhibited by:
-
Hydrogen peroxide scavengers: As H₂O₂ is the mediator of its antibacterial effect, scavengers that remove H₂O₂ will inhibit this activity.[2]
-
N-acetylneuraminic acid (Neu5Ac): This sialic acid has been shown to inhibit the L-amino acid oxidase activity of this compound.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound enzymatic assays.
| Issue | Potential Cause | Recommended Solution |
| No or low enzyme activity | Improper enzyme storage: this compound may have lost activity due to incorrect storage temperature or repeated freeze-thaw cycles. | Store purified this compound at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles. |
| Suboptimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for this compound activity. | While specific optimal conditions for this compound are not widely published, a starting point for L-amino acid oxidases is a pH of around 7.5-8.0 and a temperature of approximately 37°C. It is recommended to perform an optimization matrix to determine the ideal conditions for your specific assay. | |
| Degraded substrate: The L-amino acid substrate may have degraded over time. | Use a fresh, high-quality L-amino acid substrate solution for each experiment. | |
| Presence of inhibitors: Your sample or buffer may contain substances that inhibit this compound activity. | Ensure that your buffers and samples are free from known inhibitors like high concentrations of chelating agents or detergents that could denature the enzyme. If your sample is complex, consider a buffer exchange or dialysis step. | |
| High background signal | Contaminated reagents: Reagents, particularly the xylenol orange or ferrous sulfate (B86663) in the FOX assay, may be contaminated or have auto-oxidized. | Prepare fresh reagents for each experiment. Ensure high-purity water is used. |
| Light exposure: The FOX reagent is light-sensitive and can auto-oxidize, leading to a high background. | Prepare the FOX reagent fresh and protect it from light. Conduct the assay in a timely manner after adding the reagent. | |
| Spontaneous substrate degradation: Some amino acids may be unstable and degrade, producing H₂O₂ non-enzymatically. | Run a "no-enzyme" control (substrate and buffer only) to measure any non-enzymatic H₂O₂ production and subtract this from your sample readings. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or assay reagents. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each step. |
| Temperature fluctuations: Inconsistent incubation temperatures across wells or between experiments. | Use a calibrated incubator or water bath with stable temperature control. Ensure all components of the assay are equilibrated to the correct temperature before starting the reaction. | |
| Edge effects in microplates: Wells on the edge of a microplate can experience more evaporation and temperature variation. | Avoid using the outer wells of the microplate for critical samples. Alternatively, fill the outer wells with water or buffer to create a humidity barrier. | |
| Protein aggregation: this compound, being a glycoprotein, may be prone to aggregation, leading to variable activity. | Visually inspect your enzyme solution for any precipitation. If aggregation is suspected, a gentle centrifugation step might be necessary. Consider including a low concentration of a non-ionic detergent in your buffer, but first test its effect on enzyme activity. |
Experimental Protocols
Purification of this compound from Snail Mucus (Adapted Protocol)
This protocol provides a general guideline for the purification of this compound from the mucus of Achatina fulica.
-
Mucus Collection: Collect mucus from the collar of the snails.
-
Initial Processing: Dilute the collected mucus with a buffer (e.g., 50 mM Tris-HCl, pH 7.5). To reduce viscosity, polysaccharides can be precipitated by adding polyvinylpolypyrrolidone (PVPP) to a final concentration of 4% (w/v).
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 30 minutes to remove insoluble material.
-
Ammonium (B1175870) Sulfate Precipitation: Fractionate the supernatant by adding ammonium sulfate. The fraction precipitating between 40-60% saturation often contains this compound.
-
Dialysis: Dissolve the precipitate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl) and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
Chromatography: Further purify the dialyzed sample using column chromatography techniques such as ion exchange (e.g., DEAE-Toyopearl) followed by size-exclusion chromatography.
Standard this compound (L-Amino Acid Oxidase) Activity Assay using the Ferric-Xylenol Orange (FOX) Method
This colorimetric assay quantifies the H₂O₂ produced by this compound's enzymatic activity.
Reagents:
-
Assay Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.5.
-
Substrate Solution: 10 mM L-Leucine in Assay Buffer.
-
FOX Reagent:
-
Solution A: 25 mM Ammonium ferrous sulfate in 2.5 M H₂SO₄.
-
Solution B: 10 mM Xylenol orange in water.
-
Working FOX Reagent: Mix 1 volume of Solution A with 100 volumes of Solution B. Prepare fresh and protect from light.
-
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Hydrogen Peroxide Standard: A series of known concentrations of H₂O₂ (e.g., 0-100 µM) in Assay Buffer to generate a standard curve.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add:
-
50 µL of Assay Buffer
-
20 µL of purified this compound solution (or experimental sample)
-
20 µL of Substrate Solution to start the reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration.
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution.
-
Color Development: Add 100 µL of the working FOX reagent to each tube and incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance of the solution at 560 nm using a spectrophotometer or microplate reader.
-
Quantification: Determine the concentration of H₂O₂ produced in your samples by comparing their absorbance to the standard curve generated with the hydrogen peroxide standards. One unit of L-amino acid oxidase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.
Visualizations
This compound Enzymatic Reaction Workflow
Caption: Workflow of this compound's enzymatic reaction and H₂O₂ detection.
Troubleshooting Logic for Low this compound Activity
Caption: Troubleshooting flowchart for low this compound enzymatic activity.
Signaling Pathway: Wnt/β-catenin and BMP2 in Osteoblast Differentiation
This compound has been implicated in modulating signaling pathways related to bone regeneration. The following diagram illustrates the established relationship between the Wnt/β-catenin and BMP signaling pathways, which are crucial for osteoblast differentiation.
Caption: Crosstalk between Wnt/β-catenin and BMP2 signaling pathways.
References
Technical Support Center: Achacin Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with achacin antimicrobial assays. Variability in results is a common challenge, and this resource aims to provide clear, actionable solutions to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound antimicrobial assays, offering potential causes and solutions.
Question 1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound higher than expected or inconsistent between replicates?
Potential Causes and Solutions:
Several factors can contribute to unexpectedly high or variable MIC values. It is crucial to systematically evaluate each potential source of error.
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. An inoculum that is too high can overwhelm the antimicrobial agent, leading to higher MICs. Conversely, an inoculum that is too low may result in artificially low MICs.
-
Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Ensure thorough mixing of the culture before dilution.[1]
-
-
This compound Adsorption: this compound, being a glycoprotein (B1211001), may adhere to the surface of standard polystyrene microtiter plates, reducing its effective concentration in the assay medium.
-
Solution: Utilize low-binding materials for your assays. Polypropylene (B1209903) plates and tubes are recommended to minimize the adsorption of this compound.[2]
-
-
Media Composition: The presence of certain ions and other components in the growth medium can interfere with this compound's activity.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (MHB) for your assays. If variability persists, consider testing in a more defined, physiologically relevant medium.
-
-
This compound Stability: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound, reducing its antimicrobial potency.
-
Solution: Aliquot your this compound stock solution upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Question 2: I am observing inconsistent or irregularly shaped zones of inhibition in my agar (B569324) well diffusion assay.
Potential Causes and Solutions:
Inconsistent zones of inhibition can stem from several procedural inconsistencies.
-
Inoculum Distribution: Uneven spreading of the bacterial inoculum on the agar surface will result in irregular zones of inhibition.
-
Solution: Ensure a uniform lawn of bacteria by rotating the plate during inoculation to cover the entire surface evenly.[1]
-
-
Agar Depth: Variations in the depth of the agar can affect the diffusion of this compound, leading to inconsistent zone sizes.
-
Solution: Pour a standardized volume of agar into each petri dish to maintain a consistent depth.
-
-
Well Creation: Inconsistencies in the size and shape of the wells will lead to variable diffusion patterns.
-
Solution: Use a sterile, standardized cork borer or the end of a sterile pipette tip to create uniform wells in the agar.
-
-
This compound Diffusion Time: Insufficient time for this compound to diffuse into the agar before bacterial growth can lead to smaller or less defined zones.
-
Solution: Allow the this compound solution to diffuse into the agar for a set period at room temperature before incubation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound and its antimicrobial properties.
Question 1: What is the mechanism of action of this compound?
This compound is an antibacterial glycoprotein that exhibits its antimicrobial effect through the activity of its L-amino acid oxidase (LAAO) domain.[3][4][5] The enzyme catalyzes the oxidative deamination of L-amino acids, which produces hydrogen peroxide (H₂O₂), ammonia, and α-keto acids.[4][5] The primary antimicrobial action is attributed to the generation of cytotoxic H₂O₂.[3][4][5] Furthermore, this compound has been shown to preferentially bind to bacteria in their growth phase, which may localize the production of H₂O₂ at the bacterial cell surface, enhancing its efficacy.[3][4] While H₂O₂ is the main mediator, this compound also appears to interact with and attack the plasma membranes of bacteria.[4]
Question 2: What is the optimal pH for this compound's antimicrobial activity?
The antimicrobial activity of many peptides is pH-dependent. Generally, a lower pH (more acidic environment) can enhance the activity of cationic antimicrobial peptides by increasing their net positive charge, which facilitates interaction with the negatively charged bacterial membrane. While specific quantitative data for this compound is limited, one study on a histidine-containing antimicrobial peptide demonstrated significantly enhanced activity at pH 5 and 6.[6] It is recommended to evaluate the activity of this compound across a range of physiologically relevant pH values to determine its optimal working condition.
Question 3: How does media composition, specifically cation concentration, affect this compound assay results?
The concentration of divalent cations, such as Ca²⁺ and Mg²⁺, in the assay medium can significantly impact the MIC values of antimicrobial peptides.[7] High concentrations of these cations can shield the negative charges on the bacterial membrane, thus interfering with the initial electrostatic attraction of cationic peptides. One study showed that for some nonfermenting bacteria, supplementing Mueller-Hinton broth with calcium and magnesium increased the MICs of aminoglycosides by one to two log₂ concentrations.[7] Therefore, it is crucial to use cation-adjusted Mueller-Hinton broth to ensure consistency in results.[2]
Data Presentation
Table 1: Summary of Factors Causing Variability in this compound Antimicrobial Assay Results
| Factor | Parameter | Source of Variability | Quantitative Impact on MIC/Zone of Inhibition | Recommendations for Minimizing Variability |
| Inoculum | Inoculum Density | A higher inoculum can overwhelm the antimicrobial agent, leading to increased MICs. | A 2-fold increase in inoculum can result in a 1.6 log₂-fold increase in MIC for some antibiotics. | Standardize inoculum to 0.5 McFarland. |
| Incubation | Incubation Time | Longer incubation times can lead to antibiotic degradation or bacterial regrowth, affecting results. | For some antibiotics, extending incubation from 20h to 40h can increase MIC values. | Adhere to standardized incubation times (e.g., 16-20 hours for broth microdilution). |
| Incubation Temperature | Sub-optimal temperatures can affect bacterial growth rates and enzyme activity. | Reducing incubation temperature from 35°C to 22°C has been shown to decrease the precision of disc diffusion results. | Maintain a constant and optimal incubation temperature (e.g., 35 ± 2°C). | |
| Assay Medium | pH | The net charge of this compound and the bacterial surface charge are pH-dependent. | Decreasing media pH has been shown to increase the antimicrobial activity of some peptides. | Use buffered media and record the final pH of the assay. |
| Cation Concentration | Divalent cations (Ca²⁺, Mg²⁺) can interfere with the binding of cationic peptides to the bacterial membrane. | Supplementation of Mueller-Hinton broth with Ca²⁺ and Mg²⁺ can increase aminoglycoside MICs by 1-2 log₂ concentrations for some bacteria.[7] | Use cation-adjusted Mueller-Hinton Broth (CAMHB). | |
| Labware | Plate/Tube Material | This compound, as a glycoprotein, can adsorb to polystyrene surfaces. | Using polypropylene plates can result in two-fold lower MICs for some cationic peptides compared to polystyrene.[2] | Use polypropylene or other low-binding plates and tubes. |
Experimental Protocols
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in polypropylene tubes.
-
-
Assay Procedure:
-
Add 50 µL of CAMHB to each well of a 96-well polypropylene plate.
-
Add 50 µL of the highest concentration of the this compound serial dilution to the first well of each row and mix.
-
Perform a serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth, as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
2. Agar Well Diffusion Assay
This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a well containing the this compound solution.
Materials:
-
This compound solution
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Calipers
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Well Preparation:
-
Using a sterile cork borer (e.g., 6 mm in diameter), punch a well into the center of the inoculated agar plate.
-
-
Application of this compound:
-
Carefully pipette a fixed volume (e.g., 50 µL) of the this compound solution into the well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours in an inverted position.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound antimicrobial assays.
Caption: Proposed signaling pathway for this compound's antimicrobial action.
Caption: General experimental workflow for antimicrobial susceptibility testing.
References
- 1. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of divalent cation concentrations on the antibiotic susceptibilities of nonfermenters other than Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Achacin Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the stability and activity of achacin, a glycoprotein (B1211001) with antimicrobial properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a glycoprotein originally isolated from the mucus of the giant African snail, Achatina fulica.[1][2] Its primary antimicrobial activity is mediated through its L-amino acid oxidase (LAO) activity.[1][2][3] this compound catalyzes the oxidative deamination of L-amino acids, producing hydrogen peroxide (H₂O₂), which is a key agent in its bactericidal effects.[1][2][3]
Q2: What is the predicted isoelectric point (pI) of this compound and why is it important?
The isoelectric point (pI) is the pH at which a protein has no net electrical charge. Proteins are often least soluble at their pI, which can lead to aggregation and precipitation.[4] Knowing the pI is crucial for selecting a buffer pH that maintains the protein's solubility and stability.
The amino acid sequence of the this compound precursor (Accession: P35903) was obtained from UniProt.[5] Based on this sequence, the predicted isoelectric point (pI) of the mature this compound protein (after cleavage of the 29-residue signal peptide) is approximately 6.85 . This prediction was performed using the ExPASy ProtParam tool. Therefore, to maintain solubility, it is recommended to use a buffer with a pH at least one unit away from the pI.
Q3: What are the key buffer parameters to consider for optimizing this compound stability and activity?
The three primary buffer parameters to optimize are:
-
pH: Directly influences the net charge of the protein, affecting its solubility and conformational stability. For this compound, with a predicted pI of 6.85, a buffer pH in the range of 7.5 - 8.5 is a good starting point to ensure a net negative charge and minimize aggregation.
-
Ionic Strength: The concentration of salt in the buffer can affect protein solubility and stability. Low ionic strength can lead to aggregation due to unshielded electrostatic interactions, while very high ionic strength can cause "salting out". A common starting point is a physiological ionic strength, such as 150 mM NaCl.
-
Temperature: Temperature affects both the stability of the protein and the rate of its enzymatic activity. L-amino acid oxidases from different sources have shown varied optimal temperatures.[2][6] It is crucial to determine the optimal temperature for both long-term storage (stability) and for enzymatic assays (activity).
Q4: Are there any additives that can be used to improve this compound stability?
Yes, various additives can be included in the buffer to enhance protein stability and prevent aggregation.[7][8][9] Common stabilizing additives include:
-
Glycerol: Often used at 10-50% (v/v) to stabilize proteins for storage, especially at low temperatures.
-
Sugars (e.g., sucrose, trehalose): Can act as cryoprotectants and stabilizers.
-
Amino Acids (e.g., Arginine, Glycine): Can help to reduce protein aggregation.[9]
-
Non-ionic detergents (e.g., Tween-20, Triton X-100): Can be used at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation.
Troubleshooting Guides
Problem 1: this compound is precipitating out of solution.
-
Potential Cause: The buffer pH is too close to the isoelectric point (pI) of this compound (predicted pI ≈ 6.85).
-
Solution: Adjust the buffer pH to be at least one unit above or below the pI. A pH of 7.8 or higher is recommended.
-
-
Potential Cause: The ionic strength of the buffer is too low.
-
Solution: Increase the salt concentration. A starting concentration of 150 mM NaCl is recommended. You can screen a range of NaCl concentrations (e.g., 50 mM to 500 mM) to find the optimal level.
-
-
Potential Cause: The protein concentration is too high.
-
Solution: Reduce the protein concentration. If a high concentration is required for downstream applications, consider performing purification and buffer exchange steps at a lower concentration and then concentrating the protein as the final step.
-
-
Potential Cause: The protein is unstable at the current temperature.
-
Solution: Perform all purification and handling steps at 4°C to minimize thermal stress. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C.
-
Problem 2: Loss of this compound's L-amino acid oxidase (LAO) activity.
-
Potential Cause: Suboptimal pH for enzyme activity.
-
Solution: Determine the optimal pH for this compound's LAO activity by performing the activity assay across a range of pH values (e.g., pH 6.0 to 9.0). L-amino acid oxidases from other mollusks have shown optimal activity in the neutral to slightly alkaline range.[6]
-
-
Potential Cause: Incorrect assay temperature.
-
Solution: Optimize the assay temperature by performing the LAO activity assay at different temperatures (e.g., 25°C, 37°C, 50°C).
-
-
Potential Cause: Presence of inhibitors.
-
Solution: Ensure that the buffer and reagents are free from potential enzyme inhibitors. For example, high concentrations of certain metal ions can inhibit enzyme activity.[2] Adding a chelating agent like EDTA (at a low concentration, e.g., 1 mM) can be beneficial, unless the enzyme requires divalent cations for activity.
-
-
Potential Cause: Repeated freeze-thaw cycles.
-
Solution: Aliquot the purified this compound into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.
-
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound
| Parameter | Recommended Range | Rationale |
| Buffer | Tris-HCl, HEPES, or Phosphate | Commonly used buffers with good buffering capacity in the neutral to alkaline pH range. |
| pH | 7.5 - 8.5 | To maintain a net negative charge and enhance solubility, given the predicted pI of 6.85. |
| Ionic Strength | 100 - 250 mM NaCl | To mimic physiological conditions and prevent non-specific aggregation. |
| Additives (for storage) | 10-20% Glycerol | To act as a cryoprotectant and stabilizer. |
Table 2: Troubleshooting Summary for this compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Precipitation after purification | Buffer pH near pI | Increase buffer pH to >7.8 |
| Low ionic strength | Increase NaCl concentration to 150 mM | |
| Precipitation during concentration | High protein concentration | Concentrate in smaller volume increments with intermittent gentle mixing. Add stabilizing excipients. |
| Precipitation after thawing | Freeze-thaw damage | Aliquot into single-use tubes before freezing. Thaw rapidly at room temperature and place on ice immediately. |
Experimental Protocols
Protocol 1: L-Amino Acid Oxidase (LAO) Activity Assay
This protocol is adapted from standard colorimetric assays for L-amino acid oxidase activity.
Materials:
-
Purified this compound solution
-
L-amino acid substrate solution (e.g., 10 mM L-Leucine in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Horseradish Peroxidase (HRP) solution (1 U/mL in assay buffer)
-
O-phenylenediamine (OPD) or a similar chromogenic substrate for HRP (e.g., 10 mg/mL in a suitable solvent)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and OPD.
-
Add a specific amount of the this compound sample to the wells of the 96-well plate.
-
To initiate the reaction, add the L-amino acid substrate to the wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 492 nm for OPD).
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced by the LAO activity of this compound.
Protocol 2: Thermal Stability Assessment using Circular Dichroism (CD) Spectroscopy
This protocol outlines a general method for assessing the thermal stability of this compound.
Materials:
-
Purified this compound solution (0.1-0.5 mg/mL in the buffer of interest)
-
Circular Dichroism (CD) Spectrometer with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Equilibrate the this compound sample in the desired buffer using dialysis or a desalting column.
-
Record a baseline CD spectrum at a starting temperature (e.g., 20°C) in the far-UV region (e.g., 190-260 nm).
-
Select a wavelength where a significant change in the CD signal is observed upon unfolding (e.g., 222 nm for α-helical proteins).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 90°C).
-
Monitor the change in the CD signal at the selected wavelength as a function of temperature.
-
The data can be plotted as the CD signal versus temperature. The midpoint of the transition (Tm) represents the melting temperature of the protein, which is an indicator of its thermal stability.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound buffer conditions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snake Venom L-Amino Acid Oxidases: Trends in Pharmacology and Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. uniprot.org [uniprot.org]
- 6. An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Improving the Long-Term Storage of Purified Achacin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of purified achacin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of purified this compound degradation during storage?
A1: The primary causes of this compound degradation are multifactorial and typical for glycoproteins. These include microbial contamination, repeated freeze-thaw cycles that can lead to aggregation, suboptimal pH conditions, and oxidation.[1][2] Since this compound is an enzyme (L-amino acid oxidase), maintaining its three-dimensional structure is critical for its antibacterial activity, which is mediated by the production of hydrogen peroxide (H₂O₂).[3][4]
Q2: What are the recommended general storage conditions for purified this compound?
A2: For short-term storage (days to a week), refrigeration at 2-8°C in a suitable buffer is recommended. For long-term storage, two primary methods are suggested: freezing at -80°C or lyophilization (freeze-drying).[1][5] When freezing, it is crucial to use a cryoprotectant to prevent aggregation.[6]
Q3: Can I store purified this compound at -20°C?
A3: While -20°C is a common temperature for protein storage, -80°C is generally preferred for long-term stability to minimize the activity of any residual proteases and reduce the rate of chemical degradation.[5] Some studies on similar enzymes suggest that storage at -10°C can be more detrimental than at 4°C due to intermittent freezing and thawing, so a stable, very low temperature is key.[7]
Q4: What is lyophilization and is it suitable for this compound?
A4: Lyophilization, or freeze-drying, is a process where the protein solution is frozen and then the water is removed by sublimation under a vacuum.[8] This results in a stable, dry powder that can be stored for extended periods, often at 4°C or even room temperature, protected from light and moisture.[9] This method is highly suitable for enzymes like this compound, provided a proper protocol with lyoprotectants is followed.[10]
Troubleshooting Guides
Issue 1: Loss of Antibacterial Activity After Storage
Q: I have stored my purified this compound at -80°C, but upon thawing, its antibacterial activity is significantly reduced. What could be the cause?
A: This is a common issue that can stem from several factors:
-
Freeze-Thaw Damage: Repeated freeze-thaw cycles are a major cause of protein aggregation and denaturation.[2][11] When freezing, ice crystals can form and create mechanical stress on the protein structure.
-
Aggregation: The loss of activity is often due to the formation of soluble or insoluble aggregates. Aggregation can be triggered by the increased protein concentration in the unfrozen liquid phase during freezing (cryoconcentration) and exposure of hydrophobic regions.[12]
-
Absence of Cryoprotectants: Storing this compound in a simple buffer without cryoprotectants like glycerol (B35011) or sugars (e.g., sucrose, trehalose) can lead to significant activity loss upon freezing.[6][13]
-
Contamination: The presence of contaminating proteases in your purified sample can degrade this compound over time, even at low temperatures.
Solution Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Sample Precipitation After Thawing
Q: My purified this compound solution appears cloudy and has a visible precipitate after thawing from -80°C. What happened and how can I prevent this?
A: Visible precipitation is a clear sign of irreversible protein aggregation. The causes are similar to those for loss of activity but more severe.
-
pH Shift During Freezing: As water freezes, buffer components can crystallize, leading to significant shifts in the pH of the remaining unfrozen liquid, which can cause the protein to denature and aggregate.[2][14]
-
High Protein Concentration: Very high concentrations of protein are more prone to aggregation, especially during the stresses of freezing and thawing.[15]
-
Inappropriate Buffer: The choice of buffer can influence protein stability during freezing. For example, phosphate (B84403) buffers can be problematic due to pH shifts upon freezing.[2]
Solutions:
-
Optimize Buffer Conditions: Screen different buffers and pH values to find the optimal conditions for this compound stability. A buffer with a low heat of fusion, such as histidine, may be preferable.
-
Add Stabilizing Excipients: In addition to cryoprotectants, consider adding surfactants like Polysorbate 20 or 80 at low concentrations (e.g., 0.01-0.05%) to prevent surface-induced denaturation and aggregation.
-
Control Thawing: Thaw the sample quickly in a room temperature water bath to minimize the time spent at intermediate temperatures where aggregation can be accelerated.
-
Consider Lyophilization: If aggregation upon freezing is a persistent issue, lyophilization is an excellent alternative that often yields a more stable product.[9]
Issue 3: Inconsistent Results with Lyophilized this compound
Q: I have lyophilized my purified this compound, but the activity varies between batches. How can I improve the consistency?
A: Inconsistent results from lyophilization often point to an unoptimized lyophilization cycle or formulation.
-
Inadequate Lyoprotectant: The type and concentration of the lyoprotectant (e.g., sucrose, trehalose) are critical. These sugars form an amorphous glassy matrix that protects the protein during drying. Insufficient amounts can lead to denaturation.
-
Collapse Temperature: If the primary drying temperature is above the collapse temperature of the formulation, the solid cake structure can be compromised, leading to a "melted back" appearance and poor stability.[10]
-
Residual Moisture: The final moisture content of the lyophilized cake is crucial. Too much residual moisture can lead to instability over time.
-
Reconstitution Issues: The lyophilized powder must be reconstituted gently and with the correct buffer to ensure full, non-aggregated resolubilization.
Solutions:
-
Optimize the Formulation: Systematically screen different lyoprotectants and their concentrations.
-
Determine the Collapse Temperature: Use techniques like Freeze-Dry Microscopy (FDM) or Differential Scanning Calorimetry (DSC) to determine the critical collapse temperature of your formulation and set the primary drying temperature well below this value.[10]
-
Develop a Robust Lyophilization Cycle: Optimize the freezing rate, primary drying (temperature and pressure), and secondary drying (temperature and time) to ensure a consistent and stable final product.[8][16]
-
Standardize Reconstitution: Develop a clear, gentle reconstitution protocol. This may involve letting the vial warm to room temperature before adding the buffer, and gently swirling to dissolve the cake rather than vortexing.
Data Presentation
The following tables summarize expected stability trends for purified this compound based on data from similar glycoproteins and L-amino acid oxidases. It is recommended to perform specific stability studies for your particular this compound preparation.
Table 1: Effect of Storage Temperature on Purified this compound Activity (Aqueous Solution, pH 7.0)
| Temperature | Storage Duration | Expected Activity Retention | Notes |
| 25°C | 24 hours | < 50% | Significant degradation and potential microbial growth. Not recommended. |
| 4°C | 1 week | ~80-90% | Suitable for short-term storage. Risk of microbial growth without preservatives. |
| -20°C | 1-3 months | Variable, ~60-80% | Risk of aggregation with freeze-thaw cycles. Less stable than -80°C.[7] |
| -80°C | > 1 year | > 90% | Recommended for long-term storage in single-use aliquots with cryoprotectant.[1] |
Table 2: Influence of pH on this compound Stability in Aqueous Solution at 4°C
| pH | Buffer System | Expected Stability | Rationale |
| 4.0 | Acetate | Low | Potential for acid-induced denaturation. Far from physiological pH. |
| 5.5 | MES | Moderate | Closer to the isoelectric point of many proteins, which can reduce solubility. |
| 7.0 - 7.5 | HEPES, Tris | High | Mimics physiological conditions where the enzyme is naturally active.[17] |
| 8.5 | Tris, Borate | Moderate to High | Many proteins maintain stability, but risk of deamidation increases. |
| > 9.0 | Glycine-NaOH | Low | High pH can lead to denaturation and degradation. |
Table 3: Comparison of Long-Term Storage Methods for Purified this compound
| Storage Method | Temperature | Form | Advantages | Disadvantages |
| Frozen Solution | -80°C | Liquid (Frozen) | Simple procedure; good for many proteins. | Risk of freeze-thaw damage and aggregation; requires cryoprotectants.[2] |
| Lyophilization | 4°C to 25°C | Dry Powder | Excellent long-term stability; reduced shipping costs (no cold chain).[9] | Requires specialized equipment and cycle development; potential for activity loss if not optimized. |
Experimental Protocols
Protocol 1: L-Amino Acid Oxidase (LAAO) Activity Assay
This protocol is adapted from methods used for quantifying H₂O₂ production, which is directly proportional to this compound's enzymatic activity.[18][19][20]
Materials:
-
Purified this compound sample
-
L-Leucine (or another suitable L-amino acid substrate)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.5
-
Xylenol Orange
-
Ferrous sulfate (B86663) (FeSO₄)
-
Sulfuric acid (H₂SO₄)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 560 nm[21]
Procedure:
-
Prepare Reagents:
-
Substrate Solution: Prepare a 20 mM solution of L-Leucine in 0.1 M PBS (pH 7.5).
-
Xylenol Orange Reagent: Prepare a solution containing 0.25 mM FeSO₄, 25 mM H₂SO₄, and 0.1 mM xylenol orange in ultrapure water. Prepare this reagent fresh.
-
-
Enzymatic Reaction:
-
Add 50 µL of your purified this compound sample (diluted in 0.1 M PBS if necessary) to the wells of a 96-well plate.
-
To initiate the reaction, add 50 µL of the 20 mM L-Leucine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction and detect the H₂O₂ produced by adding 100 µL of the Xylenol Orange Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Quantification:
-
Create a standard curve using known concentrations of H₂O₂ (0.5 µM to 250 µM).
-
Calculate the amount of H₂O₂ produced by your this compound sample by comparing its absorbance to the standard curve.
-
One unit (U) of LAAO activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.
-
LAAO Activity Assay Workflow:
Caption: Workflow for the L-Amino Acid Oxidase activity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[22][23]
Materials:
-
Purified this compound sample
-
Target bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microplates (round-bottom preferred)
-
Spectrophotometer and incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target bacteria into MHB and incubate overnight at 37°C.
-
On the day of the assay, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Prepare this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.
-
Add 200 µL of your highest concentration of this compound (e.g., 256 µg/mL) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
-
Protocol 3: General Protocol for Lyophilization of Purified this compound
This is a generalized protocol. The specific parameters (temperatures, times, pressures) should be optimized for your specific formulation and lyophilizer.[10]
Materials:
-
Purified this compound in a suitable buffer (e.g., ammonium (B1175870) bicarbonate, which is volatile)
-
Lyoprotectant (e.g., Trehalose or Sucrose)
-
Lyophilizer with temperature and pressure control
-
Lyophilization vials and stoppers
Procedure:
-
Formulation:
-
Buffer exchange the purified this compound into a volatile buffer like 20 mM ammonium bicarbonate to avoid high salt concentrations in the final product.
-
Add a lyoprotectant to a final concentration of 2-5% (w/v). Trehalose is often an excellent choice.
-
Filter the final solution through a 0.22 µm filter.
-
-
Filling and Freezing:
-
Dispense the formulated this compound into sterile lyophilization vials.
-
Place the vials on the lyophilizer shelf and cool the shelf to -40°C or lower. Hold for 2-3 hours to ensure complete freezing. This step must be performed below the formulation's collapse temperature.
-
-
Primary Drying (Sublimation):
-
Once frozen, apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Slowly raise the shelf temperature to a point still well below the collapse temperature (e.g., -20°C).
-
Hold under these conditions for 24-48 hours, or until all the ice has sublimated. This is the longest phase of the cycle.
-
-
Secondary Drying (Desorption):
-
Reduce the chamber pressure further if possible.
-
Gradually increase the shelf temperature to 20-25°C.
-
Hold for another 6-12 hours to remove residual bound water molecules. The final residual moisture should ideally be <1%.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen, then fully stopper the vials under vacuum or partial vacuum.
-
Remove the vials and secure the stoppers with aluminum crimp seals.
-
Store the lyophilized product protected from light, typically at 4°C.
-
Glycoprotein Degradation Pathways:
Caption: Common degradation pathways for glycoproteins like this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pci.com [pci.com]
- 9. Lyophilization for the production of stable enzymatic additives - RevoluZion Technology [revoluzionproject.eu]
- 10. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pharm-int.com [pharm-int.com]
- 17. researchgate.net [researchgate.net]
- 18. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A highly sensitive method for quantitative determination of L-amino acid oxidase activity based on the visualization of ferric-xylenol orange formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation | PLOS One [journals.plos.org]
- 21. A Xylenol Orange-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. protocols.io [protocols.io]
Common interferences in the L-amino acid oxidase assay
Welcome to the Technical Support Center for the L-amino acid Oxidase (LAAO) Assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during LAAO activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the L-amino acid oxidase (LAAO) assay?
A1: The L-amino acid oxidase assay is a coupled enzymatic reaction used to determine the activity of LAAO or the concentration of L-amino acids. The assay proceeds in two main steps:
-
Oxidation of L-amino acid: LAAO catalyzes the stereospecific oxidative deamination of an L-amino acid in the presence of oxygen and water. This reaction produces the corresponding α-keto acid, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[1][2]
-
Detection of Hydrogen Peroxide: The H₂O₂ produced is then quantified. A common method involves a second enzymatic reaction using horseradish peroxidase (HRP). HRP catalyzes the oxidation of a chromogenic or fluorogenic substrate by H₂O₂, resulting in a colored or fluorescent product that can be measured spectrophotometrically.[3][4][5]
Q2: My sample is known to contain LAAO, but I am getting a weak or no signal. What are the possible causes?
A2: A weak or absent signal can be due to several factors:
-
Enzyme Inactivity: Ensure the LAAO enzyme has been stored correctly, typically at 4°C, and has not been frozen, as this can lead to inactivation.[5]
-
Sub-optimal Assay Conditions: Verify that the pH and temperature of the reaction are optimal for the specific LAAO being used. Most LAAO assays are performed at a pH between 6.5 and 8.5 and a temperature of 25°C or 37°C.[4][6]
-
Presence of Inhibitors: Your sample may contain inhibitors of LAAO or the coupling enzyme, HRP. Common inhibitors are listed in the troubleshooting section below.
-
Incorrect Reagent Concentration: Double-check the concentrations of all assay components, including the L-amino acid substrate, HRP, and the chromogenic substrate.
-
Degradation of Hydrogen Peroxide: The H₂O₂ produced might be degraded by substances in your sample, such as high concentrations of reducing agents or catalase.[7]
Q3: I am observing a high background signal in my negative control wells. What could be the reason?
A3: A high background signal can be caused by:
-
Contaminated Reagents: One or more of your reagents may be contaminated with H₂O₂ or a substance that interferes with the assay.
-
Autoxidation of Substrate: Some chromogenic substrates can autoxidize, leading to a background signal. Ensure substrates are protected from light.[5]
-
Sample Matrix Interference: Components in your sample matrix may react with the detection reagents to produce a signal.[8]
-
Presence of Endogenous Peroxidases: If your sample is a crude biological extract, it may contain endogenous peroxidases that can react with the chromogenic substrate.
Q4: What are "matrix effects" and how can they interfere with my LAAO assay?
A4: The matrix effect refers to the influence of all components in a sample, other than the analyte of interest, on the analytical measurement.[8] In the context of the LAAO assay, substances in the sample matrix (e.g., serum, plasma, urine, cell culture media) can interfere with the enzymatic reactions or the detection system.[9][10] This can lead to either an overestimation (enhancement) or underestimation (suppression) of the true LAAO activity.[8] For example, urine contains a wide variety of compounds that can inhibit HRP activity.[9]
Troubleshooting Guide
Issue 1: False Positives
A false positive is a result indicating the presence of LAAO activity when there is none.[11]
Potential Causes and Solutions:
| Cause | Solution |
| Heterophilic Antibodies | Heterophilic antibodies in the sample can cross-link the assay's antibodies (if using an immunoassay-based detection method), mimicking a positive signal.[12][13] To mitigate this, consider using blocking agents or diluting the sample. |
| Sample Contamination | The sample may be contaminated with an external peroxidase or H₂O₂. Use fresh, sterile consumables and reagents. |
| Non-specific Reactivity | Certain compounds in the sample may directly react with the chromogenic substrate. Run a control where the LAAO enzyme is omitted to check for this. |
Issue 2: False Negatives
A false negative is a result that fails to detect LAAO activity when it is actually present.[11]
Potential Causes and Solutions:
| Cause | Solution |
| Enzyme Inhibition | The sample may contain inhibitors of LAAO or HRP. See the table of common inhibitors below. |
| Sub-optimal pH or Temperature | Ensure the assay is performed at the optimal pH and temperature for the enzyme. |
| Presence of Reducing Agents | Reducing agents in the sample can interfere with the assay.[14] Consider sample pre-treatment to remove these agents. |
| High Endogenous Catalase Activity | If the sample has high catalase activity, the H₂O₂ produced by LAAO will be degraded before it can be detected.[7] |
Common Chemical Interferences
The following table summarizes common chemical compounds that can interfere with the LAAO assay.
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Azides, Cyanides, Sulfides | Inhibition of Horseradish Peroxidase (HRP).[15][16] | Avoid using buffers or preservatives containing these compounds. |
| Reducing Agents (e.g., Ascorbic Acid, Ferrous Sulfate, Glutathione, NADH) | Can reduce the oxidized chromogenic substrate or react directly with H₂O₂.[5][14] | Sample dilution or pre-treatment (e.g., dialysis, size-exclusion chromatography). |
| Benzoic Acid and Derivatives | Inhibition of L-amino acid oxidase.[17] | If presence is suspected, use an alternative LAAO from a different source that may be less sensitive to this inhibitor. |
| Metal Ions (e.g., Cu²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Can inhibit LAAO activity.[7] | Addition of a chelating agent like EDTA may help, but be cautious as it can also inhibit metallo-peroxidases. |
Experimental Protocols
Standard L-amino acid Oxidase Activity Assay
This protocol is a generalized method for determining LAAO activity using a colorimetric HRP-coupled assay.
Materials:
-
L-amino acid Oxidase (enzyme source)
-
L-amino acid substrate (e.g., L-leucine, L-phenylalanine)[2]
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB))
-
Reaction Buffer (e.g., 0.2 M Triethanolamine buffer, pH 7.6)[4]
-
Stop Solution (e.g., 2 M H₂SO₄ if using o-phenylenediamine)[6]
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the L-amino acid substrate in the reaction buffer.
-
Prepare a stock solution of HRP.
-
Prepare a working solution of the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add your sample containing LAAO.
-
Include a negative control (sample buffer without LAAO) and a positive control (a known concentration of LAAO).
-
Prepare a reaction mixture containing the L-amino acid substrate, HRP, and the chromogenic substrate in the reaction buffer.
-
-
Reaction Initiation and Incubation:
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the negative control from the sample readings.
-
Calculate the LAAO activity based on a standard curve of H₂O₂ or by using the molar extinction coefficient of the oxidized substrate.
-
Protocol for Investigating Sample Matrix Effects
This protocol helps determine if the sample matrix is interfering with the assay.
Procedure:
-
Spike and Recovery:
-
Prepare two sets of samples. In the first set, add a known amount (spike) of purified LAAO to your sample matrix. In the second set, add the same amount of spike to the assay buffer (control).
-
Perform the LAAO assay on both sets of samples.
-
Calculate the recovery of the spiked LAAO in the sample matrix compared to the buffer. A recovery significantly different from 100% indicates a matrix effect.
-
-
Serial Dilution:
-
Perform the LAAO assay on a serial dilution of your sample.
-
If a matrix effect is present, the calculated LAAO activity may not be linear with the dilution factor. Diluting the sample can often mitigate the interference.[18]
-
Visualizations
Caption: Workflow of the coupled L-amino acid oxidase assay.
Caption: Troubleshooting logic for the L-amino acid oxidase assay.
References
- 1. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 3. Amino Acid Oxidase, L- - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. worthingtonweb.com [worthingtonweb.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. L-amino acid oxidase from Bothrops atrox snake venom triggers autophagy, apoptosis and necrosis in normal human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. bme.psu.edu [bme.psu.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. lateralflow.antiteck.com [lateralflow.antiteck.com]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Assessment of the Effects of Reducing Agents on Biological Macromolecules and on the Possible Repair of Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. IHC Immunodetection | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Wound Healing Studies with Achacin
Welcome to the technical support center for researchers utilizing achacin in wound healing studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with our purified this compound. What could be the cause and how can we mitigate this?
A1: Batch-to-batch variability is a common challenge when working with naturally derived proteins like this compound. Several factors can contribute to this issue:
-
Source Variability: The composition of snail mucus, the source of this compound, can vary depending on the snail species, age, diet, and environmental conditions.[1]
-
Extraction and Purification Methods: Inconsistent extraction and purification protocols can lead to differences in the purity, concentration, and activity of the final this compound product. It is crucial to have standardized methods for mucus collection and protein purification.[2]
-
Post-Translational Modifications: this compound is a glycoprotein (B1211001), and variations in its glycosylation pattern between batches can affect its stability and biological activity.
Mitigation Strategies:
-
Standardize Protocols: Implement and strictly adhere to standardized protocols for snail mucus extraction and this compound purification.
-
Quality Control: For each new batch, perform quality control checks, including determining the protein concentration, assessing purity via SDS-PAGE, and measuring specific activity using a functional assay.
-
Supplier Qualification: If sourcing this compound commercially, ensure the supplier provides detailed information on their quality control procedures and batch consistency data.
Q2: Our this compound solution is showing signs of precipitation/aggregation. What are the optimal storage and handling conditions?
A2: Protein aggregation can lead to a loss of biological activity and inconsistent experimental results. While specific stability data for purified this compound is limited, general principles for glycoprotein stability should be followed:
-
pH and Buffer: Maintain the pH of the this compound solution within a stable range, typically close to physiological pH (7.2-7.4). Avoid pH values near the isoelectric point of the protein, as this can lead to precipitation. The choice of buffer can also impact stability; consider using buffers such as phosphate-buffered saline (PBS) or Tris-HCl.
-
Temperature: For short-term storage, keep this compound solutions at 4°C. For long-term storage, aliquot the protein and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can denature the protein.
-
Additives: The inclusion of stabilizing agents in the buffer can help prevent aggregation. Common additives include:
-
Glycerol (5-20%): Acts as a cryoprotectant and can stabilize protein structure.
-
Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can prevent surface-induced aggregation.
-
Reducing agents (e.g., DTT or TCEP): If disulfide bond scrambling is a concern, a low concentration of a reducing agent may be beneficial.
-
Q3: We are not observing a consistent pro-healing effect of this compound in our in vitro scratch assays. What are some potential reasons?
A3: Inconsistent results in scratch assays can stem from several experimental variables:
-
Cell Culture Conditions:
-
Cell Density: Ensure a confluent monolayer is formed before creating the scratch. Over-confluent or sub-confluent cultures can lead to variable migration rates.
-
Serum Concentration: Serum contains growth factors that promote cell migration. If the effect of this compound is subtle, high serum concentrations may mask its activity. Consider reducing the serum concentration or using serum-free media.
-
-
Scratch Technique: The width and depth of the scratch should be as consistent as possible across all wells and experiments. Using a p200 pipette tip or a specialized scratch tool can improve consistency.
-
This compound Concentration: The effect of this compound may be dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Cell Type: Different cell types (e.g., fibroblasts, keratinocytes) may respond differently to this compound.
Troubleshooting Guides
In Vitro Wound Healing (Scratch) Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in wound closure rates between replicates | Inconsistent scratch width or cell density. | Use a consistent tool and technique for scratching. Ensure even cell seeding and confluence. |
| Cell proliferation confounding migration results. | Consider serum starvation or the use of a proliferation inhibitor like Mitomycin C. | |
| No significant difference between control and this compound-treated groups | Suboptimal this compound concentration. | Perform a dose-response curve to identify the optimal concentration. |
| This compound instability or inactivity. | Check for signs of aggregation/precipitation. Test the activity of the this compound batch. | |
| High background migration due to serum. | Reduce serum concentration in the media or use serum-free media. | |
| Cell detachment or death | This compound toxicity at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range. |
| Scratching technique is too harsh. | Apply gentle and consistent pressure when creating the scratch. |
In Vivo Excisional Wound Healing Model
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent wound closure rates within the same treatment group | Variation in wound size and depth. | Use a standardized biopsy punch and ensure consistent surgical technique. |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. | |
| Inconsistent application of this compound. | Ensure uniform application of the treatment (e.g., volume, concentration, frequency). | |
| No significant difference between control and this compound-treated groups | Inadequate this compound concentration or delivery vehicle. | Optimize the formulation and concentration of the this compound treatment. |
| Rapid degradation of this compound at the wound site. | Consider using a delivery system (e.g., hydrogel) to prolong the release and activity of this compound. | |
| Signs of infection at the wound site | Contamination during surgery or post-operative care. | Maintain sterile surgical conditions and provide appropriate post-operative care. |
| Insufficient antimicrobial activity of the applied this compound dose. | While this compound has antimicrobial properties, severe contamination may require additional antimicrobial agents. |
Data Presentation
The following tables summarize quantitative data from studies on the effects of snail mucus (containing this compound) on various aspects of wound healing. It is important to note that these results are from studies using crude snail mucus, and the effects of purified this compound may differ.
Table 1: Effect of Snail Mucus on Wound Closure Rate
| Treatment | Concentration | Wound Closure Rate Increase (%) | Animal Model | Reference |
| Snail Mucus | Not Specified | 24 - 37 | Preclinical Models | [2][3] |
| Snail Mucus Gel | 96% | Faster than control | Mice (burns) | [4][5] |
Table 2: Effect of Snail Mucus on Fibroblast Proliferation and Collagen Deposition
| Parameter | Treatment | Observation | Reference |
| Fibroblast Proliferation | Snail Mucus | 2.1x faster epithelialization | [2] |
| Fibroblast Count | Snail Mucus | 70.2 vs. 34.4 cells in controls | [2] |
| Collagen Deposition | Snail Mucus | 28% greater density | [2] |
Table 3: Effect of Snail Mucus on Angiogenesis
| Treatment | Concentration | Observation | p-value | Reference |
| Snail Mucus | 48-96% | Increased vascular density | p = 0.01 | [2] |
Experimental Protocols
In Vitro Scratch Assay
This protocol is adapted from standard scratch assay methodologies.
-
Cell Seeding:
-
Seed cells (e.g., human dermal fibroblasts or keratinocytes) in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium (with reduced or no serum) containing different concentrations of purified this compound or a vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.
-
-
Analysis:
-
Measure the width of the scratch at different points for each image and calculate the average.
-
Determine the percentage of wound closure over time for each treatment group.
-
In Vivo Excisional Wound Healing Model
This protocol is a generalized procedure and should be adapted and approved by the relevant institutional animal care and use committee.
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to an approved protocol.
-
Shave and disinfect the dorsal skin.
-
-
Wound Creation:
-
Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
-
Treatment Application:
-
Topically apply a defined amount of purified this compound (e.g., in a hydrogel formulation) or a vehicle control to the wound.
-
-
Dressing and Housing:
-
Cover the wound with a sterile dressing.
-
House the animals individually to prevent them from disturbing the wounds.
-
-
Wound Closure Measurement:
-
On designated days (e.g., 0, 3, 7, 14), photograph the wounds with a scale bar.
-
Measure the wound area using image analysis software.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and inflammation.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound in Wound Healing
The following diagrams illustrate the potential signaling pathways through which this compound may exert its pro-healing effects. These are based on the known functions of this compound and the general roles of these pathways in wound healing. Further research is needed to confirm these direct interactions.
Caption: Proposed activation of the TGF-β signaling pathway by this compound.
Caption: Potential involvement of MAPK and PI3K/Akt pathways.
Experimental Workflow for Troubleshooting this compound Bioactivity
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Exploiting PI3K/mTOR Signaling to Accelerate Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjms.com [irjms.com]
- 3. researchgate.net [researchgate.net]
- 4. Wound-healing activity of glycoproteins from white jade snail (Achatina fulica) on experimentally burned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to control for batch-to-batch variation in snail mucus collection
Welcome to the technical support center for snail mucus collection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for batch-to-batch variation in snail mucus collection and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in snail mucus collection?
A1: Batch-to-batch variation in snail mucus composition is a significant concern for research and development. The primary sources of this variability can be categorized as follows:
-
Biological Factors:
-
Snail Species: Different snail species produce mucus with distinct chemical compositions. For instance, the protein profiles of mucus from Lissachatina fulica and Hemiplecta distincta show considerable differences.
-
Age and Developmental Stage: The age of the snail can impact the quality and quantity of the mucus produced.
-
Diet: The nutritional intake of snails directly influences the biochemical composition of their mucus. A controlled and consistent diet is crucial for standardization.
-
Genetics: Genetic differences within a snail population can contribute to variations in mucus composition.
-
-
Environmental Factors:
-
Housing Conditions: Factors such as population density, substrate, and cleanliness of the enclosure can affect snail health and mucus quality.
-
Temperature and Humidity: Snails are sensitive to their environment; fluctuations in temperature and humidity can induce stress and alter mucus secretion.[1]
-
Light/Dark Cycle: As nocturnal creatures, disruptions to their natural light/dark cycle can be a source of stress.[2]
-
-
Collection and Processing Factors:
-
Stimulation Method: The technique used to induce mucus secretion (e.g., manual, chemical, electrical) significantly impacts the composition and purity of the collected mucus.[3] Different methods can trigger the release of different types of mucus (e.g., trail mucus vs. stress-response mucus).
-
Handling and Stress: The level of stress experienced by the snails during handling and collection can alter the chemical profile of the secreted mucus.[3]
-
Post-collection Processing: Steps such as filtration, centrifugation, and storage can introduce variability if not standardized.[4]
-
Q2: How can I minimize the impact of snail species on mucus variability?
A2: To minimize variation stemming from the choice of snail species, it is essential to:
-
Use a single, well-characterized species for all experiments within a study. Common species in research include Cornu aspersum (formerly Helix aspersa), Lissachatina fulica (formerly Achatina fulica), and Helix pomatia.
-
Source snails from a reputable supplier that can guarantee the species and provide information on their breeding and rearing conditions.
-
Document the species and any subspecies information in all experimental records.
Q3: What is the recommended diet for snails to ensure consistent mucus quality?
A3: A standardized diet is critical for reproducible results. While specific dietary formulations can be proprietary, a general guideline is to provide a diet with consistent nutritional content. This typically includes:
-
A base of fresh, washed leafy greens (e.g., lettuce, cabbage).
-
Supplementation with a calcium source (e.g., calcium carbonate) to support shell health, which is linked to overall snail well-being.
-
A consistent, commercially available snail feed can also help to standardize nutritional intake.
-
It is crucial to avoid sudden changes in diet, as this can be a source of stress.
Q4: What are the different methods for snail mucus extraction, and which is best for minimizing variation?
A4: Several methods are used for snail mucus extraction, each with its own advantages and disadvantages in terms of yield, purity, and potential for inducing stress.
| Extraction Method | Description | Advantages | Disadvantages |
| Manual Stimulation | Gently rubbing the snail's foot to induce mucus secretion.[5] | Low stress, non-invasive. | Low yield, labor-intensive, high operator-dependent variability. |
| Crawling over a surface | Allowing snails to crawl over a mesh or clean surface to collect the trail mucus.[2] | Very low stress, collects a specific type of mucus. | Low yield, potential for environmental contamination. |
| Chemical Stimulation | Using a mild irritant, such as a citric acid solution or saline, to stimulate mucus secretion.[6] | Higher yield than manual methods. | Can cause stress and may contaminate the mucus with the stimulant. |
| Electrical Stimulation | Applying a low-voltage electrical current to induce mucus secretion.[4][7] | High yield, can be standardized. | Can be stressful if not properly controlled, requires specialized equipment. |
For minimizing batch-to-batch variation, a standardized and controlled method such as electrical stimulation with defined parameters (voltage, duration, frequency) is often preferred in a research setting. However, it is crucial to pair this with measures to monitor and minimize snail stress.
Troubleshooting Guides
Problem: Low Mucus Yield
-
Possible Cause 1: Snail Stress or Poor Health. Stressed or unhealthy snails may produce less mucus.
-
Solution: Check environmental parameters (temperature, humidity, cleanliness). Ensure a proper diet and water source. Allow for an acclimation period for new snails.
-
-
Possible Cause 2: Ineffective Stimulation. The stimulation method may not be sufficient to induce adequate mucus secretion.
-
Solution: If using manual stimulation, ensure the technique is consistent. If using chemical or electrical stimulation, review and optimize the parameters (e.g., concentration of stimulant, voltage). Be mindful of not causing excessive stress.
-
-
Possible Cause 3: Dehydration. Dehydrated snails will produce less mucus.
-
Solution: Ensure a constant source of fresh water is available to the snails. Maintain appropriate humidity levels in the housing environment.
-
Problem: Inconsistent Mucus Composition (e.g., varying protein, allantoin (B1664786), or glycolic acid levels)
-
Possible Cause 1: Uncontrolled Environmental Factors. Fluctuations in temperature, humidity, or light cycles can affect snail metabolism and mucus composition.
-
Solution: Implement strict environmental controls with regular monitoring. Use a dedicated, climate-controlled facility if possible.
-
-
Possible Cause 2: Dietary Variations. Inconsistent food sources will lead to changes in the biochemical makeup of the mucus.
-
Solution: Adhere to a standardized diet for all snail batches. If using fresh vegetables, source them from the same supplier to minimize variations in nutrient content.
-
-
Possible Cause 3: Inconsistent Stimulation and Collection. Different stimulation techniques or durations will result in mucus with different compositions.
-
Solution: Develop and strictly follow a Standard Operating Procedure (SOP) for mucus collection. Ensure all personnel are trained on the same protocol.
-
-
Possible Cause 4: Mixing different types of mucus. Snails produce different types of mucus for lubrication, adhesion, and defense.[8] Mixing these can increase variability.
-
Solution: If possible, refine the collection technique to target a specific type of mucus. For example, collecting only the trail mucus left on a clean surface.
-
Problem: Mucus Contamination
-
Possible Cause 1: Environmental Contaminants. Feces, leftover food, and microorganisms from the enclosure can contaminate the mucus.
-
Solution: Clean the snails and the collection surface before stimulation. Maintain a high level of hygiene in the snail housing.
-
-
Possible Cause 2: Contamination from the Stimulation Method. Chemical stimulants can be present in the final mucus sample.
-
Solution: If using chemical stimulation, include a purification step (e.g., dialysis, filtration) to remove the stimulant.
-
-
Possible Cause 3: Post-collection Microbial Growth. Mucus is a nutrient-rich environment that can support microbial growth.
-
Solution: Process the mucus immediately after collection. If storage is necessary, freeze it at -20°C or lower. Consider adding a preservative if appropriate for the downstream application.[9]
-
Quantitative Data Summary
The following tables summarize available quantitative data on the composition of snail mucus. It is important to note that direct comparative studies under different controlled conditions are limited in the literature.
Table 1: Allantoin and Glycolic Acid Content in Helix aspersa Mucus [10]
| Lot Number | Allantoin (g/L) | Glycolic Acid (g/L) |
| 1 | 0.45 ± 0.03 | 0.89 ± 0.05 |
| 2 | 0.52 ± 0.04 | 0.95 ± 0.06 |
| 3 | 0.48 ± 0.03 | 0.91 ± 0.05 |
Data presented as mean ± standard deviation.
Table 2: Protein and Lipid Content in the Mucus of Different Snail Species [11]
| Snail Species | Protein ( g/100g ) | Lipids ( g/100g ) |
| Archachatina marginata (Swainson) | 15.32 ± 0.11 | 1.25 ± 0.04 |
| Archachatina marginata (suturalis) | 15.28 ± 0.09 | 1.31 ± 0.03 |
| Achatina fulica | 12.87 ± 0.13 | 1.18 ± 0.05 |
| Achatina iostoma | 13.55 ± 0.10 | 1.22 ± 0.06 |
| Limicolaria spp | 14.02 ± 0.12 | 1.27 ± 0.04 |
Data presented as mean ± standard deviation.
Table 3: Antioxidant Activity of Mucus from Different Snail Species [12]
| Snail Species | Total Antioxidant Activity (mg AAE/g protein) | Reducing Power (mg AAE/g protein) |
| Lissachatina fulica | 44.71 ± 2.11 | 36.02 |
| Pomacea canaliculata | Not specified | 43.63 |
AAE: Ascorbic Acid Equivalent. Data presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Standardized Snail Mucus Collection Using Controlled Stimulation
This protocol outlines a method for collecting snail mucus under controlled conditions to minimize batch-to-batch variation.
1. Snail Preparation and Acclimation: 1.1. House snails (Cornu aspersum) in a controlled environment with a temperature of 20-25°C, humidity of 75-95%, and a 12:12 hour light:dark cycle. 1.2. Provide a standardized diet of fresh lettuce and a calcium source (cuttlebone) ad libitum. 1.3. Allow new snails to acclimate for at least one week before mucus collection. 1.4. Twenty-four hours prior to collection, gently clean the snails by placing them in a container with a shallow layer of purified water for 30 minutes.
2. Mucus Collection Procedure: 2.1. Prepare a sterile collection surface (e.g., a glass plate or a petri dish). 2.2. Place an individual snail on the collection surface. 2.3. For stimulation, use a low-voltage electrical stimulation device. Apply a voltage of 5-10V for 30-60 seconds to the foot of the snail.[7] 2.4. Alternatively, for chemical stimulation, prepare a 4% w/v citric acid solution in purified water.[6] Briefly spray the snail's foot with the solution. 2.5. Collect the secreted mucus using a sterile spatula or cell scraper. 2.6. Pool the mucus from multiple snails of the same batch into a pre-chilled, sterile container.
3. Post-Collection Processing: 3.1. Immediately after collection, filter the mucus through a 100 µm cell strainer to remove any large impurities. 3.2. For further purification, centrifuge the mucus at 10,000 x g for 15 minutes at 4°C to pellet any remaining debris. 3.3. Carefully collect the supernatant. 3.4. For long-term storage, aliquot the purified mucus into cryovials and store at -80°C. For short-term storage (up to 4 months), store at 4-10°C.[9]
4. Quality Control: 4.1. For each batch, perform a protein quantification assay (e.g., Bradford or BCA assay). 4.2. Analyze the concentration of key biomarkers such as allantoin and glycolic acid using HPLC.[13] 4.3. Document all parameters, including the number of snails, their average weight, the volume of mucus collected, and the results of the quality control assays.
Visualizations
Caption: Standardized workflow for snail mucus collection.
Caption: Factors influencing and controlling mucus variation.
References
- 1. Developing a technique to evaluate mucus production by single, freshwater snails [esa.confex.com]
- 2. How is Snail Mucin collected? Are snails harmed? - SnailyLove [snailylove.com]
- 3. aestheticcosmetology.com [aestheticcosmetology.com]
- 4. CN102846519B - Method for extracting snail mucus - Google Patents [patents.google.com]
- 5. peerj.com [peerj.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Snail study unveils composition of three different types of mucus | Research | Chemistry World [chemistryworld.com]
- 9. Snail Slime Extracted by a Cruelty Free Method Preserves Viability and Controls Inflammation Occurrence: A Focus on Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological properties of mucus from land snails (Lissachatina fulica) and freshwater snails (Pomacea canaliculata) and histochemical study of mucous cells in their foot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Achacin Concentration for Effective Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments to determine the optimal concentration of achacin for antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its antimicrobial effect?
A1: this compound is an antibacterial glycoprotein (B1211001) originally purified from the body surface mucus of the giant African snail, Achatina fulica.[1][2] Its primary mechanism of action is through its L-amino acid oxidase (LAAO) activity.[1][2][3][4] this compound catalyzes the oxidative deamination of L-amino acids, which results in the production of hydrogen peroxide (H₂O₂), a cytotoxic agent that can inhibit bacterial growth and cause cell death.[3][4][5]
Q2: Is the hydrogen peroxide produced by this compound sufficient to kill bacteria on its own?
A2: Not always. Studies have shown that the concentration of H₂O₂ generated by this compound in the culture medium may not be sufficient to kill bacteria independently.[1][4][6] this compound's effectiveness is enhanced by its ability to preferentially bind to bacteria, particularly those in the growth phase.[1][3][5] This binding localizes the H₂O₂ concentration at the bacterial cell surface, increasing its cytotoxic efficiency.[7]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[3][8][9] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of that agent required to kill 99.9% of the initial bacterial inoculum.[8] While the MIC indicates bacteriostatic (growth-inhibiting) activity, the MBC indicates bactericidal (killing) activity.
Q4: Which bacterial strains are susceptible to this compound?
A4: this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10][11][12] Susceptible strains include Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[10][11][12][13]
Q5: How should I choose the appropriate starting concentration range for my experiments?
A5: Based on existing literature, the MIC of crude mucus extracts containing this compound can range from 12.5 µg/mL to over 50 µg/mL for various bacteria.[5] For purified this compound, concentrations as low as 0.2 µg/mL have shown inhibitory effects against S. aureus.[6] It is advisable to start with a broad range of concentrations (e.g., 0.1 µg/mL to 1000 µg/mL) in a preliminary experiment and then narrow down the range in subsequent assays based on the initial results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed | 1. Inactive this compound: The glycoprotein may have denatured due to improper storage or handling. 2. Insufficient Concentration: The concentrations tested may be too low to inhibit bacterial growth. 3. Resistant Bacterial Strain: The chosen bacterial strain may be resistant to this compound's mechanism of action. 4. Interference from Media: Components in the culture media may be scavenging the H₂O₂ produced by this compound. | 1. Storage and Handling: Store purified this compound according to the supplier's instructions, typically at low temperatures (-20°C or -80°C), and avoid repeated freeze-thaw cycles. 2. Concentration Range: Test a wider and higher range of this compound concentrations. 3. Positive Control: Use a bacterial strain known to be susceptible to this compound as a positive control. 4. Media Selection: Consider using a minimal medium that does not contain high levels of H₂O₂ scavengers. |
| Inconsistent MIC/MBC results | 1. Inoculum Preparation: Variation in the density of the bacterial inoculum can significantly affect results. 2. Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of this compound or bacteria. 3. Incubation Conditions: Fluctuations in incubation temperature or time can alter bacterial growth rates. 4. This compound Aggregation: As a glycoprotein, this compound may aggregate at certain concentrations, leading to non-uniform activity. | 1. Standardized Inoculum: Prepare the bacterial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) for each experiment. 2. Calibrated Equipment: Use calibrated pipettes and ensure proper pipetting technique. 3. Consistent Incubation: Maintain a consistent incubation temperature (e.g., 37°C) and time (e.g., 18-24 hours). 4. Solubilization: Ensure this compound is fully dissolved in the appropriate buffer or medium before serial dilutions. A brief, gentle vortexing between dilutions may help. |
| "Skipped" wells in broth microdilution (growth in higher concentration wells but not in lower ones) | 1. Contamination: Contamination of individual wells can lead to unexpected growth. 2. This compound Precipitation: The compound may have precipitated at higher concentrations. 3. Inaccurate Serial Dilution: Errors during the serial dilution process can result in an incorrect concentration gradient. | 1. Aseptic Technique: Ensure strict aseptic technique throughout the experimental setup. 2. Solubility Check: Visually inspect the wells with higher concentrations for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower starting concentration. 3. Dilution Technique: Carefully perform serial dilutions, ensuring proper mixing at each step. |
| Zone of inhibition is unclear or has hazy edges in agar (B569324) diffusion assays | 1. Bacterial Motility: Swarming or highly motile bacteria can obscure the zone of inhibition. 2. Slow Diffusion of this compound: Due to its size as a glycoprotein, this compound may diffuse slowly through the agar. 3. Inappropriate Agar Depth: The depth of the agar can affect the diffusion of the antimicrobial agent. | 1. Different Agar Concentration: For highly motile bacteria, a slightly higher agar concentration may be used to reduce swarming. 2. Pre-incubation: Allow the plates to sit at room temperature for 1-2 hours after applying this compound to the wells to allow for pre-diffusion before incubation. 3. Standardized Agar Plates: Pour a consistent volume of agar into each petri dish to ensure a uniform depth. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Containing Preparations against Various Bacteria
| Bacterial Strain | Preparation | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Crude Mucus Extract | 12.5 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | Crude Mucus Extract | 12.5 | [5] |
| Staphylococcus epidermidis | Crude Mucus Extract | 25 | [5] |
| Corynebacterium sp. | Crude Mucus Extract | 25 | [5] |
| S. aureus | Purified this compound | 0.2 | [6] |
| Escherichia coli | Purified this compound | 2.0 | [6] |
| S. aureus CMPUJ 015 | FMA30 Fraction (>30 kDa) | 25 | [13][14] |
| S. aureus ATCC 29213 | FMA30 Fraction (>30 kDa) | 125 | [13][14] |
Table 2: Minimum Bactericidal Concentration (MBC) of Crude Mucus Extract from A. fulica
| Bacterial Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | >50 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | >50 | [5] |
| Staphylococcus epidermidis | >50 | [5] |
| Corynebacterium sp. | >50 | [5] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
Purified this compound stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the highest desired concentration of this compound (in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria). Add 100 µL of uninoculated CAMHB to this well.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound in which there is no visible growth. This is the first clear well in the dilution series.
-
Agar Well Diffusion Method
This method is used for screening the antimicrobial activity of this compound.
Materials:
-
Purified this compound solution at various concentrations
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60° between streaks to ensure even coverage.
-
Allow the plate to dry for a few minutes.
-
-
Preparation of Wells:
-
Using a sterile cork borer, punch wells into the agar.
-
-
Application of this compound:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the desired this compound concentration into each well.
-
Include a positive control (a known antibiotic) and a negative control (the buffer or solvent used to dissolve this compound) in separate wells.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. hereditybio.in [hereditybio.in]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. idexx.dk [idexx.dk]
- 10. chemistnotes.com [chemistnotes.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Evaluation of Biological Properties and Beneficial Effects for a Sustainable and Conscious Exploitation of Achatina fulica Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. carilionclinic.org [carilionclinic.org]
Navigating the Complexities of Scaling Up Achacin Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of achacin, a promising antimicrobial glycoprotein (B1211001) derived from the mucus of the giant African snail, Achatina fulica. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a smoother transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound production, from initial extraction to final formulation.
Section 1: Extraction and Purification
Question: My this compound yield from snail mucus is low and inconsistent. What factors could be contributing to this, and how can I optimize the extraction process?
Answer: Low and variable yields of this compound from raw snail mucus are a common challenge. Several factors can influence the efficiency of extraction. The choice of extraction method and solvent is critical. While mechanical methods can be employed, solvent-based extractions are often used. Studies on mucin extraction from Achatina fulica have shown that different solvents yield varying amounts of mucin. For instance, dichloromethane (B109758) has been reported to yield a higher volume of mucin compared to other solvents like acetone, ethanol, and methanol (B129727).[1]
To troubleshoot and optimize your extraction, consider the following:
-
Snail Species and Condition: Ensure you are using the correct species (Achatina fulica) and that the snails are healthy and not stressed, as this can affect mucus quality and composition.
-
Mucus Collection: Standardize your mucus collection method to minimize variability.
-
Solvent Selection: Experiment with different solvents. Based on studies of general mucin extraction, consider starting with dichloromethane or ethanol.
-
Extraction Conditions: Optimize parameters such as the solvent-to-mucus ratio, extraction time, and temperature.
-
Purification Strategy: A multi-step purification process is often necessary to isolate this compound from other components in the mucus. A common starting point is ion-exchange chromatography.[2]
Question: I am having difficulty purifying this compound to a high degree of homogeneity. What purification strategies are recommended?
Answer: Purifying this compound, a glycoprotein, from a complex mixture like snail mucus requires a well-designed, multi-step chromatographic approach. A typical workflow involves an initial capture step followed by one or more polishing steps.
A recommended starting protocol involves:
-
Clarification: Centrifuge the crude mucus extract to remove insoluble debris.
-
Ion-Exchange Chromatography (IEX): Utilize an anion exchanger like DEAE-Toyopearl 650M as an initial capture step. This separates proteins based on their charge.[2]
-
Affinity Chromatography: If a specific ligand that binds to this compound is available, this can be a highly effective purification step. For other glycoproteins from snail mucus, affinity chromatography using matrices like Sepharose 4B-hog gastric mucin has been successful.[3]
-
Size-Exclusion Chromatography (SEC): This step separates molecules based on their size and can be used as a final polishing step to remove any remaining impurities and aggregates.
Table 1: Comparison of Mucin Extraction Yields from Achatina fulica using Different Solvents
| Solvent | Mean Mucin Yield (ml) per 3ml Solvent Application |
| Dichloromethane | 2.94 |
| Ethanol | 2.57 |
| Acetone | 2.52 |
| Methanol | 2.10 |
| Hexane | 1.93 |
| Petroleum Ether | 1.15 |
| Distilled Water (Control) | 0.81 |
Data adapted from a study on mucin extraction from large-sized snails.[1]
Section 2: Recombinant this compound Production
Question: My expression levels of recombinant this compound in Pichia pastoris are low. How can I optimize the fermentation process to increase the yield?
Answer: Low expression yields in Pichia pastoris are a frequent hurdle in recombinant protein production. Optimization of the fermentation conditions is key to maximizing your yield. Several factors can be adjusted:
-
Strain Selection: Different P. pastoris strains can exhibit varying levels of protein expression. If you are not achieving desired yields, consider testing other available strains.
-
Codon Optimization: Ensure the DNA sequence of your this compound gene is optimized for expression in P. pastoris.
-
Media Composition: The composition of your growth and induction media can significantly impact cell density and protein expression. Key components to optimize include the carbon source (glycerol is often preferred over glucose for achieving high cell density), yeast extract, and peptone concentrations.[4]
-
Inducer Concentration: For inducible promoters like the commonly used AOX1 promoter, the concentration of the inducer (methanol) is critical. A gradual increase in methanol concentration during the induction phase is often beneficial.
-
Fermentation Parameters: Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation. The optimal pH for P. pastoris growth and expression is typically between 5.0 and 6.0.
Table 2: Example of Optimized Fermentation Medium for High Cell Density of Pichia pastoris
| Component | Concentration |
| Yeast Extract | 20 g/L |
| (NH₄)₂SO₄ | 9 g/L |
| KH₂PO₄ | 38 g/L |
| MgSO₄·7H₂O | 18 g/L |
| CaCl₂·2H₂O | 3 g/L |
| Trace Salts Solution | Varies |
| Biotin | 0.8 mg/L |
This is a base medium that can be further optimized for your specific recombinant this compound-expressing strain.[4]
Question: I am observing protein aggregation and degradation in my recombinant this compound preparation. What are the likely causes and solutions?
Answer: Protein aggregation and degradation are common challenges in recombinant protein production and purification.
-
Aggregation: This can be caused by improper protein folding, high protein concentration, or suboptimal buffer conditions (pH, ionic strength).
-
Troubleshooting:
-
Expression Temperature: Lowering the fermentation temperature can sometimes improve protein folding and reduce aggregation.
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength, and the addition of stabilizing excipients like arginine or glycerol) during purification and for the final formulation.
-
-
-
Degradation: Proteases released from the host cells can degrade your recombinant protein.
-
Troubleshooting:
-
Protease Inhibitors: Add a cocktail of protease inhibitors during cell lysis and purification.
-
Purification Speed: Minimize the time the protein is in the crude lysate by performing purification steps as quickly as possible and at low temperatures.
-
Host Strain Engineering: Consider using a protease-deficient P. pastoris strain.
-
-
Section 3: Stability and Formulation
Question: My purified this compound loses its antimicrobial activity over time. What are the key factors affecting its stability, and how can I develop a stable formulation?
Answer: The stability of this compound, like many proteins, is sensitive to its chemical and physical environment. Loss of activity is often due to degradation or conformational changes.
-
pH: The pH of the formulation is critical. Proteins have an optimal pH range for stability. For many proteins, stability is lowest at their isoelectric point. It is essential to determine the optimal pH for this compound stability through systematic studies.
-
Temperature: Elevated temperatures can lead to denaturation and degradation. For long-term storage, freezing (-20°C or -80°C) is generally recommended. Avoid repeated freeze-thaw cycles.
-
Ionic Strength: The salt concentration of the buffer can influence protein stability. The effect of ionic strength on the stability of a monoclonal antibody Fab fragment, for instance, showed that increasing NaCl concentration enhanced conformational stability and reduced aggregation.[5] A similar optimization should be performed for this compound.
Experimental Protocol: Preliminary Stability Assessment of this compound
-
Prepare aliquots of purified this compound in a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
For each pH, create subsets with different ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Incubate these aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8 weeks), analyze the samples for:
-
Antimicrobial Activity: Using a standardized assay against a sensitive bacterial strain.
-
Protein Integrity: Using SDS-PAGE to check for degradation.
-
Aggregation: Using size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS).
-
-
Plot the remaining activity and integrity over time to determine the optimal storage conditions.
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Snail Mucus
-
Mucus Collection: Gently stimulate healthy Achatina fulica snails to secrete mucus. Collect the mucus in a sterile, pre-chilled container.
-
Clarification: Dilute the mucus 1:1 with a cold buffer (e.g., 20 mM Tris-HCl, pH 7.5). Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Slowly add ammonium sulfate to the supernatant to a final concentration of 60% saturation while gently stirring at 4°C. Allow the protein to precipitate for at least 4 hours.
-
Pellet Collection: Centrifuge at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of IEX equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Dialysis: Dialyze the resuspended pellet against the IEX equilibration buffer overnight at 4°C to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography:
-
Load the dialyzed sample onto a DEAE-Toyopearl 650M column pre-equilibrated with the equilibration buffer.[2]
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.
-
Collect fractions and analyze them for antimicrobial activity and by SDS-PAGE to identify fractions containing this compound.
-
Visualizations
Signaling Pathway of this compound's Antimicrobial Action
Caption: Antimicrobial mechanism of this compound via its L-amino acid oxidase activity.
Experimental Workflow for Recombinant this compound Production
Caption: General workflow for recombinant this compound production in Pichia pastoris.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Purification and characterization of an agglutinin from mucus of the snail Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal fermentation conditions for growth and recombinant protein production in Pichia pastoris: Strain selection, ploidy level and carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing loss of achacin activity after lyophilization
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the loss of achacin activity following lyophilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its activity?
This compound is an antimicrobial glycoprotein (B1211001) originally isolated from the mucus of the giant African snail, Achatina fulica.[1][2][3] Its primary antimicrobial action is mediated by its L-amino acid oxidase (LAAO) activity.[1][2][3] This enzymatic activity catalyzes the oxidative deamination of L-amino acids, which results in the production of hydrogen peroxide (H₂O₂), a key agent in its antibacterial effect.[1][2][3] Recombinant this compound has been shown to be effective against a wide spectrum of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas fluorescens.[4]
Q2: Why is lyophilization a common method for preserving proteins like this compound?
Lyophilization, or freeze-drying, is a widely used technique to enhance the stability and extend the shelf-life of proteins.[5][6][7] By removing water from the protein preparation under low temperature and pressure, it minimizes chemical degradation pathways that require water, such as hydrolysis.[5][8] This process results in a dehydrated powder that is lightweight, easier to store and transport, and can be reconstituted when needed.[9]
Q3: What are the primary causes of protein activity loss during lyophilization?
Proteins are subjected to various stresses during lyophilization that can lead to a loss of biological activity.[8][10] These stresses include:
-
Freezing Stress: As the protein solution freezes, the formation of ice crystals can lead to a significant increase in solute concentration and shifts in pH, which can denature the protein.[8][9] The ice crystals themselves can also exert mechanical stress on the protein structure.[8]
-
Dehydration Stress: The removal of water during the drying phases disrupts the hydration shell that is crucial for maintaining the native conformation of the protein.[11] This can expose hydrophobic regions, leading to aggregation.
-
Interfacial Stress: Proteins can be exposed to various interfaces (e.g., air-liquid, ice-liquid) during the process, which can cause unfolding and aggregation.[8]
-
Conformational Changes: The stresses of lyophilization can induce changes in the secondary and tertiary structure of the protein, often leading to an increase in β-sheet content, which is associated with aggregation.[5]
Q4: What are cryoprotectants and lyoprotectants, and how do they help?
Cryoprotectants and lyoprotectants are excipients added to the protein formulation to protect it from the stresses of freezing and drying, respectively.[5][12]
-
Cryoprotectants are used to protect proteins during the freezing phase. They work by mechanisms such as preferential exclusion, which thermodynamically stabilizes the native protein structure.
-
Lyoprotectants are essential for stability during the drying phase.[5] Sugars like sucrose (B13894) and trehalose (B1683222) are common lyoprotectants that can replace the water molecules hydrogen-bonded to the protein surface, helping to maintain its native structure in the dehydrated state.[5][11] They also form a rigid, glassy matrix that immobilizes the protein, preventing unfolding and aggregation.[5][11]
Troubleshooting Guide
Q1: Why did my this compound preparation lose significant activity after lyophilization and reconstitution?
A significant loss in this compound activity post-lyophilization is likely due to irreversible denaturation or aggregation.[7][13] This can be caused by one or more of the stresses encountered during the process, such as freezing, dehydration, or pH shifts.[8][10] Improper reconstitution can also lead to aggregation and loss of activity.[9]
Troubleshooting Workflow for this compound Activity Loss
Caption: A logical workflow for troubleshooting the loss of this compound activity after lyophilization.
Q2: My lyophilized this compound powder is difficult to reconstitute and forms visible aggregates. What can I do?
Difficulty in reconstitution and the formation of visible aggregates are clear signs of protein denaturation and aggregation during lyophilization.[9][13] To address this, consider the following:
-
Optimize the Formulation: The addition of appropriate excipients is crucial. Sugars like sucrose or trehalose act as lyoprotectants, while surfactants like Polysorbate 80 can reduce surface stress and prevent aggregation.[5][8] Amino acids such as arginine can also be used to improve solubility.[5]
-
Refine the Lyophilization Cycle: Ensure the primary drying temperature is kept below the collapse temperature (Tg') of the formulation to prevent the cake from collapsing, which can lead to poor reconstitution and increased degradation.[5]
-
Proper Reconstitution Technique: Reconstitute the lyophilized powder gently.[14][15] Avoid vigorous shaking or vortexing, which can cause further aggregation.[14] Allow the powder to dissolve with gentle agitation at room temperature or 4°C.[6][14]
Q3: Can the choice of buffer affect the stability of this compound during lyophilization?
Yes, the buffer system is critical. The pH of the solution can shift as water freezes and buffer salts concentrate, potentially moving to a pH where the protein is least stable.[8][9] It is important to choose a buffer with a low heat of fusion and one that maintains its buffering capacity in the frozen state. Histidine and citrate (B86180) buffers are often used in lyophilized formulations. Volatile buffers like ammonium (B1175870) bicarbonate can be used if a salt-free final product is desired.[9]
Data and Protocols
Table 1: Common Excipients for Protein Lyophilization
| Excipient Type | Examples | Typical Concentration | Primary Function |
| Lyoprotectants | Sucrose, Trehalose | 5-10% (w/v) | Vitrification, water replacement to stabilize protein structure.[5][11] |
| Bulking Agents | Mannitol, Glycine | 2-5% (w/v) | Provide structure and bulk to the lyophilized cake. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Reduce interfacial stress and prevent aggregation at surfaces.[5][8] |
| Buffers | Histidine, Citrate, Phosphate | 10-50 mM | Maintain pH and protein stability. |
| Tonicity Modifiers | Sodium Chloride | Varies | Adjust the tonicity of the formulation (use with caution as salts can stress proteins). |
| Amino Acids | Arginine, Glycine | 25-100 mM | Can act as stabilizers and solubility enhancers.[5] |
Experimental Protocol: L-Amino Acid Oxidase (LAAO) Activity Assay for this compound
This protocol is adapted from the general principles of LAAO assays, which measure the production of hydrogen peroxide.
Principle: The LAAO activity of this compound catalyzes the oxidation of an L-amino acid substrate, producing H₂O₂, which is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., ABTS), resulting in a color change that can be measured spectrophotometrically.
This compound Activity Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. pharmanow.live [pharmanow.live]
- 9. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 10. Process and Formulation Effects on Protein Structure in Lyophilized Solids using Mass Spectrometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Deterioration of lyophilized pharmaceutical proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 15. support.biossusa.com [support.biossusa.com]
Technical Support Center: Endotoxin-Free Recombinant Achacin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of endotoxins from recombinant achacin preparations. Endotoxins, also known as lipopolysaccharides (LPS), are common contaminants in recombinant proteins expressed in Gram-negative bacteria like E. coli and can trigger strong inflammatory responses, compromising experimental results and therapeutic safety.[1][2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the endotoxin (B1171834) removal process for your recombinant this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High endotoxin levels in the final purified this compound. | Inefficient endotoxin removal method. | Consider switching to or combining methods. For example, a two-step protocol using Triton X-114 phase separation followed by affinity chromatography can be highly effective.[3][4] Anion exchange chromatography is also a powerful technique for endotoxin removal.[1][5] |
| Endotoxin contamination from labware or reagents. | Use pyrogen-free labware and reagents. Depyrogenate glassware by dry heat (e.g., 250°C for at least 30 minutes). Use endotoxin-free water for all buffers and solutions. | |
| Re-contamination after purification. | Handle the purified protein in a sterile environment (e.g., a laminar flow hood). Use sterile, pyrogen-free storage tubes. | |
| The properties of this compound itself may lead to strong binding with endotoxins. | Optimize buffer conditions (pH, ionic strength) to disrupt endotoxin-protein interactions.[6] The addition of non-ionic detergents like Triton X-100 or Tween 20 in wash buffers during chromatography can also be beneficial. | |
| Low recovery of recombinant this compound after endotoxin removal. | Protein precipitation or denaturation during the removal process. | Some methods, like repeated heating and cooling cycles in Triton X-114 phase separation, can affect sensitive proteins.[1] Optimize incubation times and temperatures. Ensure the chosen method is compatible with the stability of your recombinant this compound. |
| Non-specific binding of this compound to the endotoxin removal matrix. | If using affinity or ion-exchange chromatography, adjust buffer conditions (pH, salt concentration) to minimize protein binding to the resin while maximizing endotoxin binding.[6][7] For instance, with anion exchangers, working at a pH where the protein has a net positive charge will allow it to flow through while the negatively charged endotoxins bind.[1] | |
| Loss of protein during phase separation. | Carefully separate the aqueous and detergent phases after centrifugation in the Triton X-114 method to avoid aspirating the protein-containing aqueous phase.[1] | |
| Inconsistent endotoxin levels between batches. | Variability in the expression and lysis of the bacterial host. | Standardize your cell culture and lysis procedures to ensure consistent release of endotoxins. |
| Inconsistent performance of the endotoxin removal method. | Ensure proper regeneration and storage of chromatography columns. Prepare fresh solutions for each purification run. | |
| Inaccurate endotoxin quantification. | The Limulus Amebocyte Lysate (LAL) assay can have variability.[8] Ensure proper sample dilution to avoid inhibition or enhancement of the assay.[9] Use a consistent and validated LAL assay protocol. | |
| Endotoxin detected in the final product despite using an endotoxin removal kit. | Exceeding the binding capacity of the removal resin. | Determine the endotoxin level in your starting material and ensure you are using a sufficient amount of resin.[5] Consider a pre-purification step to reduce the initial endotoxin load. |
| Incompatible buffer conditions. | Ensure your sample buffer is compatible with the endotoxin removal resin as specified by the manufacturer. Certain components can interfere with binding. |
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for recombinant this compound?
Endotoxins, or lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[2] When recombinant this compound is expressed in hosts like E. coli, these endotoxins are released during cell lysis and co-purify with the protein. Even trace amounts of endotoxin can cause severe immune responses in vivo and interfere with in vitro assays, making their removal critical for research and therapeutic applications.[1]
Q2: How can I detect and quantify endotoxin levels in my this compound sample?
The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[10][11] This assay is highly sensitive and is available in several formats:
-
Gel-clot assay: A qualitative method that provides a positive or negative result based on the formation of a gel clot.[10][12]
-
Turbidimetric assay: A quantitative method that measures the increase in turbidity as the lysate reacts with endotoxins.[12]
-
Chromogenic assay: A quantitative method where the reaction produces a colored product that is measured spectrophotometrically.[12][13] This method is highly sensitive and can detect endotoxin levels as low as 0.005 EU/mL.[11]
Q3: What are the most effective methods for removing endotoxins from recombinant proteins?
Several methods are available, and the choice depends on the properties of your recombinant this compound and the level of endotoxin contamination. Highly effective methods include:
-
Affinity Chromatography: This technique uses ligands with a high affinity for endotoxins, such as Polymyxin B or poly-L-lysine, immobilized on a chromatography resin.[6][14] The protein solution is passed through the column, and the endotoxins bind to the ligand.
-
Ion-Exchange Chromatography (IEX): Anion-exchange chromatography is particularly effective because endotoxins are negatively charged at physiological pH and bind strongly to positively charged resins, while many proteins can be made to flow through by adjusting the buffer pH.[1][15]
-
Two-Phase Aqueous Extraction: This method often uses the non-ionic detergent Triton X-114.[1] Below a certain temperature, the detergent is soluble, but as the temperature is raised, it forms a separate phase, sequestering the hydrophobic endotoxins while the protein remains in the aqueous phase.[1][16] This method has been shown to reduce endotoxin levels by over 99% with high protein recovery.[17]
Q4: Can I combine different endotoxin removal methods?
Yes, combining methods is often a highly effective strategy for achieving very low endotoxin levels. A two-step protocol, such as Triton X-114 phase separation followed by affinity or ion-exchange chromatography, can be particularly powerful for removing large amounts of endotoxin initially and then polishing the sample to meet stringent requirements.[3][4]
Q5: How can I prevent endotoxin contamination in the first place?
Preventing contamination is as crucial as removal. Key preventative measures include:
-
Using sterile, pyrogen-free plasticware and glassware.
-
Preparing all buffers and solutions with endotoxin-free water and reagents.
-
Maintaining a clean and aseptic work environment.
-
Careful handling of bacterial cultures to minimize lysis before the intended step.
Data on Endotoxin Removal Efficiency
The following table summarizes the reported efficiency of various endotoxin removal methods.
| Method | Endotoxin Removal Efficiency | Protein Recovery | Reference(s) |
| Triton X-114 Phase Separation | >99% | >90% | [17] |
| 45-99% | Varies | [1] | |
| Affinity Chromatography (Polymyxin B) | Effective, can be nearly complete | Generally high, but can vary | [14][18] |
| Affinity Chromatography (Poly-ε-lysine) | Up to 99% | ≥85% | [19] |
| Ion-Exchange Chromatography (Anion Exchange) | >99.9% (over 2000-fold reduction) | >80% | [5][20] |
| Activated Carbon Adsorption | 93.5% | Can be low due to non-selectivity | [1] |
| Ultrafiltration | 28.9% to 99.8% | Varies depending on protein size and concentration | [1] |
Experimental Protocols
Protocol 1: Triton X-114 Two-Phase Separation
This protocol is adapted from established methods for endotoxin removal from recombinant proteins.[1][17]
-
Preparation: Pre-chill the protein solution containing recombinant this compound and a stock solution of 10% (v/v) Triton X-114 in endotoxin-free water on ice.
-
Detergent Addition: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).
-
Incubation: Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring to ensure complete mixing.
-
Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.
-
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C to separate the two phases. The upper, larger phase is the aqueous phase containing the protein, and the lower, smaller, oily phase is the detergent phase containing the endotoxins.
-
Collection: Carefully collect the upper aqueous phase containing the purified this compound.
-
Repeat (Optional): For higher purity, the aqueous phase can be subjected to one or two more rounds of phase separation.
-
Endotoxin Quantification: Measure the endotoxin level in the final aqueous phase using the LAL assay.
Protocol 2: Anion-Exchange Chromatography (Flow-through Mode)
This protocol is a general guideline for endotoxin removal using a strong anion-exchange resin (e.g., Q-sepharose).
-
Buffer Preparation: Prepare an equilibration buffer with a pH at which the recombinant this compound has a net positive or neutral charge, while the endotoxins remain negatively charged (typically pH > 2).[1] The ionic strength should be optimized to minimize protein binding to the resin.
-
Column Equilibration: Pack a chromatography column with the anion-exchange resin and equilibrate it with 5-10 column volumes of the equilibration buffer.
-
Sample Loading: Load the this compound sample onto the equilibrated column. The protein will flow through the column, while the endotoxins will bind to the positively charged resin.
-
Collection: Collect the flow-through fraction containing the purified this compound.
-
Washing: Wash the column with several column volumes of the equilibration buffer to ensure complete elution of the protein.
-
Elution (of endotoxins for regeneration): Elute the bound endotoxins with a high-salt buffer (e.g., 1-2 M NaCl) to regenerate the column.
-
Endotoxin Quantification: Analyze the endotoxin levels in the collected flow-through fractions using the LAL assay.
Visualizations
Caption: General experimental workflow for endotoxin removal from recombinant this compound.
Caption: Simplified signaling pathway of the LAL assay for endotoxin detection.
References
- 1. sinobiological.com [sinobiological.com]
- 2. genscript.com [genscript.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. acciusa.com [acciusa.com]
- 10. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 15. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Removal of gram-negative endotoxin from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of Achacin and Mytimacin-AF
For Immediate Release
A deep dive into the antimicrobial prowess of two snail-derived compounds, achacin and mytimacin-AF, reveals distinct mechanisms and potential therapeutic applications. This guide offers a comprehensive comparison of their antimicrobial spectra, efficacy, and modes of action, supported by experimental data for researchers, scientists, and drug development professionals.
Snail mucus has long been recognized for its therapeutic properties, and modern research has identified specific bioactive molecules responsible for these effects. Among the most promising are this compound and mytimacin-AF, both isolated from the mucus of the giant African snail, Achatina fulica. While both exhibit significant antimicrobial properties, they differ fundamentally in their structure, mechanism of action, and spectrum of activity. This guide provides a side-by-side comparison to elucidate their individual strengths and potential applications in the ongoing search for novel antimicrobial agents.
At a Glance: Key Differences and Similarities
| Feature | This compound | Mytimacin-AF |
| Type of Molecule | Glycoprotein with L-amino acid oxidase activity[1][2] | Cysteine-rich antimicrobial peptide[3] |
| Source | Mucus of Achatina fulica[1][2] | Mucus of Achatina fulica[3] |
| Primary Mechanism | Enzymatic generation of hydrogen peroxide (H₂O₂)[1][2][4] | Direct disruption of microbial cell membranes.[5] |
| Antibacterial Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria.[6] | Broad-spectrum against Gram-positive and Gram-negative bacteria, and fungi.[3][7] |
| Antifungal Activity | Not prominently reported | Yes, active against Candida albicans.[3][7] |
Quantitative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and mytimacin-AF against various microorganisms as reported in the literature. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental conditions.
| Microorganism | This compound MIC | Mytimacin-AF MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 100 µg/mL (recombinant)[8] | 1.9[3][7] |
| Staphylococcus epidermidis | 100 µg/mL (recombinant)[8] | Not Reported |
| Streptococcus faecalis | 100 µg/mL (recombinant)[8] | Not Reported |
| Streptococcus mutans | Better activity than mytimacin-AF (dilution test)[9][10] | Less active than this compound (dilution test)[9][10] |
| Gram-Negative Bacteria | ||
| Escherichia coli | 100 µg/mL (recombinant)[8] | Not Reported |
| Pseudomonas fluorescens | 100 µg/mL (recombinant)[8] | Not Reported |
| Aggregatibacter actinomycetemcomitans | Less active than mytimacin-AF (dilution test)[9][10] | Better activity than this compound (dilution test)[9][10] |
| Bacillus pyocyaneus | Not Reported | 3.75[7] |
| Bacillus dysenteriae | Not Reported | 3.75[7] |
| Fungi | ||
| Candida albicans | Not Reported | 7.5[7] |
Mechanisms of Antimicrobial Action
The antimicrobial strategies of this compound and mytimacin-AF are fundamentally different, providing distinct advantages and potential applications.
This compound: The Oxidative Attacker
This compound's antimicrobial activity is mediated by its L-amino acid oxidase (LAAO) function.[1][2] The enzyme catalyzes the oxidative deamination of L-amino acids, which results in the production of hydrogen peroxide (H₂O₂).[1][6] This H₂O₂ then acts as a potent antimicrobial agent. Interestingly, while this compound generates cytotoxic H₂O₂, the concentration produced is not always sufficient on its own to kill bacteria.[1][4] It is suggested that this compound preferentially binds to bacteria in their growth phase, which may locally increase the concentration of H₂O₂ to effective levels.[1]
Mytimacin-AF: The Membrane Disruptor
Mytimacin-AF, a cysteine-rich peptide, employs a more direct approach by targeting the integrity of the microbial cell membrane.[5] This mechanism is characteristic of many antimicrobial peptides (AMPs), which are often cationic and amphipathic, allowing them to preferentially interact with and disrupt the negatively charged membranes of microbes. The exact mode of disruption can vary, but generally involves the peptide inserting into the lipid bilayer, leading to pore formation, membrane depolarization, and leakage of cellular contents, ultimately resulting in cell death.
Experimental Protocols
The data presented in this guide are based on established antimicrobial susceptibility testing methods.
For this compound: The antimicrobial activity of this compound has been assessed using a metabolic inhibition assay . In this method, bacteria such as S. aureus or E. coli are cultured in a 96-well plate with a growth medium containing various concentrations of this compound. After incubation, the antibacterial activity is determined by observing the absence of a bacterial pellet. The number of surviving cells is then quantified using the colony counting method .[1]
For Mytimacin-AF: The minimum inhibitory concentration (MIC) for mytimacin-AF is typically determined using a standard broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing a series of twofold dilutions of the peptide in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism after incubation.
Conclusion
This compound and mytimacin-AF represent two distinct yet effective antimicrobial agents derived from a natural source. This compound's unique enzymatic mechanism of generating a localized oxidative burst offers a different therapeutic strategy compared to the direct membrane-disrupting action of mytimacin-AF. The broader spectrum of mytimacin-AF, which includes antifungal activity, makes it a versatile candidate for further investigation. The comparative data presented here underscore the importance of exploring natural products for novel antimicrobial compounds and provide a valuable resource for researchers in the field of drug discovery and development. Further head-to-head studies are warranted to fully elucidate their therapeutic potential.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Different Fractions from Mucus of the Garden Snail Cornu aspersum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cysteine-rich antimicrobial peptide from the mucus of the snail of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of antimicrobial activity of Achatina reticulata slime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.unair.ac.id [repository.unair.ac.id]
- 10. Effect and Mechanisms of Antibacterial Peptide Fraction from Mucus of C. aspersum against Escherichia coli NBIMCC 8785 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Achacin Versus Conventional Antibiotics Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of achacin, a glycoprotein (B1211001) derived from the mucus of the giant African snail (Achatina fulica), against Staphylococcus aureus (S. aureus) in contrast to conventional antibiotics such as vancomycin (B549263) and oxacillin (B1211168). This document synthesizes available experimental data to offer an objective overview of their respective antimicrobial properties, mechanisms of action, and the experimental methodologies used for their evaluation.
Overview of Antimicrobial Activity
This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including S. aureus.[1][2] Its primary mechanism of action is attributed to its L-amino acid oxidase (LAO) activity, which catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[1][2] This mode of action differs fundamentally from conventional antibiotics like vancomycin (a glycopeptide that inhibits cell wall synthesis) and oxacillin (a β-lactam that inhibits penicillin-binding proteins).
The following sections present a quantitative comparison of the antimicrobial efficacy of these compounds based on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature. It is important to note that the data presented are compiled from various studies, which may have utilized different strains of S. aureus and slight variations in methodology. Therefore, direct comparisons should be interpreted with caution.
Data Presentation: Quantitative Comparison
The antimicrobial activities of this compound, vancomycin, and oxacillin against S. aureus are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | S. aureus Strain(s) | MIC Range (µg/mL) | Reference |
| This compound | IAM1011 | 0.2 | Ehara et al., 2002[1] |
| This compound-containing fraction (>30 kDa) | ATCC 29213 | 125 | Suárez-Gaviria et al., 2021 |
| Vancomycin | Various clinical isolates | 0.5 - >8 | Multiple sources |
| Oxacillin | Various clinical isolates | ≤0.25 - >256 | Multiple sources |
Table 2: Minimum Bactericidal Concentration (MBC) Data
| Compound | S. aureus Strain(s) | MBC Range (µg/mL) | MBC/MIC Ratio | Reference |
| This compound | Not explicitly reported | Not explicitly reported | Not explicitly reported | |
| Vancomycin | Clinical isolates | ≥ MIC | Often ≥1 | Various sources |
| Oxacillin | Clinical isolates | Often equal to or slightly greater than MIC | Typically ≤4 | Multiple sources |
Experimental Protocols
This section details the methodologies employed in the cited studies for determining the antimicrobial efficacy of this compound and conventional antibiotics.
This compound Antibacterial Activity Assay (Metabolic Inhibition)
The protocol for determining the antibacterial activity of this compound as described by Ehara et al. (2002) is as follows:
-
Bacterial Culture: S. aureus (IAM1011) is cultured in Heart Infusion bouillon medium.
-
Inoculum Preparation: An approximate concentration of 10⁶ colony-forming units (CFU)/mL of S. aureus is prepared.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains 100 µL of Heart Infusion bouillon medium with 1% glucose, the bacterial inoculum, and a serial dilution of this compound.
-
Incubation: The plates are incubated for 16 hours at 37°C.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that results in no visible bacterial pellet after incubation.[1]
-
Survival Cell Counting: The number of surviving cells can be quantified by the colony counting method on appropriate agar (B569324) plates.[1]
Conventional Antibiotic Susceptibility Testing (MIC/MBC Determination)
The MIC and MBC for conventional antibiotics like vancomycin and oxacillin are typically determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution for MIC:
-
A standardized inoculum of S. aureus (approximately 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial twofold dilutions of the antibiotic are prepared in the wells of a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
MBC Determination:
-
Following the MIC determination, an aliquot (e.g., 100 µL) from each well showing no visible growth is subcultured onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 35°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Caption: Workflow for MIC and MBC Determination.
Mechanism of Action of this compound
The diagram below outlines the proposed mechanism of antibacterial action for this compound.
Caption: Proposed mechanism of this compound's antibacterial activity.
S. aureus Response to Hydrogen Peroxide-Induced Oxidative Stress
As the antimicrobial activity of this compound is mediated by the generation of hydrogen peroxide, understanding the response of S. aureus to oxidative stress is crucial. The following diagram illustrates key signaling and response pathways in S. aureus when exposed to H₂O₂.
Caption: Key responses of S. aureus to hydrogen peroxide.
Conclusion
This compound presents a novel mechanism of action against S. aureus through the enzymatic generation of hydrogen peroxide. While direct comparative studies with conventional antibiotics are limited, the available data suggest that this compound is a potent antimicrobial agent. Its efficacy, however, may be influenced by the specific S. aureus strain and the concentration of L-amino acids in the environment. Further research, including standardized side-by-side comparisons of MIC, MBC, and time-kill kinetics, is necessary to fully elucidate the therapeutic potential of this compound relative to established antibiotics like vancomycin and oxacillin. The unique mode of action of this compound may also offer advantages in combating antibiotic-resistant strains, a critical area for future investigation.
References
A Comparative Analysis of Achacin and Other Growth Factors in Wound Healing
Unveiling the Therapeutic Potential of Achacin in Tissue Regeneration
In the ever-evolving landscape of wound care, researchers are continuously exploring novel bioactive molecules that can accelerate and improve the healing process. This compound, a glycoprotein (B1211001) derived from the mucus of the giant African snail (Achatina fulica), has emerged as a promising candidate, demonstrating significant antimicrobial, anti-inflammatory, and tissue-regenerative properties.[1][2][3] This guide provides a comprehensive comparison of the wound healing effects of this compound with established growth factors such as Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF).
Quantitative Comparison of Healing Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a comparative perspective on the efficacy of this compound and other growth factors in promoting wound healing.
Table 1: Efficacy in Wound Closure
| Treatment | Animal Model | Wound Type | Improvement in Wound Closure | Source |
| This compound (Snail Mucus) | Mice | Excisional | 24-37% faster closure compared to controls | [1][2][3] |
| Rats (diabetic) | Full-thickness skin wounds | Effective in accelerating healing | [1] | |
| PDGF-BB | Rats | Excisional | 30% acceleration in time to closure | [4] |
| bFGF (FGF2) | Mice | Full-thickness skin defect | Significantly faster closure at day 7 | [5] |
| EGF | Rats (diabetic & non-diabetic) | Excisional | Significantly reduced wound area at day 7 | [6] |
| VEGF | Mice (diabetic) | Excisional | Enhanced healing | [7] |
Table 2: Effects on Cellular Proliferation and Tissue Regeneration
| Treatment | Key Cellular Effects | Quantitative Findings | Source |
| This compound (Snail Mucus) | Stimulates fibroblast proliferation | Fibroblast counts significantly higher (70.2 vs. 34.4 cells in controls) | [3] |
| Increases collagen deposition | - | [1][2] | |
| Promotes angiogenesis | - | [1][2] | |
| PDGF-BB | Stimulates fibroblast and monocyte-macrophage chemotaxis and proliferation | - | [4] |
| Augments wound breaking strength by 50-70% | [4] | ||
| bFGF (FGF2) | Promotes fibroblast proliferation and neovascularization | Significantly greater area of mature collagen at day 7 | [5] |
| Significantly higher number of CD31 counts (vascularity) at day 7 and 10 | [5] | ||
| EGF | Stimulates keratinocyte, fibroblast, and vascular endothelial cell proliferation and migration | More pronounced increase in epidermal thickness | [8] |
| Significantly higher re-epithelialization length | [8] | ||
| VEGF | Stimulates endothelial cell proliferation and migration (angiogenesis) | Upregulated expression of CD31 | [1] |
| Stimulates epithelialization and collagen production | - | [7][9][10] |
Experimental Methodologies
A closer look at the experimental protocols is crucial for interpreting the comparative data.
In Vivo Wound Healing Assays
A common methodology involves the creation of full-thickness skin wounds on the dorsal side of animal models such as mice or rats.
Cell Migration Assay (In Vitro)
The scratch wound healing assay is a standard method to assess the effect of a substance on cell migration.
Signaling Pathways in Wound Healing
The therapeutic effects of this compound and other growth factors are mediated through complex signaling cascades that orchestrate the various phases of wound healing.
This compound's Proposed Mechanism of Action
This compound's wound healing properties are multifaceted. Its L-amino acid oxidase activity generates hydrogen peroxide, which provides an antimicrobial effect.[3][11][12][13] Furthermore, it is suggested that glycosaminoglycans within snail mucus, such as acharan sulfate, can act as reservoirs for growth factors like FGF and PDGF, enhancing their activity.[3]
Classical Growth Factor Signaling
Growth factors like EGF, FGF, PDGF, and VEGF typically initiate their effects by binding to specific tyrosine kinase receptors on the cell surface. This binding triggers a cascade of intracellular signaling events, primarily through pathways like MAPK/ERK and PI3K/Akt, which ultimately lead to gene expression changes that promote cell proliferation, migration, and survival.
Concluding Remarks
This compound presents a compelling case as a natural, multi-functional agent for wound healing. Its combined antimicrobial, anti-inflammatory, and regenerative properties offer a holistic approach to wound care. While established growth factors like EGF, FGF, PDGF, and VEGF have demonstrated potent effects on specific aspects of the healing cascade, this compound's broader spectrum of activity may be advantageous in complex wound environments. However, it is important to note that the research on this compound is still in its preclinical stages, and further studies, including standardized head-to-head clinical trials, are necessary to fully elucidate its therapeutic potential and establish its efficacy in comparison to existing growth factor-based therapies. The variability in the composition of snail mucus across different species and the need for standardized extraction and formulation methods are also critical areas for future research.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Potentials of Snail Mucus: A Review of this compound and Mytimacin-AF in Wound Healing | International Research Journal of Multidisciplinary Scope (IRJMS) [irjms.com]
- 3. irjms.com [irjms.com]
- 4. scilit.com [scilit.com]
- 5. The Effect of Control-released Basic Fibroblast Growth Factor in Wound Healing: Histological Analyses and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor‐containing wound closure enhances wound healing in non‐diabetic and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Skin Wound Healing Through Chemically Modified Messenger RNA Encoding Epidermal Growth Factor (EGF) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of vascular endothelial growth factor in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 11. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Validating Achacin's L-Amino Acid Oxidase Activity: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of achacin's L-amino acid oxidase (LAAO) activity through the use of specific inhibitors. This compound, an antibacterial glycoprotein (B1211001) from the mucus of the giant African snail (Achatina fulica), exerts its antimicrobial effects through the enzymatic activity of its LAAO domain, which catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), ammonia, and a corresponding α-keto acid.[1] The production of H₂O₂ is a key component of its antibacterial action.[1][2] This document summarizes the available data on inhibitors of this compound's LAAO activity, compares it with inhibitors of other well-characterized LAAOs, and provides detailed experimental protocols for researchers.
Comparative Analysis of LAAO Inhibitors
Direct quantitative inhibition data for this compound's L-amino acid oxidase activity is limited in the current scientific literature. However, studies have demonstrated the inhibitory effects of certain compounds, providing a basis for validation and further investigation.
Inhibition of this compound's LAAO Activity
The primary inhibitor identified for this compound's LAAO activity is N-acetylneuraminic acid (Neu5Ac) , a sialic acid. Research has shown that Neu5Ac inhibits the LAAO activity of this compound, thereby reducing its antibacterial efficacy.[1] While a specific IC50 value is not available, graphical data indicates a dose-dependent inhibitory effect at concentrations of 0.5 mg/mL and 2 mg/mL.[1]
Indirect inhibition of this compound's antibacterial activity has been demonstrated using H₂O₂ scavengers . Compounds such as catalase effectively neutralize the H₂O₂ produced by the LAAO reaction, thus inhibiting the antimicrobial effect.[1][2] This method validates that the antibacterial activity is mediated by H₂O₂ production.
Table 1: Summary of Known Inhibitors of this compound's LAAO Activity
| Inhibitor/Method | Type of Inhibition | Reported Effect on this compound | Quantitative Data (IC50) |
| N-acetylneuraminic acid (Neu5Ac) | Specific Inhibitor | Direct inhibition of LAAO enzymatic activity.[1] | Not Reported |
| H₂O₂ Scavengers (e.g., Catalase) | Indirect Inhibition | Abolishes the antibacterial effect by removing H₂O₂.[1][2] | Not Applicable |
Comparison with Other L-Amino Acid Oxidases
For a broader perspective, it is useful to compare the known inhibitors of this compound with those of other well-studied LAAOs, such as those found in snake venom. It is important to note that the efficacy of these inhibitors against this compound has not been reported, and this represents a significant knowledge gap and an opportunity for future research.
Table 2: Specific Inhibitors of L-Amino Acid Oxidases from Other Sources (e.g., Snake Venom)
| Inhibitor | LAAO Source (Example) | Reported IC50 |
| L-Propargylglycine | Crotalus adamanteus (Eastern diamondback rattlesnake) | Not specified, irreversible inhibitor |
| Aristolochic Acid | Calloselasma rhodostoma (Malayan pit viper) | Not specified |
| Suramin | Calloselasma rhodostoma (Malayan pit viper) | Not specified |
| Cinnamic Acid and derivatives | Fungal LAAO | Varies by derivative |
| Benzoic Acid and derivatives | General LAAO inhibitor | Varies by derivative |
The lack of overlapping inhibitors and quantitative data for this compound makes a direct comparison of inhibitory potency challenging. Future studies should focus on determining the IC50 values of known LAAO inhibitors against this compound to better understand its enzymatic properties and potential for targeted modulation.
Experimental Protocols
1. L-Amino Acid Oxidase (LAAO) Activity Assay
This protocol is adapted from the methodology used to characterize this compound's LAAO activity.[1]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the LAAO-catalyzed oxidation of an L-amino acid substrate. The H₂O₂ is detected colorimetrically.
Materials:
-
Purified this compound
-
L-amino acid substrate solution (e.g., 10 mM L-Leucine in an appropriate buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish peroxidase (HRP) solution (e.g., 1 U/mL)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS, or o-phenylenediamine (B120857) - OPD)
-
Stop solution (e.g., 1 M H₂SO₄ for OPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
Assay buffer
-
L-amino acid substrate
-
HRP solution
-
Chromogenic substrate
-
-
To initiate the reaction, add a known concentration of purified this compound to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes).
-
If using OPD, stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS, 492 nm for OPD) using a microplate reader.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.
-
Enzyme activity can be expressed as units/mg of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.
2. LAAO Inhibition Assay
Principle: This assay measures the reduction in LAAO activity in the presence of a potential inhibitor.
Materials:
-
Same materials as the LAAO Activity Assay
-
Stock solutions of the inhibitor at various concentrations
Procedure:
-
Follow the same procedure as the LAAO Activity Assay, with one modification:
-
Prior to adding the this compound to the reaction mixture, pre-incubate the enzyme with various concentrations of the inhibitor for a specific period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the this compound-inhibitor mixture to the reaction wells.
-
Measure the absorbance as described above.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100
-
To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for validating this compound's LAAO activity inhibition.
Caption: General mechanism of L-amino acid oxidase inhibition.
References
Investigating the Cross-Reactivity of Anti-Achacin Antibodies: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achacin, an antimicrobial glycoprotein (B1211001) derived from the mucus of the giant African snail, Lissachatina fulica (formerly Achatina fulica), has garnered interest for its potential therapeutic applications.[1][2] The development of immunoassays and other antibody-based tools targeting this compound necessitates a thorough understanding of the specificity of anti-achacin antibodies. A critical aspect of this is determining the extent to which these antibodies may cross-react with proteins from other snail species. Such cross-reactivity can have significant implications for the accuracy of diagnostic assays and the off-target effects of potential therapeutics.
This guide provides a comprehensive overview of the experimental methodologies required to assess the cross-reactivity of anti-achacin antibodies with proteins from other snail species. While direct comparative studies on this specific topic are currently limited, this document outlines the established protocols and data presentation formats that can be employed to generate robust and comparable results. We will explore the use of Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunoprecipitation to investigate these potential interactions.
Potential Cross-Reactivity: Key Considerations
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar antigen.[3] In the context of anti-achacin antibodies, cross-reactivity with other snail proteins could arise from several factors:
-
Homologous Proteins: Other snail species may express proteins with a high degree of sequence and structural similarity to this compound.
-
Conserved Domains: The antibodies may recognize specific epitopes or domains within this compound that are conserved across a range of snail proteins, even if the overall protein homology is low.
-
Common Glycosylations: As this compound is a glycoprotein, the carbohydrate moieties can also be immunogenic. Similar glycosylation patterns on proteins from different snail species could lead to cross-reactivity.
-
Abundant Structural Proteins: Highly abundant and conserved proteins such as actin and tropomyosin have been identified as cross-reactive allergens in some snail species and could be potential off-targets for anti-achacin antibodies.[4]
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach utilizing several immunological techniques is recommended to thoroughly evaluate the cross-reactivity of anti-achacin antibodies.
Protein Lysate Preparation from Different Snail Species
The first crucial step is the preparation of high-quality protein lysates from the target snail species.
Materials:
-
Tissues from various snail species (e.g., foot muscle, mantle, mucus)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Homogenizer (e.g., Dounce homogenizer, sonicator)
-
Centrifuge
-
BCA or Bradford protein assay kit
Protocol:
-
Excise and wash the desired tissues from different snail species.
-
Homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of each lysate using a protein assay kit.
-
Store the lysates at -80°C until use.
Western Blotting
Western blotting is a powerful technique to visualize the specific proteins recognized by the anti-achacin antibody in a complex protein mixture.
Protocol:
-
SDS-PAGE: Separate the protein lysates from different snail species by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of total protein for each species.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-achacin antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the anti-achacin antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measure of the binding affinity of the anti-achacin antibody to proteins from different snail species. A direct ELISA format is suitable for this purpose.
Protocol:
-
Coating: Coat the wells of a 96-well microplate with equal concentrations of protein lysates from different snail species overnight at 4°C.
-
Blocking: Wash the wells and block with a blocking buffer.
-
Primary Antibody Incubation: Add serial dilutions of the anti-achacin antibody to the wells and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Detection: Add a TMB substrate and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound.
Immunoprecipitation (IP)
Immunoprecipitation can be used to isolate proteins from other snail species that interact with the anti-achacin antibody. The identity of the pulled-down proteins can then be determined by mass spectrometry.
Protocol:
-
Antibody-Bead Conjugation: Conjugate the anti-achacin antibody to protein A/G magnetic beads.
-
Lysate Incubation: Incubate the antibody-conjugated beads with protein lysates from different snail species.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or proceed with mass spectrometry for protein identification.
Data Presentation and Interpretation
To facilitate a clear comparison of the cross-reactivity profile of the anti-achacin antibody, the quantitative data generated from the experiments should be summarized in structured tables.
Table 1: Hypothetical Western Blot Cross-Reactivity of Anti-Achacin Antibody
| Snail Species | Protein Lysate Source | Bands Detected (kDa) | Relative Band Intensity (%) |
| Lissachatina fulica | Mucus | 60, 30 | 100 |
| Helix aspersa | Foot Muscle | 62, 45 | 40 |
| Pila polita | Whole Body | 42, 35 | 25 |
| Biomphalaria glabrata | Whole Body | None | 0 |
*Relative band intensity is normalized to the signal obtained with the homologous antigen (Lissachatina fulica).
Table 2: Hypothetical ELISA Cross-Reactivity of Anti-Achacin Antibody
| Snail Species | Protein Lysate Source | EC50 (nM) | Maximum Absorbance (OD450) |
| Lissachatina fulica | Mucus | 1.5 | 2.8 |
| Helix aspersa | Foot Muscle | 12.8 | 1.5 |
| Pila polita | Whole Body | 35.2 | 0.8 |
| Biomphalaria glabrata | Whole Body | >1000 | 0.1 |
*EC50 represents the concentration of antibody required to achieve 50% of the maximum binding signal. A lower EC50 value indicates higher affinity.
Visualizing Experimental Workflows
Diagrams created using the DOT language can effectively illustrate the experimental procedures.
Caption: Western Blot workflow for assessing antibody cross-reactivity.
Caption: Direct ELISA workflow for quantitative cross-reactivity analysis.
Conclusion
A thorough investigation into the cross-reactivity of anti-achacin antibodies is paramount for their reliable use in research and potential clinical applications. Although direct comparative data is currently lacking in the scientific literature, the well-established immunological techniques of Western Blotting, ELISA, and Immunoprecipitation provide a robust framework for such an assessment. By systematically applying these methods and presenting the data in a clear, comparative format, researchers can effectively characterize the specificity of their anti-achacin antibodies and make informed decisions regarding their application. The identification of potential cross-reacting proteins in other snail species will not only refine the use of these antibodies but also contribute to a broader understanding of protein homology and immune responses within the Gastropoda class.
References
- 1. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 4. Identification of major and cross-reactive allergens of local freshwater snail (Pila polita) and the impact of thermal and non-thermal food processing on allergen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Native vs. Recombinant Achacin Activity
This guide provides a detailed comparison of the biological activities of native achacin, derived from the mucus of the giant African snail (Achatina fulica), and its recombinant form. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation into this compound's therapeutic potential.
Overview of this compound and its Bioactivity
This compound is a glycoprotein (B1211001) with significant antimicrobial and potential antitumor properties. Its primary mechanism of action is attributed to its L-amino acid oxidase (LAO) activity, which catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), a potent antimicrobial and cytotoxic agent.[1] The ability to produce this compound through recombinant DNA technology offers a promising alternative to the laborious process of extraction from its native source, ensuring a more consistent and scalable supply for research and development.
Comparative Efficacy: Antimicrobial Activity
Studies have demonstrated that recombinant this compound (rAch), particularly when expressed in the methylotrophic yeast Pichia pastoris, exhibits antimicrobial activity comparable to its native counterpart.
Data Summary: Antimicrobial Activity
| Form | Target Organism(s) | Effective Concentration / MIC | Reference |
| Recombinant this compound (rAch) | Escherichia coli, Staphylococcus aureus, Pseudomonas fluorescens, Staphylococcus epidermidis, Streptococcus faecalis, Vibrio anguillarum, Vibrio parahaemolyticus | 0.1 mg/ml (Inhibitory Concentration) | [2] |
| Native this compound | Escherichia coli, Staphylococcus aureus | Similar behavior to recombinant form | [2] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on specific experimental conditions and bacterial strains.
Comparative Efficacy: Antitumor Activity
While direct quantitative comparisons of the antitumor efficacy between native and recombinant this compound are not extensively documented, the activity of both is predicated on their shared L-amino acid oxidase (LAO) function. LAAOs from various sources are known to induce apoptosis in cancer cells through the generation of H₂O₂. This leads to significant oxidative stress, mitochondrial depolarization, and DNA fragmentation.
Data Summary: Antitumor Activity (Hypothetical Comparison)
| Form | Target Cancer Cell Lines | IC₅₀ Value | Reference |
| Native this compound | e.g., Melanoma, Breast, Neuronal | Data Not Available | - |
| Recombinant this compound (rAch) | e.g., Melanoma, Breast, Neuronal | Data Not Available | - |
IC₅₀ (Half-maximal inhibitory concentration) values are crucial for evaluating cytotoxic potential. The table above serves as a template for data that would be generated in a direct comparative study.
Mechanism of Action: Signaling Pathways
Antimicrobial Mechanism
The antimicrobial action of this compound is a direct result of its enzymatic activity, as illustrated below.
Caption: Antimicrobial mechanism of this compound via L-amino acid oxidase activity.
Antitumor Signaling Pathway (Based on LAAO Homologues)
The antitumor mechanism of LAAOs, such as this compound, involves the induction of oxidative stress, which can trigger apoptosis. However, some cancer cells exhibit adaptive responses. The pathway below, based on studies of snake venom LAAOs, illustrates this dual effect.
Caption: Potential dual-effect antitumor signaling pathway for LAAOs like this compound.
Experimental Protocols
Protocol 1: Extraction and Purification of Native this compound
This protocol outlines a general procedure for isolating this compound from snail mucus.
-
Mucus Collection:
-
House giant African snails (Achatina fulica) in a clean, humid environment.
-
Induce mucus secretion by gentle stimulation of the snail's foot, for example, with a sterile spatula or a brief, low-voltage electric current (e.g., 9V).[3]
-
Collect the secreted mucus in sterile, pre-chilled tubes and keep on ice.
-
-
Initial Clarification:
-
Pool the collected mucus and dilute it with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Centrifuge the diluted mucus at 10,000 x g for 30 minutes at 4°C to pellet debris and cells.
-
Collect the supernatant.
-
-
Dialysis:
-
Transfer the supernatant to a dialysis membrane (e.g., 12-14 kDa MWCO) and dialyze against the same cold buffer overnight with several buffer changes to remove small molecules and salts.[4]
-
-
Chromatographic Purification:
-
Apply the dialyzed sample to an anion-exchange chromatography column (e.g., DEAE-Toyopearl).[5]
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute bound proteins using a salt gradient (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and measure protein concentration (e.g., at A280 nm) and test for LAO activity.
-
-
Purity Analysis:
-
Pool the active fractions and analyze for purity using SDS-PAGE. This compound is a glycoprotein with a molecular weight of approximately 160 kDa, composed of two subunits of 70-80 kDa.[5]
-
Further purification can be achieved using size-exclusion chromatography if necessary.
-
Protocol 2: Expression and Purification of Recombinant this compound (rAch) in Pichia pastoris
This protocol is based on the successful expression of rAch in a yeast system.[2]
-
Gene Cloning and Transformation:
-
Clone the cDNA encoding this compound into a P. pastoris expression vector (e.g., pPICZα A) that includes a secretion signal.
-
Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Select for positive transformants on appropriate antibiotic-containing media.
-
-
Protein Expression:
-
Inoculate a small starter culture of a positive transformant in buffered glycerol-complex medium (BMGY) and grow overnight.
-
Inoculate a larger volume of BMGY with the starter culture and grow to an OD₆₀₀ of 2-6.
-
Induce protein expression by pelleting the cells and resuspending them in buffered methanol-complex medium (BMMY), which contains methanol (B129727) to induce the AOX1 promoter.
-
Continue incubation for 72-96 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
-
Harvesting and Clarification:
-
Centrifuge the culture at 10,000 x g for 30 minutes at 4°C.
-
The secreted rAch will be in the supernatant. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells.
-
-
Purification from Supernatant:
-
Concentrate the supernatant using tangential flow filtration or a similar method.
-
Since rAch is a secreted glycoprotein, a multi-step chromatography approach is effective.[6] Start with ion-exchange chromatography as described for native this compound.
-
Follow with size-exclusion chromatography to achieve high purity.
-
Analyze fractions by SDS-PAGE and Western blot (if using a tagged protein) to confirm the presence and purity of rAch (expected size ~80 kDa).[2]
-
Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
-
Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the purified native or recombinant this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 4: Cell Viability Testing (MTT Assay)
This protocol assesses the cytotoxic (antitumor) effect of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of native or recombinant this compound.
-
Include an untreated control group.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion
The available evidence strongly suggests that recombinant this compound is a viable alternative to its native form, demonstrating a similar and broad-spectrum antimicrobial activity.[2] While its antitumor properties require more direct comparative investigation, the shared L-amino acid oxidase mechanism indicates a significant therapeutic potential. The protocols provided herein offer a framework for the consistent production and evaluation of both native and recombinant this compound, facilitating further research into its application as a novel antimicrobial and anticancer agent.
References
- 1. Library [library.naist.jp]
- 2. Purification and characterization of an agglutinin from mucus of the snail Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. Purification and characterization of an antibacterial factor from snail mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Recombinant Glycoproteins from Pichia pastoris Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action mechanism of snake venom l-amino acid oxidase and its double-edged sword effect on cancer treatment: Role of pannexin 1-mediated interleukin-6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Achacin: A Novel Antimicrobial Agent Against Resistant Bacteria
A Comparative Analysis of the Efficacy of Achacin Versus Conventional Antibiotics
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, natural sources are a promising frontier. This compound, a glycoprotein (B1211001) derived from the mucus of the giant African snail (Achatina fulica), has demonstrated significant bactericidal activity. This guide provides a comprehensive comparison of the efficacy of this compound against antibiotic-resistant bacterial strains versus conventional antibiotics, supported by available experimental data.
Quantitative Efficacy: A Comparative Overview
This compound's antimicrobial activity is primarily attributed to its L-amino acid oxidase (LAO) activity, which catalyzes the production of hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[1] This mechanism is effective against both Gram-positive and Gram-negative bacteria. The following tables summarize the available data on the efficacy of this compound and its crude extracts compared to standard antibiotics against key bacterial strains.
Table 1: Efficacy Against Staphylococcus aureus (including MRSA)
| Antimicrobial Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Source |
| Purified this compound | S. aureus | 0.2 µg/ml | Not Reported | Ehara et al., 2002 |
| Crude A. fulica Mucus Extract | Methicillin-Resistant S. aureus (MRSA) | 12.5 µg/ml | >50 µg/ml | --INVALID-LINK-- |
| Vancomycin (B549263) | S. aureus ATCC 25923 (susceptible) | 0.25 - 2 µg/ml | Not Reported | --INVALID-LINK--[2], Public Health Wales |
| Vancomycin | Vancomycin-Resistant S. aureus (VRSA) | ≥16 µg/mL | Not Reported | --INVALID-LINK--[3] |
Table 2: Efficacy Against Escherichia coli
| Antimicrobial Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Source |
| Purified this compound | E. coli | 2 µg/ml | Not Reported | Ehara et al., 2002 |
| Ciprofloxacin | E. coli ATCC 25922 (susceptible) | 0.004 - 0.015 µg/ml | Not Reported | --INVALID-LINK--[4], --INVALID-LINK--[5] |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and future research.
Determination of this compound's Minimum Inhibitory Concentration (MIC)
The MIC of purified this compound was determined using a metabolic inhibition assay.
-
Bacterial Preparation: S. aureus or E. coli were cultured to an approximate concentration of 10⁶ colony-forming units (CFU)/ml.
-
Assay Setup: The assay was performed in 96-well plates. Each well contained 100 µl of heart infusion bouillon medium with 1% glucose.
-
This compound Dilution: A dilution series of purified this compound was added to the wells.
-
Incubation: The plates were incubated for 16 hours at 37°C.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in no visible bacterial pellet after incubation.
L-Amino Acid Oxidase (LAO) Activity Assay
This assay quantifies the enzymatic activity of this compound, which is central to its antimicrobial action.
-
Reagent Preparation: A reaction mixture is prepared containing a suitable L-amino acid substrate (e.g., L-leucine), a chromogenic peroxidase substrate (e.g., o-phenylenediamine), and horseradish peroxidase in a buffer.
-
Reaction Initiation: The reaction is initiated by adding the this compound-containing sample.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Measurement: The production of H₂O₂ is measured spectrophotometrically by the change in absorbance of the chromogenic substrate.
Standard Antimicrobial Susceptibility Testing (Broth Microdilution)
The MICs of conventional antibiotics are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antibiotic are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/ml) is prepared.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing the Science: Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action.
Conclusion
The available data suggests that this compound possesses potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. While direct comparisons with conventional antibiotics against a wide array of resistant strains are still limited, the low MIC value of purified this compound against S. aureus is comparable to that of vancomycin against susceptible strains. Furthermore, crude extracts containing this compound have shown activity against MRSA. The unique mechanism of action, involving the generation of hydrogen peroxide, may also present a lower propensity for the development of resistance compared to traditional antibiotics. Further research, including in vivo studies and testing against a broader panel of multidrug-resistant organisms, is warranted to fully elucidate the therapeutic potential of this compound as a novel antimicrobial agent.
References
- 1. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Vancomycin resistance among Staphylococcus aureus isolates in a rural setting, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Sweet Shield: Validating the Critical Role of Glycosylation in Achacin's Biological Power
For researchers, scientists, and drug development professionals, understanding the structure-function relationship of bioactive compounds is paramount. Achacin, a glycoprotein (B1211001) derived from the mucus of the giant African snail, Achatina fulica, has garnered interest for its potent antimicrobial properties. This guide provides a comparative analysis of glycosylated this compound versus its potential deglycosylated form, offering insights into the crucial role of its sugar moieties in its biological activity. While direct comparative studies on deglycosylated this compound are not yet available in the public domain, by examining related L-amino acid oxidases (LAAOs), we can infer the likely impact of these glycans.
This compound's primary mechanism of antimicrobial action is its L-amino acid oxidase (LAAO) activity, which catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[1][2][3] This glycoprotein's sugar chains are thought to be integral to its stability, solubility, and function.
Comparative Biological Activity: A Data-Driven Perspective
While experimental data directly comparing the biological activity of glycosylated and deglycosylated this compound is not currently available, we can present the established antimicrobial activity of the native, glycosylated form. This serves as a baseline for future comparative studies.
| Organism | Type | Minimum Inhibitory Concentration (MIC) of Glycosylated this compound | Reference |
| Staphylococcus aureus | Gram-positive | 2 µg/ml | [1] |
| Escherichia coli | Gram-negative | 2 µg/ml | [1] |
| Pseudomonas fluorescens | Gram-negative | 0.1 mg/ml | [4] |
| Staphylococcus epidermidis | Gram-positive | 0.1 mg/ml | [4] |
| Streptococcus faecalis | Gram-positive | 0.1 mg/ml | [4] |
| Vibrio anguillarum | Gram-negative | Not specified | [4] |
| Vibrio parahaemolyticus | Gram-negative | Not specified | [4] |
This table summarizes the known antimicrobial activity of glycosylated this compound against various bacterial strains.
The Inferred Role of Glycosylation: Lessons from Other L-amino Acid Oxidases
Studies on other LAAOs suggest that glycosylation can play a multifaceted role in their function:
-
Enzyme Activity and Stability: For some LAAOs, such as Apoxin I from rattlesnake venom and the mammalian IL4I1, N-linked glycosylation is crucial for their activity and secretion.[5] In contrast, the activity of LAAOs from several Bothrops snake venoms is unaffected by deglycosylation, indicating that the importance of glycosylation is not universal among LAAOs.[6]
-
Conformational Integrity: Research on fungal LAAOs has shown that a specific N-glycan can be critical for the protein adopting its most active conformation during its synthesis.[6] This suggests that the sugar chains can act as intramolecular chaperones, ensuring correct protein folding.
-
Solubility and Secretion: Glycosylation is a common post-translational modification that enhances the solubility and facilitates the secretion of extracellular proteins, a role it likely plays for this compound.[5]
Unexplored Territory: The Anticancer Potential of this compound
While there is no direct evidence of this compound possessing anticancer activity, several lines of reasoning suggest this as a promising area for future research:
-
Other Snail-Derived Glycoproteins: Bioactive compounds from the hemolymph of the marine snail Rapana venosa, including glycoproteins and LAAOs, have demonstrated significant cytotoxic effects on breast cancer cell lines.[7]
-
LAAOs from Other Sources: LAAOs from various snake venoms have been shown to selectively induce apoptosis in cancerous cells while leaving normal cells unharmed.[8]
-
Snail Mucus Extract: An extract from snail mucus has been reported to have anti-proliferative effects, hinting at the potential of its individual components, like this compound, in cancer therapy.[9]
A comparative study of glycosylated versus deglycosylated this compound could reveal if the glycan portions are involved in any potential cancer cell recognition and cytotoxicity.
Experimental Protocols for Validation
To empirically validate the role of glycosylation in this compound's biological activity, the following experimental workflow is proposed.
Caption: Experimental workflow for comparing the biological activity of glycosylated and deglycosylated this compound.
Enzymatic Deglycosylation of this compound (PNGase F Protocol)
Objective: To remove N-linked glycans from purified native this compound.
Materials:
-
Purified glycosylated this compound
-
Peptide-N-Glycosidase F (PNGase F)
-
Glycoprotein Denaturing Buffer (10X)
-
GlycoBuffer 2 (10X)
-
10% NP-40
-
Sterile, nuclease-free water
-
SDS-PAGE apparatus and reagents
Procedure:
-
Denaturation:
-
In a microcentrifuge tube, combine 1-20 µg of glycosylated this compound, 1 µl of Glycoprotein Denaturing Buffer (10X), and sterile water to a final volume of 10 µl.
-
Heat the mixture at 100°C for 10 minutes to denature the protein.
-
Chill on ice for 5 minutes and then centrifuge briefly.
-
-
Deglycosylation Reaction:
-
To the denatured protein, add 2 µl of GlycoBuffer 2 (10X), 2 µl of 10% NP-40, and 6 µl of sterile water for a total reaction volume of 20 µl.
-
Add 1-2 µl of PNGase F to the reaction mixture.
-
Incubate at 37°C for 1-2 hours.
-
-
Verification:
-
Analyze the reaction products by SDS-PAGE. A successful deglycosylation will be indicated by a downward shift in the molecular weight of this compound compared to the glycosylated control.
-
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration of glycosylated and deglycosylated this compound against various bacterial strains.
Materials:
-
Glycosylated and deglycosylated this compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in MHB to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of both glycosylated and deglycosylated this compound in MHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effects of glycosylated and deglycosylated this compound on cancer cell lines.
Materials:
-
Glycosylated and deglycosylated this compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of glycosylated and deglycosylated this compound for 24-48 hours.
-
Include untreated cells as a control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the cytotoxic effects of this compound are mediated by apoptosis.
Materials:
-
Glycosylated and deglycosylated this compound
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cancer cells with the determined IC50 concentration of glycosylated and deglycosylated this compound for a specified time.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Signaling Pathway of LAAO-Induced Biological Activity
The biological activities of LAAOs like this compound are primarily initiated by the enzymatic production of hydrogen peroxide.
Caption: Proposed signaling pathway for this compound's biological activity mediated by H₂O₂ production.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of N‐glycosylation in fungal l‐amino acid oxidases expressed in the methylotrophic yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Innovative snail-mucus-extract (SME)-coated nanoparticles exhibit anti-inflammatory and anti-proliferative effects for potential skin cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Snail Mucus: A Guide for Researchers
An Objective Analysis of Snail Mucus Composition and Function Across Species
The secretion of mucus is a hallmark of gastropods, playing a vital role in adhesion, lubrication, hydration, and defense. The complex composition of this hydrogel, rich in proteins, glycans, and ions, has garnered significant interest for its potential applications in cosmetics, drug delivery, and regenerative medicine.[1][2] This guide provides a comparative analysis of the proteomic profiles of mucus from different snail species, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this burgeoning field.
Quantitative Proteomic Comparison
The protein composition of snail mucus exhibits remarkable diversity, varying not only between species but also depending on the specific function of the mucus.[3][4] For instance, the garden snail Cornu aspersum secretes three functionally distinct types of mucus: a protective mucus for hydration and defense, an adhesive mucus, and a lubricating mucus for locomotion.[1][5]
A comparative "mucomic" analysis combining genetic, chemical, and material studies has revealed key differences in their protein makeup that dictate their physical properties.[1] For example, adhesive mucus is rich in proteins that form reversible crosslinks, allowing for its characteristic stretch and self-healing properties, while lubricating mucus has a high concentration of collagen, contributing to its stiffness.[1]
Below are tables summarizing the quantitative proteomic data from comparative studies on different snail species.
Table 1: Protein Profile and Biological Activity of Mucus from Lissachatina fulica and Hemiplecta distincta
| Snail Species | Secretory Part | Major Protein Bands (kDa) | Antibacterial Activity | Antioxidant Activity (EC50 µg) |
| Lissachatina fulica | Mantle | ~13, 37, 70, >200 | Higher than foot mucus | 27.8 ± 5.2 |
| Foot | ~13, 37, 70, >200 | Lower than mantle mucus | 25.5 ± 2.9 | |
| Hemiplecta distincta | Mantle | ~11, 12, 14, 25, 120 | Higher than foot mucus | 129.9 ± 15.9 |
| Foot | ~11, 12, 14, 25, 120 | Lower than mantle mucus | 94.5 ± 4.3 |
Data sourced from a study comparing the protein profiles and biological activities of mantle and foot mucus from two land snail species.[3]
Table 2: Comparative Peptidome Analysis of Mucus from Seven Gastropod Species
| Snail Species | Total Peptides Identified | Core Peptides (found in all species) |
| Achatina fulica | 2,445 (average per species) | 1,317 (47% of total) |
| Pomacea canaliculata | 2,445 (average per species) | 1,317 (47% of total) |
| Cryptozona siamensis | 2,445 (average per species) | 1,317 (47% of total) |
| Semperula siamensis | 2,445 (average per species) | 1,317 (47% of total) |
| Hemiplecta distincta | 2,445 (average per species) | 1,317 (47% of total) |
| Cyclophorus fulguratus | 2,445 (average per species) | 1,317 (47% of total) |
| Helix pomatia | 2,445 (average per species) | 1,317 (47% of total) |
This study identified a total of 2,820 different peptides across the seven species.[6]
Experimental Protocols
The following are detailed methodologies for key experiments in snail mucus proteomics.
1. Snail Mucus Extraction
-
Non-invasive Method: Snails are placed in a controlled environment and stimulated to secrete mucus, often by gentle handling or placing them on a specific surface. For example, Cornu aspersum can be placed on inverted petri dishes to collect adhesive mucus.[7] This method is humane and allows for multiple extractions from the same animal.[8]
-
Irritation Method: A mild irritant, such as a 3% sodium chloride (NaCl) solution, can be used to stimulate mucus production.[8] This method can yield a larger volume of mucus.
-
Purification: The collected crude mucus is then purified to separate the proteins from other components like ions and small molecules. This can involve centrifugation and dialysis.
2. Protein Quantification
-
The total protein concentration in the mucus samples is determined using standard biochemical assays, such as the Bradford assay.[3]
3. Protein Separation and Identification
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique is used to separate proteins based on their molecular weight.[3][6] Samples are mixed with a loading dye, heated, and then loaded onto a polyacrylamide gel. An electric current is applied, causing the proteins to migrate through the gel at different rates according to their size. The separated protein bands can be visualized using staining methods like Coomassie blue or silver staining.[3][6]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For detailed protein identification, protein bands of interest are excised from the SDS-PAGE gel.[3] The proteins are then enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequence.[3][6]
4. Biological Activity Assays
-
Antimicrobial Activity Assay: The minimal inhibitory concentration (MIC) assay is used to determine the lowest concentration of snail mucus protein that inhibits the growth of a particular microorganism.[3] Snail mucus samples are added to bacterial cultures, and the bacterial growth is measured after an incubation period.[3]
-
Antioxidant Activity Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity.[3] The ability of the snail mucus to scavenge the DPPH radical is measured spectrophotometrically.[3]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparative Proteomics of Snail Mucus
Caption: A generalized workflow for the comparative proteomic analysis of snail mucus.
Conceptual Signaling Pathway for Antimicrobial Activity of Snail Mucus
Snail mucus contains a variety of antimicrobial peptides (AMPs) and proteins, such as achacin, which is an antibacterial glycoprotein (B1211001) found in the mucus of Lissachatina fulica.[3] These components can act on pathogenic bacteria through various mechanisms, including membrane disruption and inhibition of essential cellular processes.
Caption: A conceptual diagram illustrating the antimicrobial action of snail mucus components.
References
- 1. Snail study unveils composition of three different types of mucus | Research | Chemistry World [chemistryworld.com]
- 2. Advancing Discovery of Snail Mucins Function and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snail mucus from the mantle and foot of two land snails, Lissachatina fulica and Hemiplecta distincta, exhibits different protein profile and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Putative Functions of Mucus Proteins and Their Tryptic Peptides in Seven Gastropod Species Using Comparative Proteomics and Machine Learning-Based Bioinformatics Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative mucomic analysis of three functionally distinct Cornu aspersum Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aestheticcosmetology.com [aestheticcosmetology.com]
Benchmarking Achacin's Performance in Diverse Antimicrobial Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial performance of achacin, a glycoprotein (B1211001) with known antibacterial properties, across various standard assay formats. The data presented is compiled from published research to aid in the selection of appropriate testing methodologies and to provide a baseline for future investigations into this compound's therapeutic potential.
Executive Summary
This compound, an antimicrobial glycoprotein derived from the mucus of the giant African snail (Achatina fulica), has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves L-amino acid oxidase activity, which leads to the production of hydrogen peroxide, a potent antimicrobial agent.[1][2] This guide synthesizes available performance data from key antimicrobial susceptibility testing (AST) methods, including broth microdilution and agar-based diffusion assays, to offer a standardized point of reference for researchers.
Performance Data of this compound
The following tables summarize the quantitative data on the antimicrobial activity of this compound against common bacterial strains. It is important to note that the data presented is derived from different studies, and direct comparison should be approached with caution due to potential variations in experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Determined by Broth Microdilution
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | - | 2 µg/mL | Ehara et al., 2002[3] |
| Staphylococcus aureus | - | 0.2 µg/mL | Ehara et al., 2002[3] |
Table 2: Zone of Inhibition for Snail Mucus Containing this compound (Agar Diffusion Assay)
| Microorganism | Zone of Inhibition (mm) | Concentration | Reference |
| Not Specified | Up to 17 mm | Not Specified | (Mentioned in review articles)[2] |
Note: Specific concentrations of purified this compound for the zone of inhibition tests were not available in the reviewed literature, which highlights a gap in the current data for direct comparative analysis.
Experimental Protocols
Detailed methodologies for the principal antimicrobial assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific evaluation of this compound.
Broth Microdilution Assay for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Purified this compound
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (inoculum without this compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Agar (B569324) Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Purified this compound
-
Sterile filter paper disks
-
Bacterial cultures
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
Agar Well Diffusion Assay
This method is similar to the disk diffusion assay but involves creating wells in the agar to hold the antimicrobial solution.
Materials:
-
Purified this compound solution
-
Bacterial cultures
-
MHA plates
-
Sterile cork borer or pipette tip
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation and Plating: Follow steps 1 and 2 of the Agar Disk Diffusion Assay.
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume of the this compound solution into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for antimicrobial susceptibility testing and the signaling pathway of this compound's action.
Caption: A flowchart illustrating the general workflow for antimicrobial susceptibility testing of this compound.
Caption: A diagram depicting the proposed mechanism of this compound's antimicrobial activity through its L-amino acid oxidase function.
References
A Head-to-Head Comparison of Achacin and Other L-amino Acid Oxidases
In the landscape of enzyme research and drug development, L-amino acid oxidases (LAAOs) represent a class of flavoenzymes with significant therapeutic potential. Their ability to catalyze the oxidative deamination of L-amino acids to produce α-keto acids, ammonia, and, crucially, hydrogen peroxide (H₂O₂), underpins their diverse biological activities, including potent antimicrobial and cytotoxic effects.[1][2][3] This guide provides a detailed head-to-head comparison of achacin, an LAAO derived from the giant African snail Achatina fulica, with other LAAOs from various sources, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Other LAAOs
This compound is a glycoprotein (B1211001) with demonstrated L-amino acid oxidase activity, contributing to the innate immunity of Achatina fulica.[1][4] Its primary mechanism of antimicrobial action is the generation of cytotoxic H₂O₂.[1][4] this compound exhibits a broad substrate specificity for L-type amino acids and preferentially binds to bacteria in their growth phase, which enhances its localized antimicrobial efficacy.[1][4]
Quantitative Analysis of Substrate Specificity
Table 1: Kinetic Parameters of Bacterial L-Amino Acid Oxidase (from Pseudoalteromonas luteoviolacea) [5]
| Substrate (L-Amino Acid) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Leucine | 136 | 0.34 | 400 |
| Methionine | 63 | 0.42 | 150 |
| Phenylalanine | 56 | 0.37 | 151 |
| Tryptophan | 36 | 0.81 | 44 |
| Glutamine | 136 | 2.4 | 56 |
| Isoleucine | 61 | 1.1 | 55 |
| Valine | 16 | 1.4 | 11 |
| Arginine | 43 | 25 | 1.7 |
| Histidine | 5.3 | 11 | 0.48 |
| Lysine | 7.2 | 57 | 0.13 |
| Alanine | 8.8 | 13 | 0.68 |
| Serine | 0.11 | 2.5 | 0.044 |
| Threonine | 0.09 | 2.7 | 0.033 |
| Asparagine | 0.06 | 1.9 | 0.032 |
| Aspartate | >0.023 | >3.8 | 0.0061 |
| Glutamate | >30 | >6.9 | 4.4 |
| Tyrosine | >0.75 | >10 | 0.075 |
| Glycine | 0.01 | 30 | 0.0003 |
Note: No significant activity was detected for Proline and Cysteine.
Table 2: Kinetic Parameters of Snake Venom L-Amino Acid Oxidases for Selected Substrates [6]
| LAAO Source | Substrate | Km (mM) | kcat (s⁻¹) |
| Bothrops atrox | L-Leucine | 0.13 | 34.1 |
| L-Phenylalanine | 0.05 | 29.8 | |
| Crotalus adamanteus | L-Leucine | 1.2 | 30.0 |
| L-Phenylalanine | 0.3 | 25.0 | |
| Agkistrodon halys pallas | L-Leucine | 0.25 | 31.1 |
| Daboia russellii siamensis | L-Leucine | - | - |
| L-Phenylalanine | - | - |
Note: Data for Daboia russellii siamensis indicated high activity for L-Leu followed by L-Phe and L-Ile, but specific kinetic parameters were not provided in the source.[7]
From the available data, bacterial LAAOs, such as the one from P. luteoviolacea, exhibit a broad substrate range, with the highest efficiency towards bulky, non-charged amino acids like leucine, methionine, and phenylalanine.[5] Snake venom LAAOs also show a preference for hydrophobic and aromatic amino acids.[2][6] this compound's high specific activity towards L-Leucine suggests a similar preference for hydrophobic substrates.
Experimental Protocols
L-Amino Acid Oxidase Activity Assay
This protocol is adapted from methods used for snake venom LAAOs and can be applied to this compound and other LAAOs.[8]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a product of the LAAO-catalyzed reaction. H₂O₂ in the presence of horseradish peroxidase (HRP) oxidizes a chromogenic substrate, such as o-phenylenediamine (B120857) (OPD), leading to a color change that can be quantified spectrophotometrically.
Materials:
-
L-amino acid oxidase (e.g., this compound, purified or in a sample)
-
100 mM Tris-HCl buffer, pH 8.5
-
5 mM L-Leucine (or other L-amino acid substrate)
-
Horseradish peroxidase (HRP) solution (5 U/mL)
-
2 mM o-phenylenediamine (OPD) solution
-
2 M Sulfuric acid (H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture by combining the Tris-HCl buffer, L-leucine solution, HRP solution, and OPD solution.
-
Add 2 µg of the LAAO sample to each well of the microplate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The specific activity is expressed as the change in absorbance per minute per milligram of protein (ΔA490 nm/min/mg).
Determination of Substrate Specificity
Principle: The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by measuring the initial reaction rates at varying substrate concentrations.
Procedure:
-
Perform the LAAO activity assay as described above, using a range of concentrations for the L-amino acid substrate being tested.
-
Measure the initial reaction rates (initial velocity, V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a suitable software program (e.g., GraphPad Prism).
-
The turnover number (kcat) can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Thermal and pH Stability Assays
Principle: The stability of the enzyme is assessed by measuring its residual activity after incubation at different temperatures or pH values for a specific period.
Thermal Stability:
-
Incubate aliquots of the LAAO solution at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 60°C, 70°C) for a set time (e.g., 30 minutes).
-
After incubation, cool the samples on ice.
-
Measure the residual activity of each sample using the standard LAAO activity assay.
-
Express the residual activity as a percentage of the activity of the non-heated control sample.
pH Stability:
-
Incubate aliquots of the LAAO solution in buffers of different pH values (e.g., pH 4.0 to 10.0) for a set time at a constant temperature (e.g., 25°C).
-
After incubation, neutralize the samples by diluting them in the standard assay buffer (pH 8.5).
-
Measure the residual activity of each sample using the standard LAAO activity assay.
-
Express the residual activity as a percentage of the activity of the sample incubated at the optimal pH.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of L-amino acid oxidase and a typical experimental workflow for its characterization.
Caption: General enzymatic reaction and biological effect of L-amino acid oxidases.
Caption: Experimental workflow for the characterization and comparison of LAAOs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Snake Venom L-Amino Acid Oxidases: Trends in Pharmacology and Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of a new L-amino acid oxidase from Daboia russellii siamensis venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-amino acid oxidase from Bothrops atrox snake venom triggers autophagy, apoptosis and necrosis in normal human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Achacin Research Findings: A Comparative Guide
This guide provides an objective comparison of the antimicrobial protein achacin with other alternatives, supported by experimental data from published research. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of this compound's properties and potential applications.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the quantitative data on the antimicrobial activity of this compound and a comparable antimicrobial peptide, mytimacin-AF, also isolated from snail mucus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Hydrogen Peroxide [1]
| Microorganism | This compound MIC (µg/mL) | This compound-Generated H₂O₂ at MIC (mM) | H₂O₂ MIC (mM) |
| Staphylococcus aureus | 0.2 | 0.2 | 0.7 |
| Escherichia coli | 2.0 | 0.4 | 1.0 |
Table 2: Antimicrobial Spectrum of Recombinant this compound (rAch) [2]
| Microorganism | Concentration of rAch | Result |
| Pseudomonas fluorescens | 0.1 mg/mL | Growth Inhibition |
| Staphylococcus epidermidis | 0.1 mg/mL | Growth Inhibition |
| Streptococcus faecalis | 0.1 mg/mL | Growth Inhibition |
| Escherichia coli | 0.1 mg/mL | Growth Inhibition |
| Staphylococcus aureus | 0.1 mg/mL | Growth Inhibition |
| Vibrio anguillarum | 0.1 mg/mL | Growth Inhibition |
| Vibrio parahaemolyticus | 0.1 mg/mL | Growth Inhibition |
| Proteus mirabilis | 0.1 mg/mL | No Appreciable Effect |
| Bacillus cereus | 0.1 mg/mL | No Appreciable Effect |
| Micrococcus luteus | 0.1 mg/mL | No Appreciable Effect |
Table 3: Comparative MIC Values of Mytimacin-AF [3]
| Microorganism | Mytimacin-AF MIC (µg/mL) |
| Staphylococcus aureus | 1.9 |
| Gram-negative bacteria | Potent activity reported |
| Gram-positive bacteria | Potent activity reported |
| Candida albicans | Potent activity reported |
Experimental Protocols
Detailed methodologies for key experiments cited in the verification of this compound's activity are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using a broth microdilution method.
-
Bacterial Culture Preparation: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium and bacteria (growth control) and only the medium (sterility control) are included.
-
Incubation: The plate is incubated for approximately 18 hours at 37°C.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
L-amino Acid Oxidase (LAAO) Activity Assay
The LAAO activity of this compound is quantified by measuring the production of hydrogen peroxide (H₂O₂).
-
Reaction Mixture: A reaction cocktail is prepared containing a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5), an L-amino acid substrate (e.g., L-phenylalanine), and a chromogenic reagent that reacts with H₂O₂ (e.g., xylenol orange in the presence of FeSO₄).
-
Enzyme Addition: The reaction is initiated by adding the this compound solution to the reaction mixture. A blank control without this compound is also prepared.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 550 nm for the xylenol orange complex). The increase in absorbance is proportional to the amount of H₂O₂ produced.
-
Unit Definition: One unit of LAAO activity is typically defined as the amount of enzyme that catalyzes the deamination of 1.0 µmole of the L-amino acid substrate per minute under the specified conditions.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships associated with this compound's function.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel cysteine-rich antimicrobial peptide from the mucus of the snail of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
Achacin's Antibacterial Efficacy: A Comparative Analysis of its Effects on Gram-Positive and Gram-Negative Bacteria
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
This publication provides an in-depth comparative analysis of the antibacterial protein achacin's effects on Gram-positive and Gram-negative bacteria. The guide synthesizes available experimental data to offer a clear comparison of its performance against these two distinct bacterial groups, supported by detailed experimental protocols and mechanistic insights.
Introduction to this compound
This compound is a glycoprotein (B1211001) with antibacterial properties, originally isolated from the body surface mucus of the giant African snail, Achatina fulica. It is recognized for its broad-spectrum activity, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria. This dual efficacy makes this compound a subject of significant interest in the search for novel antimicrobial agents.
Mechanism of Action: A Tale of Two Membranes
The primary antibacterial mechanism of this compound is attributed to its L-amino acid oxidase (LAO) activity.[1][2] This enzymatic action catalyzes the oxidative deamination of L-amino acids, leading to the production of hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[1][2] this compound binds to the bacterial cell surface, creating a high local concentration of H₂O₂ that is cytotoxic to the bacteria.[1] While this fundamental mechanism applies to both Gram-positive and Gram-negative bacteria, the structural differences in their cell envelopes likely influence the ultimate efficacy and morphological consequences of this compound exposure.
Gram-positive bacteria possess a thick, exposed peptidoglycan layer, which can be a primary target for antimicrobial agents. In contrast, Gram-negative bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer situated between the inner and outer membranes. This outer membrane acts as a formidable barrier, often restricting the entry of antibacterial compounds.
Quantitative Analysis of Antibacterial Activity
Direct comparative studies on the Minimum Inhibitory Concentration (MIC) of purified this compound against a wide array of Gram-positive and Gram-negative bacteria are limited in the public domain. However, studies on recombinant this compound and mucus fractions provide valuable insights into its spectrum of activity.
One study reported that recombinant this compound at a concentration of 0.1 mg/ml inhibited the growth of a range of both Gram-positive and Gram-negative bacteria.[3] While this provides a general indication of its potency, more detailed MIC values are necessary for a complete comparative assessment. Research on fractions of snail mucus has also demonstrated significant antibacterial activity, though these results are not specific to purified this compound.
Table 1: Antibacterial Spectrum of Recombinant this compound (0.1 mg/ml) [3]
| Bacterial Type | Species | Growth Inhibition |
| Gram-Positive | Staphylococcus aureus | Yes |
| Staphylococcus epidermidis | Yes | |
| Streptococcus faecalis | Yes | |
| Bacillus cereus | No | |
| Micrococcus luteus | No | |
| Gram-Negative | Escherichia coli | Yes |
| Pseudomonas fluorescens | Yes | |
| Vibrio anguillarum | Yes | |
| Vibrio parahaemolyticus | Yes | |
| Proteus mirabilis | No |
Note: This table indicates growth inhibition at a single concentration and does not represent MIC values.
Morphological Effects: A Visual Comparison
Electron microscopy studies have revealed distinct morphological changes in both Gram-positive and Gram-negative bacteria upon treatment with this compound.
For the Gram-negative bacterium Escherichia coli, exposure to this compound leads to a significant elongation of the bacterial bodies, a phenomenon known as filamentation.[4] This suggests interference with cell division.
In the case of the Gram-positive bacterium Staphylococcus aureus, this compound treatment results in visible damage to the cell surface and causes the cytoplasmic membrane to sink into the cytoplasm.[4]
These differential effects highlight how the structural variations between the two bacterial types may lead to different cellular responses to this compound's activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's antibacterial properties.
Purification of this compound from Snail Mucus (General Protocol)
This protocol outlines the general steps for isolating this compound from the mucus of Achatina fulica.
-
Mucus Collection: Collect mucus from the collar of the snails.
-
Solubilization and Clarification: Dilute the mucus in a suitable buffer (e.g., 50mM Tris-HCl, pH 7.5). To reduce viscosity, polysaccharides can be precipitated with agents like polyvinylpolypyrrolidone (PVPP) and removed by centrifugation.[5]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionate the supernatant using ammonium sulfate precipitation. The fraction containing this compound is typically precipitated between 40-60% saturation.[5]
-
Dialysis: Dissolve the precipitate in a buffer and dialyze extensively against the same buffer to remove excess salt.[5]
-
Chromatography: Purify this compound using a series of chromatographic techniques, such as ion-exchange chromatography (e.g., DEAE-Toyopearl) followed by gel filtration chromatography.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial action of this compound is mediated by L-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macromolecular antimicrobial glycoprotein, this compound, expressed in a methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphological aspects of this compound-treated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Acacia Powder
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, immediate safety and logistical guidance for the handling and disposal of acacia powder in a laboratory setting. Adherence to these procedural steps is essential for ensuring personnel safety and operational integrity.
Hazard Identification and Risk Assessment
Acacia powder is a natural gum derived from the acacia tree. While generally considered non-hazardous, it can cause irritation and allergic reactions in some individuals. A thorough risk assessment should be conducted before commencing any work.
Primary Hazards:
-
Respiratory Tract Irritation: Inhalation of fine dust may cause respiratory irritation.[1][2]
-
Skin and Eye Irritation: Direct contact can lead to skin and serious eye irritation.[1]
-
Allergic Reactions: May cause allergic skin reactions or asthma-like symptoms if inhaled by sensitized individuals.[3]
-
Combustibility: Fine dust particles form explosive mixtures in air.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure. The following table outlines the minimum required PPE for handling acacia powder.
| Activity | Required Personal Protective Equipment | Notes |
| Unpacking and Storage | • Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat | Minimize dust generation. Inspect packaging for damage. |
| Weighing and Aliquoting | • Nitrile Gloves• Chemical Splash Goggles• Lab Coat• NIOSH-approved N95 Respirator | Perform in a well-ventilated area or a chemical fume hood to control dust. |
| Solution Preparation | • Nitrile Gloves• Chemical Splash Goggles• Lab Coat | Avoid splashing. |
| Spill Cleanup | • Nitrile Gloves• Chemical Splash Goggles• Lab Coat• NIOSH-approved N95 Respirator | See Section 4 for detailed spill cleanup procedures. |
Handling and Storage Procedures
Safe Handling:
-
Prevent contact with skin and eyes.
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[1]
-
Minimize dust generation and accumulation.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed to prevent moisture absorption and contamination.[1]
-
Store away from strong oxidizing agents.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Carefully sweep or vacuum the spilled material. Avoid generating dust. DO NOT use compressed air for cleaning.
-
Collect: Place the spilled material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated PPE should be placed in a sealed bag and disposed of as chemical waste.
Emergency and First Aid Procedures
In Case of:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if the person feels unwell.[1]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
